Product packaging for PD 404182(Cat. No.:CAS No. 72596-74-8)

PD 404182

货号: B1679137
CAS 编号: 72596-74-8
分子量: 217.29 g/mol
InChI 键: JNENSSREQFBZGT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

PD 404182 is an antiviral agent. It inhibits the activity of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro;  IC50 = 0.081 µM), and prevents herpes simplex virus 1 (HSV-1) and HSV-2 infection in Vero cells when used at a concentration of 0.2 µM. This compound also inhibits dimethylarginine dimethylaminohydrolase 1 (DDAH-1) and histone deacetylase 8 (HDAC8;  IC50s = 9 and 0.011 µM for the human enzymes, respectively), as well as bacterial KDO 8-P synthase (Ki = 0.026 µM), an enzyme important for LPS biosynthesis. It reduces endothelial tube formation and LPS-induced nitric oxide (NO) production in primary human dermal microvascular endothelial cells.>PD-404182 is an inhibitor of KDO 8-P synthase (Ki = 26 nM). It is a otential antibiotic of gram negative bacteria. PD-404182 exhibits antiangiogenic and antiviral activity in vitro.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3S B1679137 PD 404182 CAS No. 72596-74-8

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3,4-dihydro-2H-pyrimido[1,2-c][1,3]benzothiazin-6-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c12-11-14-7-3-6-13-10(14)8-4-1-2-5-9(8)15-11/h1-2,4-5,12H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNENSSREQFBZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2C3=CC=CC=C3SC(=N)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424969
Record name PD 404,182
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72596-74-8
Record name PD-404182
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072596748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PD 404,182
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72596-74-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PD-404182
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PYK7K517E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Multifaceted Biological Targets of PD 404182: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 404182 is a pharmacologically active small molecule with a diverse range of biological activities. Initially identified for its antimicrobial and anti-inflammatory properties, subsequent research has revealed its potent inhibitory effects on key enzymes involved in cardiovascular regulation, viral replication, and epigenetic modulation. This technical guide provides an in-depth analysis of the known biological targets of this compound, presenting quantitative data, detailing experimental methodologies, and illustrating the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this versatile compound.

Core Biological Targets and Quantitative Inhibition Data

This compound has been demonstrated to interact with and inhibit several distinct biological targets. The following table summarizes the key targets and their corresponding quantitative inhibition data, providing a clear comparison of the compound's potency across different molecular interactions.

Target Enzyme/ProteinOrganism/SystemInhibition MetricValue (µM)Reference
Dimethylarginine Dimethylaminohydrolase 1 (DDAH-1)HumanIC509[1][2][3][4]
SARS-CoV-2 Main Protease (Mpro/3CLpro)VirusIC500.081[1]
Histone Deacetylase 8 (HDAC8)HumanIC500.011[1]
KDO 8-P SynthaseBacterialKi0.026[1]
Human Immunodeficiency Virus 1 (HIV-1)VirusIC501[2][5]
Hepatitis C Virus (HCV)VirusIC5011[5]

Detailed Methodologies for Key Experiments

The determination of the biological targets and inhibitory potency of this compound has been achieved through a variety of experimental protocols. This section outlines the methodologies for the key experiments cited.

DDAH-1 Inhibition Assay

The enzymatic activity of human DDAH-1 and its inhibition by this compound was assessed using a biochemical assay. This assay measures the conversion of a substrate, such as asymmetric dimethylarginine (ADMA) or an artificial substrate, by recombinant human DDAH-1. The product formation is quantified, often through colorimetric or fluorescent methods. To determine the IC50 value, the assay is performed with a fixed concentration of the enzyme and substrate in the presence of varying concentrations of this compound. The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 is calculated as the concentration of this compound that results in 50% inhibition of DDAH-1 activity.[3][6]

SARS-CoV-2 Mpro Inhibition Assay

A Förster Resonance Energy Transfer (FRET)-based biosensor assay was utilized to screen for inhibitors of the SARS-CoV-2 main protease (Mpro).[1] This assay employs a recombinant Mpro and a synthetic peptide substrate containing a FRET pair (a fluorophore and a quencher). In the absence of an inhibitor, Mpro cleaves the substrate, separating the FRET pair and leading to an increase in fluorescence. When an effective inhibitor like this compound is present, Mpro activity is blocked, the substrate remains intact, and the fluorescence is quenched. The IC50 value is determined by measuring the fluorescence intensity at various concentrations of the inhibitor.

Antiviral Activity Assays

The antiviral efficacy of this compound against viruses such as Herpes Simplex Virus (HSV), HIV, and HCV was evaluated using cell-based assays.[1][5] Typically, susceptible host cells (e.g., Vero cells for HSV) are infected with the virus in the presence of different concentrations of this compound. The antiviral effect is quantified by measuring the reduction in viral-induced cytopathic effects, the number of viral plaques, or the level of viral antigens or nucleic acids (via qRT-PCR). The IC50 value represents the concentration of this compound required to inhibit viral replication by 50%.[5]

In Vitro Angiogenesis Assay (Endothelial Tube Formation)

The antiangiogenic potential of this compound was assessed by its ability to inhibit the formation of tube-like structures by endothelial cells in vitro.[3] Primary human dermal microvascular endothelial cells are seeded on a basement membrane matrix (e.g., Matrigel) and treated with various concentrations of this compound. Following an incubation period, the formation of capillary-like networks is visualized by microscopy and quantified by measuring parameters such as tube length and the number of branch points. A reduction in these parameters indicates an antiangiogenic effect.[1][3]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound stem from its interaction with distinct signaling pathways and its unique mechanisms of action.

DDAH-1/NO Signaling Pathway

This compound acts as a competitive inhibitor of DDAH-1, an enzyme responsible for the degradation of asymmetric dimethylarginine (ADMA).[3][6] ADMA is an endogenous inhibitor of nitric oxide synthases (NOS). By inhibiting DDAH-1, this compound leads to an accumulation of intracellular ADMA.[3] Elevated ADMA levels, in turn, competitively inhibit NOS activity, resulting in reduced production of nitric oxide (NO).[1][3] This reduction in NO has downstream effects, including the attenuation of endothelial tube formation, which contributes to the antiangiogenic properties of this compound.[1][3]

DDAH1_NO_Pathway PD404182 This compound DDAH1 DDAH-1 PD404182->DDAH1 ADMA ADMA DDAH1->ADMA Degradation NOS Nitric Oxide Synthases (NOS) ADMA->NOS NO Nitric Oxide (NO) NOS->NO Production Angiogenesis Angiogenesis NO->Angiogenesis

Figure 1. this compound inhibits DDAH-1, leading to increased ADMA, reduced NO, and decreased angiogenesis.

Virucidal Mechanism of Action

The antiviral activity of this compound against enveloped viruses like HIV and HCV is attributed to a direct virucidal mechanism.[5] The compound physically disrupts the integrity of the virions. This disruption can lead to the release of viral nucleic acids into the surrounding environment, rendering the virus non-infectious.[5] This direct action on the virus particle is a distinct mechanism from host-targeted antiviral strategies.

Virucidal_Mechanism cluster_before Before Treatment cluster_after After Treatment IntactVirion Intact Virion (e.g., HIV, HCV) ViralRNA Viral RNA PD404182 This compound DisruptedVirion Disrupted Virion PD404182->DisruptedVirion Physical Disruption ReleasedRNA Released Viral RNA

Figure 2. this compound directly disrupts viral particles, leading to the release of viral RNA.

Conclusion

This compound is a small molecule with a compelling and diverse pharmacological profile, targeting multiple, unrelated biological molecules with high potency. Its ability to inhibit DDAH-1, viral proteases, and HDACs, alongside its direct virucidal activity, highlights its potential for therapeutic development in a range of diseases, from cardiovascular disorders and cancer to viral infections. The detailed quantitative data and mechanistic insights provided in this guide offer a solid foundation for further investigation and drug development efforts centered on this promising compound. The continued exploration of this compound and its derivatives may unlock new therapeutic strategies for challenging medical conditions.

References

PD 404182: A Potent Inhibitor of Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PD 404182, a potent small-molecule inhibitor of dimethylarginine dimethylaminohydrolase-1 (DDAH-1). DDAH-1 is a critical enzyme in the regulation of nitric oxide (NO) bioavailability through its metabolism of the endogenous nitric oxide synthase (NOS) inhibitor, asymmetric dimethylarginine (ADMA). Inhibition of DDAH-1 by this compound leads to an accumulation of ADMA, thereby reducing NO production. This mechanism holds therapeutic potential in conditions characterized by excessive NO synthesis, such as septic shock and certain cancers with pathological angiogenesis. This document details the mechanism of action of this compound, presents its inhibitory activity in a structured format, outlines key experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to DDAH-1 and the Role of this compound

Dimethylarginine dimethylaminohydrolase-1 (DDAH-1) is a key enzyme that hydrolyzes asymmetric dimethylarginine (ADMA) and monomethylarginine (L-NMMA) to L-citrulline and dimethylamine or monomethylamine, respectively.[1] ADMA is an endogenous competitive inhibitor of all three isoforms of nitric oxide synthase (NOS), thereby regulating the production of nitric oxide (NO).[2] Elevated levels of ADMA are associated with endothelial dysfunction and have been implicated in various cardiovascular diseases.[3]

Conversely, in pathological states characterized by excessive NO production, such as septic shock or tumor angiogenesis, inhibition of DDAH-1 presents a viable therapeutic strategy.[4][5] By blocking DDAH-1 activity, endogenous ADMA levels rise, leading to a controlled reduction in NO synthesis.[1]

This compound, a heterocyclic iminobenzothiazine derivative, has been identified as a potent inhibitor of human DDAH-1.[6] It has demonstrated significant effects in cellular models, including increasing intracellular ADMA concentrations, reducing lipopolysaccharide (LPS)-induced NO production, and exhibiting anti-angiogenic properties.[4][6]

Quantitative Data on this compound Activity

The inhibitory potency and cellular effects of this compound on DDAH-1 have been quantified in several studies. The following tables summarize the key quantitative data.

Parameter Value Enzyme/Cell Type Notes Reference
IC50 9 µMRecombinant Human DDAH-1Dose-dependent inhibition of DDAH-1 enzymatic activity.[6]
Mechanism of Action Competitive, potentially irreversible/tightly-boundRecombinant Human DDAH-1This compound's inhibition could be competed by a DDAH-1 substrate. Enzyme activity did not significantly recover after inhibitor dilution.[4][6]
Cellular Effect Observation Cell Type Conditions Reference
Intracellular ADMA Levels ~70% increasePrimary Human Vascular Endothelial Cells (ECs)Treatment with 20 µM this compound.
Nitric Oxide Production Reduction of LPS-induced NO spikePrimary Human Vascular Endothelial Cells (ECs)Co-treatment with LPS.[6]
Angiogenesis Abrogation of tube-like structure formationPrimary Human Vascular Endothelial Cells (ECs)In vitro angiogenesis assay.[4][6]
Antiviral Activity (HIV-1) IC50 of 1 µMSeminal Plasma-

Signaling Pathway and Mechanism of Action

The inhibition of DDAH-1 by this compound directly impacts the nitric oxide signaling pathway. The following diagram illustrates this mechanism.

DDAH1_Inhibition_Pathway cluster_0 Cellular Environment L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate NO Nitric Oxide (NO) NOS->NO Produces ADMA Asymmetric Dimethylarginine (ADMA) ADMA->NOS Inhibits L_Citrulline L-Citrulline + Dimethylamine DDAH1 DDAH-1 DDAH1->ADMA Metabolizes DDAH1->L_Citrulline PD404182 This compound PD404182->DDAH1 Inhibits

Figure 1. DDAH-1 inhibition by this compound and its effect on the nitric oxide pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound as a DDAH-1 inhibitor.

DDAH-1 Enzymatic Activity Assay (Colorimetric)

This assay quantifies DDAH-1 activity by measuring the production of L-citrulline from a substrate, such as ADMA.

  • Materials:

    • Recombinant human DDAH-1

    • Asymmetric dimethylarginine (ADMA)

    • This compound

    • Assay Buffer (e.g., 100 mM KH2PO4, 1 mM EDTA, pH 7.27)

    • Color Developing Reagent (e.g., containing antipyrine and 2,3-butanedione monoxime)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add recombinant human DDAH-1 (e.g., 30 nM final concentration) to each well.

    • Add the various concentrations of this compound or vehicle (e.g., DMSO) to the wells.

    • Initiate the enzymatic reaction by adding the substrate ADMA (e.g., 500 µM final concentration).

    • Incubate the plate at 37°C for a specified time (e.g., 4 hours).

    • Stop the reaction by adding the color developing reagent.

    • Incubate at 60°C for approximately 90 minutes to allow for color development.

    • Measure the absorbance at a specific wavelength (e.g., 485 nm) using a microplate reader.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Cellular Asymmetric Dimethylarginine (ADMA) Quantification

This protocol describes the measurement of intracellular ADMA levels in cultured cells following treatment with this compound.

  • Materials:

    • Primary Human Vascular Endothelial Cells (ECs)

    • Cell culture medium and supplements

    • This compound

    • Phosphate-buffered saline (PBS)

    • Methanol for protein precipitation

    • Internal standard (e.g., d7-ADMA)

    • HPLC or LC-MS/MS system

  • Procedure:

    • Culture endothelial cells to confluence in appropriate culture vessels.

    • Treat the cells with this compound (e.g., 20 µM) or vehicle for a specified duration (e.g., 24 hours).

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells and precipitate proteins using a solvent like methanol.

    • Add an internal standard to the samples for accurate quantification.

    • Centrifuge the samples to pellet the precipitated protein and collect the supernatant.

    • Evaporate the supernatant to dryness and reconstitute in a suitable mobile phase.

    • Analyze the samples using a validated HPLC with fluorescence detection or an LC-MS/MS method to quantify ADMA levels.

    • Normalize the ADMA concentration to the total protein content of the cell lysate.

Cellular Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (a stable breakdown product of NO) in the cell culture medium as an indicator of NO production.

  • Materials:

    • Primary Human Vascular Endothelial Cells (ECs)

    • Cell culture medium

    • Lipopolysaccharide (LPS) to stimulate NO production

    • This compound

    • Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

    • Sodium nitrite standard solution

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Seed endothelial cells in a 96-well plate and allow them to adhere.

    • Treat the cells with this compound and/or LPS for the desired time period (e.g., 24 hours).

    • Prepare a standard curve using serial dilutions of sodium nitrite.

    • After incubation, collect the cell culture supernatant from each well.

    • Add the Griess Reagent to the supernatants and the nitrite standards in a new 96-well plate.

    • Incubate at room temperature for approximately 15-30 minutes, protected from light, to allow for color development.

    • Measure the absorbance at approximately 540 nm using a microplate reader.

    • Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for characterizing a DDAH-1 inhibitor and the logical relationship of DDAH-1 inhibition's downstream effects.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Enzyme_Assay DDAH-1 Enzymatic Activity Assay IC50_Det IC50 Determination Enzyme_Assay->IC50_Det Kinetics Kinetic Studies (Competition/Dilution) Enzyme_Assay->Kinetics Cell_Culture Cell Culture (e.g., Endothelial Cells) ADMA_Quant Intracellular ADMA Quantification Cell_Culture->ADMA_Quant NO_Assay Nitric Oxide Production Assay Cell_Culture->NO_Assay Angio_Assay Angiogenesis Assay Cell_Culture->Angio_Assay

Figure 2. General experimental workflow for characterizing this compound.

Logical_Relationship PD404182 This compound Inhibit_DDAH1 Inhibition of DDAH-1 PD404182->Inhibit_DDAH1 Increase_ADMA Increase in intracellular ADMA levels Inhibit_DDAH1->Increase_ADMA Decrease_NO Decrease in Nitric Oxide (NO) production Increase_ADMA->Decrease_NO Physio_Effect Physiological Effect (e.g., Anti-angiogenesis) Decrease_NO->Physio_Effect

Figure 3. Logical cascade of effects following DDAH-1 inhibition by this compound.

Conclusion

This compound is a well-characterized, potent inhibitor of DDAH-1. Its ability to increase intracellular ADMA and subsequently decrease NO production has been demonstrated through robust biochemical and cell-based assays. The detailed experimental protocols and structured data presented in this guide provide a solid foundation for researchers and drug development professionals interested in utilizing this compound as a tool to investigate the roles of DDAH-1 and NO signaling in various physiological and pathological processes. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to explore its full therapeutic potential.

References

PD 404182: A Technical Whitepaper on its Antiviral Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 404182 is a small molecule that has demonstrated significant antiviral properties against a range of enveloped and non-enveloped viruses. Initially identified as an inhibitor of bacterial 2-keto-3-deoxyoctulosonic acid 8-phosphate synthase, its potent antiviral activity has garnered considerable interest in the scientific community. This document provides a comprehensive technical overview of the antiviral characteristics of this compound, including its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation.

Core Mechanism of Action: Virucidal Activity

The primary antiviral mechanism of this compound is direct virucidal action. It physically disrupts the integrity of viral particles, leading to the release of viral nucleic acids into the surrounding environment.[1][2][3] This disruptive activity is believed to occur through interaction with a non-lipid structural component of the virion, as this compound does not directly lyse liposomal membranes.[1][2] This direct action on the virion is a rapid process, with significant inactivation of lentiviruses observed within minutes of exposure.[1]

dot

cluster_virus Intact Virion cluster_interaction This compound Interaction cluster_disrupted Disrupted Virion Virion Virus Particle Glycoproteins Envelope Glycoproteins Virion->Glycoproteins Surface Capsid Capsid Virion->Capsid Internal DisruptedVirion Disrupted Particle Virion->DisruptedVirion Physical Disruption Genome Viral Genome (RNA/DNA) Capsid->Genome Contains PD404182 This compound PD404182->Virion Interacts with non-lipid structural component ReleasedGenome Released Viral Genome DisruptedVirion->ReleasedGenome Releases

Caption: Proposed virucidal mechanism of this compound.

Quantitative Antiviral Efficacy

The antiviral activity of this compound has been quantified against several viruses. The following tables summarize the reported 50% inhibitory concentrations (IC50) and 50% cytotoxic concentrations (CC50).

VirusStrain(s)Cell LineIC50 (µM)CC50 (µM)Selectivity Index (CC50/IC50)Reference(s)
Human Immunodeficiency Virus (HIV-1) Broad range of primary isolates (R5 & X4 tropic)TZM-bl~1>300>300[1][3]
HIV-1Seminal Plasma~1Not ReportedNot Reported[4][5]
Human Immunodeficiency Virus (HIV-2) Not SpecifiedTZM-blSubmicromolar to low micromolar>300Not Specified[1][3]
Simian Immunodeficiency Virus (SIV) Not SpecifiedTZM-blSubmicromolar to low micromolar>300Not Specified[1][3]
Hepatitis C Virus (HCV) Cell culture-produced (HCVcc)Not Specified11>300>27[1]
Herpes Simplex Virus 1 (HSV-1) Not SpecifiedVero0.2 (concentration for prevention)Not ReportedNot Reported[6]
Herpes Simplex Virus 2 (HSV-2) Not SpecifiedVero0.2 (concentration for prevention)Not ReportedNot Reported[6]
SARS-CoV-2 Not SpecifiedNot Specified0.081 (Mpro/3CLpro)Not ReportedNot Reported[6]

Other Reported Inhibitory Activities

Beyond its direct virucidal effects, this compound has been shown to inhibit several host and bacterial enzymes.

Target EnzymeOrganism/SystemIC50 / Ki (µM)Reference(s)
Dimethylarginine Dimethylaminohydrolase 1 (DDAH-1) Human9 (IC50)[6][7][8]
Histone Deacetylase 8 (HDAC8) Human0.011 (IC50)[6]
2-keto-3-deoxyctulosonic acid 8-P synthase (KDO 8-P synthase) Bacterial0.026 (Ki)[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound's antiviral properties.

General Antiviral Activity Assay (e.g., against HIV-1)

This protocol outlines a typical experimental workflow for determining the antiviral efficacy of this compound.

dot

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare target cells (e.g., TZM-bl cells) D Add virus and this compound to target cells A->D B Prepare serial dilutions of this compound B->D C Prepare virus stock (e.g., HIV-1) C->D E Incubate for a defined period (e.g., 4 hours) D->E F Wash cells to remove unbound virus and compound E->F G Continue incubation (e.g., 48 hours) F->G H Measure viral infection (e.g., luciferase assay for HIV-1) G->H I Determine IC50 value H->I

Caption: Generalized workflow for antiviral activity assay.

1. Cell Culture and Reagents:

  • Cells: TZM-bl cells, which are HeLa cells engineered to express CD4, CXCR4, and CCR5 and contain a luciferase reporter gene under the control of the HIV-1 LTR, are commonly used for HIV-1 infectivity assays.[3]

  • Virus: Laboratory-adapted or primary isolates of HIV-1 are propagated in appropriate cell lines (e.g., PM1 cells) and the viral titer is determined.[3]

  • Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in cell culture medium.[3]

2. Infection Assay:

  • TZM-bl cells are seeded in 96-well plates and allowed to adhere overnight.

  • The following day, the culture medium is replaced with medium containing the virus and varying concentrations of this compound. Control wells include cells with virus only (positive control) and cells without virus (negative control).

  • The cells are incubated for a short period (e.g., 4 hours) at 37°C to allow for viral entry.[3]

  • After the initial incubation, the cells are washed to remove the inoculum.

  • Fresh culture medium is added, and the cells are incubated for an additional period (e.g., 48 hours) to allow for viral gene expression.[3]

3. Data Analysis:

  • Viral infection is quantified by measuring the activity of the reporter gene product (e.g., luciferase). Cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.

  • The percentage of inhibition is calculated for each concentration of this compound relative to the positive control.

  • The IC50 value, the concentration of the compound that inhibits 50% of viral infection, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

1. Cell Culture:

  • Various human cell lines (e.g., HeLa, 293T, CEM-SS) or primary cells (e.g., PBMCs, CD4+ T cells, macrophages) are used to assess the cytotoxicity of this compound.[1][4]

2. Assay Procedure:

  • Cells are seeded in 96-well plates and incubated with serial dilutions of this compound for a period that corresponds to the duration of the antiviral assay.

  • Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring ATP levels (e.g., CellTiter-Glo).

3. Data Analysis:

  • The percentage of cell viability is calculated for each concentration of this compound relative to untreated control cells.

  • The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Stability and Formulation Potential

Studies have shown that this compound exhibits high stability. It retains its full anti-HIV-1 activity after incubation in cervical fluid at 37°C for at least 24 hours and shows little to no loss of activity after 8 weeks at pH 4 and 42°C.[4] This stability, combined with its low toxicity towards vaginal commensal Lactobacillus species, suggests its potential as a candidate for microbicide development.[4][5]

Conclusion

This compound is a potent virucidal agent with a broad spectrum of activity against several clinically relevant viruses. Its mechanism of direct viral disruption presents an attractive therapeutic strategy, potentially reducing the likelihood of resistance development compared to agents that target viral enzymes. The favorable in vitro safety profile and stability further underscore its potential for continued investigation and development as a novel antiviral therapeutic.

References

Technical Guide: PD 404182 as an Inhibitor of SARS-CoV-2 Main Protease (Mpro)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory activity of PD 404182 against the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is a critical enzyme for the virus's life cycle, making it a prime target for antiviral drug development.

Core Concepts: SARS-CoV-2 Mpro Function and Inhibition

The SARS-CoV-2 genome is translated into large polyproteins that must be cleaved into individual functional non-structural proteins (nsps) to facilitate viral replication and transcription. Mpro is the key cysteine protease responsible for the majority of these cleavage events[1][2]. It functions as a homodimer, with each protomer containing a catalytic dyad composed of Cysteine-145 and Histidine-41 in its active site[3]. The inhibition of Mpro blocks the processing of the viral polyproteins, thereby halting the viral replication cycle[1][2].

Quantitative Data: Inhibitory Potency of this compound

This compound has been identified as a potent inhibitor of SARS-CoV-2 Mpro. The following table summarizes the key quantitative data regarding its inhibitory activity.

CompoundTargetAssay TypeIC50 (µM)Reference
This compoundSARS-CoV-2 Mpro (3CLpro)FRET-based biosensor0.081[4]

Mechanism of Action and Binding Mode

The precise binding mode of this compound to SARS-CoV-2 Mpro has not been elucidated through co-crystallography. However, the general mechanism of Mpro inhibition involves the binding of small molecules to the enzyme's active site, thereby preventing substrate access and cleavage. Mpro inhibitors can be classified as covalent or non-covalent. Covalent inhibitors typically form a bond with the catalytic Cys145 residue, while non-covalent inhibitors interact with the active site through hydrogen bonds and hydrophobic interactions[5][6][7]. Further structural and biochemical studies are required to determine the specific interactions between this compound and the Mpro active site.

Experimental Protocols

The inhibitory activity of this compound against SARS-CoV-2 Mpro was determined using a high-throughput screening (HTS) assay based on Fluorescence Resonance Energy Transfer (FRET)[8]. The following is a detailed methodology based on the principles of such an assay.

Expression and Purification of SARS-CoV-2 Mpro
  • Cloning and Expression: The gene encoding for SARS-CoV-2 Mpro is cloned into an appropriate bacterial expression vector (e.g., pET vector) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature and for a set duration to optimize for soluble protein production.

  • Purification: The bacterial cells are harvested and lysed. The Mpro protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by size-exclusion chromatography to ensure high purity and proper folding.

FRET-Based Mpro Inhibition Assay

This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher pair. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence.

  • Reagents and Materials:

    • Purified SARS-CoV-2 Mpro

    • FRET peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKME-EDANS)

    • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

    • This compound (dissolved in DMSO)

    • Positive control inhibitor (e.g., GC376)

    • 384-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

    • Reaction Setup: In a 384-well plate, add the assay buffer, the Mpro enzyme solution, and the diluted this compound or control solutions.

    • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Initiate the enzymatic reaction by adding the FRET peptide substrate to all wells.

    • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen FRET pair.

    • Data Analysis: The rate of the enzymatic reaction is determined from the linear phase of the fluorescence signal increase. The percentage of inhibition for each concentration of this compound is calculated relative to the uninhibited control. The IC50 value is then determined by fitting the dose-response data to a suitable sigmoidal curve.

Visualizations

Signaling Pathway: Mpro's Role in Viral Replication

Mpro_Role Viral RNA Viral RNA Polyprotein pp1a/pp1ab Polyprotein pp1a/pp1ab Viral RNA->Polyprotein pp1a/pp1ab Translation Mpro (3CLpro) Mpro (3CLpro) Polyprotein pp1a/pp1ab->Mpro (3CLpro) Autocatalytic Cleavage Non-Structural Proteins (nsps) Non-Structural Proteins (nsps) Mpro (3CLpro)->Non-Structural Proteins (nsps) Cleavage Replication/Transcription Complex Replication/Transcription Complex Non-Structural Proteins (nsps)->Replication/Transcription Complex Assembly Viral Replication Viral Replication Replication/Transcription Complex->Viral Replication This compound This compound This compound->Mpro (3CLpro) Inhibition

Caption: Role of Mpro in SARS-CoV-2 replication and its inhibition by this compound.

Experimental Workflow: FRET-Based Mpro Inhibitor Screening

FRET_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Purified Mpro Purified Mpro Incubate Mpro + this compound Incubate Mpro + this compound Purified Mpro->Incubate Mpro + this compound This compound (Test Compound) This compound (Test Compound) This compound (Test Compound)->Incubate Mpro + this compound FRET Substrate FRET Substrate Add FRET Substrate Add FRET Substrate FRET Substrate->Add FRET Substrate Incubate Mpro + this compound->Add FRET Substrate Measure Fluorescence Measure Fluorescence Add FRET Substrate->Measure Fluorescence Calculate % Inhibition Calculate % Inhibition Measure Fluorescence->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Workflow for determining Mpro inhibition using a FRET-based assay.

Logical Relationship: Mpro Inhibition and Fluorescence Signal

FRET_Logic cluster_active Active Mpro (No Inhibitor) cluster_inhibited Inhibited Mpro (with this compound) Mpro_A Mpro Cleavage_A Cleavage Mpro_A->Cleavage_A Substrate_A Intact FRET Substrate (Quenched) Substrate_A->Cleavage_A Products_A Cleaved Substrate (Fluorescent) Cleavage_A->Products_A Signal_A High Fluorescence Signal Products_A->Signal_A Mpro_I Mpro Inhibited_Mpro_I Inhibited Mpro Mpro_I->Inhibited_Mpro_I PD404182_I This compound PD404182_I->Inhibited_Mpro_I No_Cleavage_I No Cleavage Inhibited_Mpro_I->No_Cleavage_I Substrate_I Intact FRET Substrate (Quenched) Substrate_I->No_Cleavage_I Signal_I Low Fluorescence Signal No_Cleavage_I->Signal_I

Caption: Logical relationship between Mpro activity and the resulting fluorescence signal.

References

PD 404182: A Technical Guide to its Anti-HIV Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 404182 is a small molecule compound that has demonstrated significant virucidal activity against the Human Immunodeficiency Virus (HIV). This technical guide provides a comprehensive overview of its anti-HIV properties, including quantitative data on its efficacy and cytotoxicity, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel anti-HIV therapeutics and microbicides.

Quantitative Assessment of Anti-HIV Activity

The anti-HIV-1 activity of this compound has been evaluated across various experimental conditions, including different HIV-1 isolates, cell types, and in the presence of biological fluids. The compound exhibits potent inhibitory effects at concentrations that are significantly lower than those causing cellular toxicity, indicating a favorable therapeutic index.

ParameterVirus/Cell LineConditionValueReference
IC50 HIV-1 (in cell culture)-~1 µM[1]
HIV-1 (in seminal plasma)-~1 µM[1][2]
HIV-1 (96USNG31)-0.14 µM
HIV-1 (92UG029)-1.18 µM
HIV-1 (average of multiple isolates)-0.55 µM
HIV-2TZM-bl cellsSubmicromolar to low-micromolar
SIVTZM-bl cellsSubmicromolar to low-micromolar
CC50 Multiple human cell lines->300 µM[1]
Vaginal commensal Lactobacillus species->300 µM[2]
Freshly activated human peripheral blood mononuclear cells (PBMCs)-~200 µM[2]
Primary CD4+ T cells, macrophages, and dendritic cells->300 µM[2]

IC50 (50% Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a biological or biochemical function. CC50 (50% Cytotoxic Concentration): The concentration of a substance that is required to kill 50% of cells in vitro.

Mechanism of Action: Direct Virion Disruption

This compound exerts its anti-HIV effect through a direct virucidal mechanism, physically disrupting the integrity of the virus particle. This mode of action is distinct from many conventional antiretroviral drugs that target specific viral enzymes or cellular entry pathways. Evidence suggests that this compound interacts with a non-lipid, structural component of the virion, leading to its inactivation. This interaction results in the release of viral nucleic acids into the surrounding medium.[1] The virucidal activity is rapid, with significant inactivation of lentiviruses observed within minutes of exposure.[1]

PD_404182_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Host Cell PD404182 This compound HIV_virion Intact HIV-1 Virion (Infectious) PD404182->HIV_virion Interaction with structural component Disrupted_virion Disrupted Virion (Non-infectious) HIV_virion->Disrupted_virion Physical Disruption Viral_RNA Viral RNA Disrupted_virion->Viral_RNA Release of Nucleic Acids No_Entry Viral Entry Blocked Disrupted_virion->No_Entry

This compound directly disrupts HIV-1 virions, preventing viral entry.

Experimental Protocols

The evaluation of this compound's anti-HIV activity involves several key in vitro assays. The following are generalized protocols based on methodologies cited in the literature.

TZM-bl Reporter Gene Assay for HIV-1 Infection

This assay is used to determine the infectivity of HIV-1 in the presence of an inhibitor. TZM-bl cells are genetically engineered HeLa cells that express CD4, CCR5, and CXCR4 and contain Tat-inducible luciferase and β-galactosidase reporter genes.

Materials:

  • TZM-bl cells

  • Complete growth medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin)

  • HIV-1 virus stock

  • This compound

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete growth medium.

  • Virus Infection: Pre-incubate the virus with the different concentrations of this compound for 1 hour at 37°C.

  • Infection of Cells: Add the virus-compound mixture to the TZM-bl cells.

  • Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.

  • Lysis and Luminescence Reading: After incubation, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percent inhibition of viral infection for each concentration of this compound relative to the virus control (no compound). The IC50 value is determined from the dose-response curve.

Cytotoxicity Assay

This assay is performed to determine the concentration of this compound that is toxic to host cells.

Materials:

  • Target cells (e.g., TZM-bl, PBMCs)

  • Complete growth medium

  • This compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Addition: Add serial dilutions of this compound to the cells.

  • Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48 hours).

  • Viability Measurement: Add the cell viability reagent and measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Data Analysis: Calculate the percent cytotoxicity for each concentration of this compound relative to the cell control (no compound). The CC50 value is determined from the dose-response curve.

Virucidal Assay

This assay directly measures the ability of a compound to inactivate virus particles.

Materials:

  • HIV-1 virus stock

  • This compound

  • Microcentrifuge tubes

  • Neutralizing medium (to stop the action of the compound)

  • TZM-bl cells for infectivity readout

Procedure:

  • Incubation: Mix a known amount of HIV-1 virus with different concentrations of this compound. Incubate for a defined period (e.g., 5 minutes to 1 hour) at 37°C.

  • Neutralization: Dilute the mixture significantly with neutralizing medium to reduce the concentration of this compound below its effective level.

  • Infectivity Titration: Determine the remaining infectious virus titer in the diluted mixture using the TZM-bl assay as described above.

  • Data Analysis: Compare the virus titer in the compound-treated samples to the virus control (treated with vehicle) to calculate the reduction in infectivity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anti-HIV activity of a compound like this compound.

Experimental_Workflow cluster_planning Phase 1: Assay Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis A Prepare Compound (this compound) Dilutions D Antiviral Assay (TZM-bl Reporter Assay) A->D E Cytotoxicity Assay (e.g., MTT Assay) A->E F Virucidal Assay A->F B Culture and Seed Host Cells (e.g., TZM-bl) B->D B->E C Prepare HIV-1 Virus Stock C->D C->F G Measure Luciferase (Antiviral Activity) D->G H Measure Cell Viability (Cytotoxicity) E->H I Calculate IC50 G->I J Calculate CC50 H->J K Determine Therapeutic Index (CC50 / IC50) I->K J->K

Workflow for evaluating the anti-HIV activity of this compound.

Conclusion

This compound is a promising anti-HIV agent with a unique virucidal mechanism of action. Its potent activity against a broad range of HIV isolates, coupled with its low cytotoxicity, makes it an attractive candidate for further development, particularly as a topical microbicide to prevent sexual transmission of HIV. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to combat the HIV/AIDS pandemic.

References

In-Depth Technical Guide: PD 404182 and its Virucidal Activity Against Herpes Simplex Virus (HSV)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

PD 404182 is a synthetic small molecule that has demonstrated potent virucidal activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2).[1][2] Its primary mechanism of action involves the direct disruption of the structural integrity of the viral particle, rendering it non-infectious. This guide provides a comprehensive overview of the existing research on this compound's anti-HSV properties, including quantitative data on its efficacy and cytotoxicity, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows. While the direct virucidal action of this compound is well-documented, its specific interactions with host cell signaling pathways remain an area for further investigation.

Quantitative Data

The following tables summarize the key quantitative data regarding the antiviral activity and cytotoxicity of this compound.

Table 1: Antiviral Activity of this compound against Herpes Simplex Virus

Virus StrainCell LineEffective ConcentrationAssay MethodReference
HSV-1 (Syn 17)Vero200 nMFlow Cytometry (gD expression)[2]
HSV-2 (333)Vero200 nMFlow Cytometry (gD expression)[2]
HSV-1Vero0.2 µMInfection Prevention[3]
HSV-2Vero0.2 µMInfection Prevention[3]

Table 2: Cytotoxicity of this compound in Various Cell Lines

Cell LineCC50 (50% Cytotoxic Concentration)Reference
Human Peripheral Blood Mononuclear Cells (PBMCs)~200 µM[1]
Primary CD4+ T cells, macrophages, and dendritic cells>300 µM[1]
Multiple human cell lines>300 µM[4]
Human dermal microvascular endothelial cells>300 µM (did not induce cytotoxicity)[5]
Vaginal commensal Lactobacillus species>300 µM[1]

Table 3: Inhibitory Concentrations of this compound against Other Viruses and Enzymes

TargetIC50 (50% Inhibitory Concentration)Reference
HIV-1 (in seminal plasma)~1 µM[1][2]
HIV-1 (average of various isolates)0.55 µM[6]
HCV11 µM[4]
Human Dimethylarginine Dimethylaminohydrolase 1 (DDAH1)9 µM[5][6]
SARS-CoV-2 Main Protease (Mpro/3CLpro)0.081 µM[3]
Histone Deacetylase 8 (HDAC8)0.011 µM[3]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to evaluate the anti-HSV activity of this compound.

Antiviral Activity Assay (Flow Cytometry)

This protocol is used to quantify the inhibition of HSV infection by measuring the expression of a viral surface glycoprotein.

  • Cells and Virus:

    • Vero cells (a kidney epithelial cell line from an African green monkey) are seeded in 24-well plates.

    • HSV-1 (strain Syn 17) or HSV-2 (strain 333) are used for infection.

  • Treatment:

    • This compound is added to the cells immediately after viral inoculation at desired concentrations (e.g., 200 nM).

    • A vehicle control (e.g., 0.01% DMSO) is run in parallel.

  • Incubation:

    • The infected and treated cells are incubated for 48 hours.

  • Analysis:

    • Cells are harvested and stained with a primary antibody specific for HSV glycoprotein D (gD).

    • A fluorescently labeled secondary antibody is then used.

    • The percentage of gD-positive cells is quantified using flow cytometry.

Virion Disruption Assay (Sucrose Density Gradient Centrifugation)

This protocol is designed to demonstrate the direct effect of this compound on the physical integrity of HSV virions.

  • Virus Preparation:

    • Concentrated HSV-1 virions (e.g., ~20 µg/ml) are prepared.

  • Treatment:

    • The concentrated virus is incubated with this compound (e.g., 200 nM) or a vehicle control (e.g., 0.01% DMSO) for 30 minutes at 37°C.

  • Gradient Centrifugation:

    • The virus-drug mixture is loaded onto a 20% to 70% continuous sucrose density gradient.

    • The gradients are centrifuged at high speed (e.g., 30,000 rpm) for 24 hours.

  • Fraction Analysis:

    • Fractions are collected from the top to the bottom of the gradient.

    • The amount of an HSV structural protein, such as glycoprotein B (gB), in each fraction is quantified by ELISA.

    • The density of each fraction is determined by measuring its refractive index. Intact virions will sediment to a higher density, while disrupted viral components will remain in the lower-density fractions.

Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflows related to this compound and HSV.

G cluster_0 This compound-Mediated Virucidal Mechanism hsv Intact HSV Virion (Infectious) disrupted_hsv Disrupted HSV Virion (Non-infectious) hsv->disrupted_hsv Direct Interaction & Structural Disruption pd404182 This compound pd404182->hsv components Viral Components (Glycoproteins, Capsid, etc.) disrupted_hsv->components

Proposed virucidal mechanism of this compound against HSV.

G cluster_workflow Experimental Workflow: Antiviral Activity Assessment start Seed Vero Cells infect Infect with HSV-1 or HSV-2 start->infect treat Add this compound or Vehicle Control infect->treat incubate Incubate for 48h treat->incubate harvest Harvest and Stain for Glycoprotein D incubate->harvest analyze Analyze by Flow Cytometry harvest->analyze end Quantify % of Infected Cells analyze->end

Workflow for determining the anti-HSV activity of this compound.

G cluster_logic Logical Relationship: Virion Disruption and Host Cell Signaling hsv_intact Intact HSV hsv_disrupted Disrupted HSV hsv_intact->hsv_disrupted cell_receptor Host Cell Receptor (e.g., HVEM, Nectin-1) hsv_intact->cell_receptor Binding pd404182 This compound pd404182->hsv_intact hsv_disrupted->cell_receptor Binding Prevented signaling Downstream Signaling Cascades (e.g., NF-κB) cell_receptor->signaling Activation no_infection Infection Blocked cell_receptor->no_infection infection Successful Infection & Replication signaling->infection

Hypothesized prevention of host cell signaling by this compound.

Discussion of Mechanism of Action and Host Cell Interaction

The available evidence strongly suggests that this compound exerts its anti-HSV effect through a direct virucidal mechanism.[1][2] The compound physically compromises the integrity of the HSV virion. This is supported by sucrose density gradient experiments, which show that treatment with this compound causes HSV structural components, such as glycoprotein B, to be found in lower density fractions, indicative of virion disruption.[2] This mechanism is analogous to its activity against HIV.[2]

The interaction is believed to be with a non-envelope, non-lipid structural component of the virus.[4] By disrupting the virion before it can effectively engage with the host cell, this compound prevents the initial and critical steps of viral entry, including attachment and fusion.

A direct consequence of this extracellular virucidal action is the likely pre-emption of the complex signaling cascades that HSV typically initiates upon infection. HSV glycoproteins, such as gD, interact with host cell receptors like the herpesvirus entry mediator (HVEM) and nectins.[7][8] These interactions not only facilitate viral entry but can also modulate host immune responses and other cellular pathways.[7] For instance, the binding of gD to HVEM can trigger NF-κB activation.[7] By disrupting the virion, this compound effectively prevents these glycoprotein-receptor interactions, thereby blocking the initiation of these downstream signaling events.

Currently, there is no direct evidence to suggest that this compound, at its effective antiviral concentrations, enters the host cell to modulate intracellular signaling pathways. Its high efficacy at submicromolar concentrations against extracellular virus, combined with its low cytotoxicity at much higher concentrations, supports the model of a primarily extracellular mechanism of action.

Conclusion and Future Directions

This compound is a promising anti-HSV agent with a potent, direct-acting virucidal mechanism. Its ability to inactivate both HSV-1 and HSV-2 at submicromolar concentrations, coupled with a favorable safety profile in vitro, makes it a candidate for further development, potentially as a topical microbicide.

Future research should focus on several key areas:

  • Elucidation of the precise molecular target within the HSV virion that this compound interacts with to cause structural disruption.

  • In vivo efficacy studies to determine the therapeutic potential of this compound in animal models of HSV infection.

  • Investigation of potential off-target effects and a more comprehensive in vivo toxicology profile.

  • Exploration of potential synergistic effects when used in combination with other anti-HSV drugs that have different mechanisms of action (e.g., DNA polymerase inhibitors).

  • Studies to definitively confirm the absence of significant modulation of host cell signaling pathways at therapeutic concentrations, which would further solidify its safety profile.

This technical guide provides a solid foundation for researchers and drug developers interested in the potential of this compound as a novel anti-HSV therapeutic. The data clearly indicate a potent virucidal agent, and further investigation is warranted to translate these promising in vitro findings into clinical applications.

References

PD 404182: A Technical Guide to its Antiangiogenic Effects via DDAH1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the antiangiogenic properties of PD 404182, a potent small molecule inhibitor. It details the underlying mechanism of action, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to determine its efficacy.

Introduction

Angiogenesis, the formation of new blood vessels from a pre-existing vascular network, is a critical process in both normal physiology and pathological conditions such as tumor growth and macular degeneration.[1] The nitric oxide (NO) signaling pathway is a key regulator of angiogenesis, promoting endothelial cell proliferation, migration, and survival.[2] this compound, a heterocyclic iminobenzothiazine derivative, has been identified as a potent inhibitor of angiogenesis.[3] Its primary mechanism involves the targeted inhibition of dimethylarginine dimethylaminohydrolase 1 (DDAH1), an enzyme crucial for regulating NO synthesis.[3][4] This guide synthesizes the available technical data on this compound, presenting its function as a modulator of the DDAH/ADMA/NO pathway and its resulting antiangiogenic activity.

Core Mechanism of Action: The DDAH/ADMA/NO Pathway

This compound exerts its antiangiogenic effects by disrupting the normal synthesis of nitric oxide (NO). The core mechanism is centered on its inhibition of the DDAH1 enzyme.

  • Role of DDAH1: DDAH1 is the enzyme responsible for metabolizing asymmetric dimethylarginine (ADMA), an endogenous and competitive inhibitor of nitric oxide synthase (NOS).[3][5]

  • Inhibition by this compound: this compound is a potent, irreversible, and covalently bound inhibitor of human DDAH1.[5]

  • ADMA Accumulation: By inhibiting DDAH1, this compound prevents the breakdown of ADMA, leading to its intracellular accumulation.[3] In cultured primary human vascular endothelial cells, this compound was shown to significantly increase intracellular levels of ADMA.[3]

  • NOS Inhibition and Reduced NO: The elevated concentration of ADMA competitively inhibits NOS enzymes, thereby reducing the production of NO.[5] NO is a critical signaling molecule that promotes multiple facets of the angiogenic process.[2]

  • Antiangiogenic Outcome: The resulting decrease in NO bioavailability abrogates key angiogenic events, such as the formation of tube-like structures by endothelial cells and endothelial cell sprouting.[3][5]

PD404182_Signaling_Pathway cluster_0 NO Synthesis & Angiogenesis cluster_1 DDAH-mediated Regulation L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO NOS NOS Nitric Oxide Synthase (NOS) Angiogenesis Angiogenesis (Cell Proliferation, Migration, Tube Formation) NO->Angiogenesis Promotes ADMA ADMA (Asymmetric Dimethylarginine) ADMA->NOS Inhibits Metabolites L-Citrulline + Dimethylamine ADMA->Metabolites DDAH1 DDAH1 DDAH1->ADMA Metabolizes PD404182 This compound PD404182->DDAH1 Inhibits

Caption: this compound inhibits DDAH1, leading to ADMA accumulation and subsequent suppression of NO-mediated angiogenesis.

Quantitative Data Presentation

The efficacy of this compound has been quantified in several biochemical and cell-based assays. The data below is compiled from key studies.

ParameterTarget/AssayValueCell Line / SystemCitation
IC₅₀ Human DDAH19 µMRecombinant Human Enzyme[3][4][5][6]
IC₅₀ HDAC80.011 µMRecombinant Human Enzyme[7]
IC₅₀ SARS-CoV-2 Mpro0.081 µMRecombinant Viral Enzyme[7]
Effect on ADMA Cellular ADMA Levels~70% IncreasePrimary Human Vascular Endothelial Cells (ECs)[3][4]
Effective Conc. Endothelial Tube Formation50 - 100 µMPrimary Human Dermal Microvascular ECs[3][7][8]
Cytotoxicity (CC₅₀) Cell Viability~200 µMVarious Human Cell Lines[6]

Table 1: Summary of quantitative data for this compound. Note the high potency for DDAH1 inhibition.

Experimental Protocols

The antiangiogenic properties of this compound were primarily established using in vitro angiogenesis assays. A detailed methodology for the key endothelial tube formation assay is provided below.

In Vitro Endothelial Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane matrix, a crucial step in angiogenesis. This compound was shown to abrogate the formation of these tube-like structures.[3]

Objective: To quantitatively assess the inhibitory effect of this compound on endothelial cell morphogenesis.

Materials:

  • Primary Human Dermal Microvascular Endothelial Cells (HDMECs) or Human Umbilical Vein Endothelial Cells (HUVECs).[7]

  • Endothelial Cell Growth Medium (EGM-2).

  • Basement Membrane Matrix (e.g., Matrigel®).

  • This compound (stock solution in DMSO).

  • Vehicle Control (DMSO).

  • 24-well or 48-well tissue culture plates.

  • Calcein AM stain (for visualization).

  • Inverted fluorescence microscope with imaging software.

Procedure:

  • Plate Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, add 150-250 µL of the matrix to each well of a chilled 24-well plate. Ensure the entire surface is covered.

  • Gelation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify into a gel.

  • Cell Preparation: Culture endothelial cells to ~80-90% confluency. Harvest the cells using trypsin and resuspend them in serum-reduced medium to create a single-cell suspension. Perform a cell count to determine concentration.

  • Cell Seeding: Seed the endothelial cells onto the solidified matrix at a density of 1.5 - 2.0 x 10⁴ cells per well.

  • Treatment Application: Immediately after seeding, add this compound to the appropriate wells to achieve final concentrations (e.g., 50 µM and 100 µM).[8] Add an equivalent volume of vehicle (DMSO) to control wells.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 12 to 18 hours.

  • Visualization & Imaging: After incubation, carefully remove the medium. Stain the cells with Calcein AM for 30 minutes. Capture images of the tube networks using a fluorescence microscope at 4x or 10x magnification.

  • Quantification: Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Quantify key parameters such as total tube length, number of nodes, and number of meshes. Compare the results from this compound-treated wells to the vehicle control. A significant reduction in these parameters indicates an antiangiogenic effect.

DDAH1 Enzymatic Activity Assay

The direct inhibitory effect of this compound on its target was confirmed using a biochemical assay.[3] The activity of purified recombinant human DDAH1 was measured by quantifying its metabolism of a substrate. This compound was shown to dose-dependently inhibit this activity, yielding an IC₅₀ of 9 µM.[8]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing a compound's antiangiogenic potential using the tube formation assay.

Experimental_Workflow A 1. Preparation of Matrigel Plate (Coat wells, incubate at 37°C for 30-60 min) C 3. Cell Seeding & Treatment (Seed 1.5x10⁴ cells/well onto gel) A->C B 2. Endothelial Cell Culture & Harvest (Culture to 80% confluency, trypsinize, resuspend) B->C D Add Vehicle (DMSO) E Add this compound (e.g., 50-100 µM) F 4. Incubation (12-18 hours at 37°C, 5% CO₂) C->F G 5. Image Acquisition (Stain with Calcein AM, capture fluorescent images) F->G H 6. Quantitative Analysis (Measure total tube length, nodes, meshes) G->H I 7. Conclusion (Compare treated vs. control to determine antiangiogenic effect) H->I

Caption: Standard workflow for an in vitro endothelial tube formation assay to test antiangiogenic compounds.

Conclusion

This compound is a well-characterized inhibitor of DDAH1 that demonstrates clear antiangiogenic effects in preclinical in vitro models.[3][5] Its mechanism of action, proceeding through the accumulation of the NOS inhibitor ADMA, provides a targeted means of reducing NO-dependent angiogenesis.[5] The quantitative potency (IC₅₀ = 9 µM for DDAH1) and its demonstrated ability to disrupt endothelial tube formation at non-toxic concentrations make it a valuable tool for researchers studying the role of the DDAH/ADMA/NO axis in vascular biology and a potential lead scaffold for the development of novel antiangiogenic therapeutics.[3][8]

References

The Virucidal Mechanism of PD 404182: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 404182 is a synthetic small molecule of the pyrimidobenzothiazine class that has demonstrated potent virucidal activity against several enveloped viruses, including Herpes Simplex Virus 1 (HSV-1), Herpes Simplex Virus 2 (HSV-2), Human Immunodeficiency Virus (HIV), and Hepatitis C Virus (HCV).[1][2] Unlike traditional antiviral agents that inhibit intracellular replication, this compound acts directly on extracellular virions, compromising their structural integrity and rendering them non-infectious.[2] This document provides an in-depth analysis of the core virucidal mechanism of this compound, with a focus on its action against HSV. It includes a summary of quantitative efficacy data, detailed experimental protocols for key assays, and visualizations of the proposed mechanism and workflows.

Core Virucidal Mechanism

The primary virucidal mechanism of this compound is the physical disruption of the viral particle.[2] This action is time- and temperature-dependent and targets a non-lipid, structural component of the virion. Evidence suggests that this compound does not lyse membranes directly but rather interacts with a viral protein, leading to a loss of structural integrity.[2]

For Herpes Simplex Virus, experiments have shown that this compound destabilizes the virion.[3] The specific molecular target has not been definitively identified but is hypothesized to be a "non-envelope protein viral structural component".[1][4] Given the structure of the HSV virion, this points towards proteins of the capsid or the tegument—the protein layer situated between the capsid and the envelope.[5][6][7] Interaction with one or more of these critical structural proteins is believed to trigger a conformational cascade that results in a compromised, non-infectious particle.

G cluster_virion Intact HSV Virion Envelope Envelope (Lipid Bilayer) Tegument Tegument (Structural Proteins) Envelope->Tegument Glycoproteins Glycoproteins (gB, gD) Glycoproteins->Envelope Capsid Capsid (VP5, etc.) Tegument->Capsid Target Hypothesized Target (Tegument/Capsid Protein) DNA dsDNA Genome Capsid->DNA PD404182 This compound PD404182->Target Binds to DisruptedVirion Disrupted, Non-Infectious Virion Target->DisruptedVirion Leads to Destabilization

Caption: Proposed virucidal mechanism of this compound against HSV.

Quantitative Data Presentation

This compound demonstrates high potency against HSV at submicromolar concentrations with a favorable safety profile, as indicated by its high 50% cytotoxic concentration (CC50) in various human cell lines.[1][4] This results in a very high selectivity index (SI), a key metric in drug development representing the ratio of cytotoxicity to antiviral activity (CC50/IC50).

Virus/Cell LineCompoundIC50 / Effective Conc. (µM)CC50 (µM)Selectivity Index (SI)Reference
HSV-1, HSV-2 This compound0.2 (Effective Conc.)~200 (in human PBMCs)>1000 [1][4]
HIV-1 This compound~1.0 >300 (in various cell lines)>300 [2][8]
HCV This compound11 >300 (in Huh-7.5 cells)>27 [2]
Human PBMCs This compoundN/A~200 N/A[4]
Various Human Cell Lines This compoundN/A>300 N/A[2][4]

Note: The value for HSV is an effective concentration demonstrated to inhibit infection, not a formal IC50 derived from a dose-response curve in the cited literature.

Experimental Protocols

The virucidal activity and mechanism of this compound were elucidated through several key in vitro experiments.

Virion Disruption (Sedimentation) Assay

This assay provides direct physical evidence of virion destabilization.[3][9]

Objective: To determine if this compound physically alters the sedimentation characteristics of HSV particles.

Methodology:

  • Virus Concentration: Prepare a concentrated stock of HSV-1 by ultracentrifugation of infected Vero cell supernatant over a 20% sucrose cushion. Resuspend the viral pellet in Phosphate-Buffered Saline (PBS).

  • Compound Incubation: Divide the concentrated virus (~20 µg/mL) into two aliquots. Treat one with this compound (e.g., 200 nM) and the other with a vehicle control (e.g., 0.01% DMSO). Incubate for 30 minutes at 37°C.

  • Sucrose Gradient Preparation: Prepare a continuous 20% to 70% sucrose density gradient in ultracentrifuge tubes.

  • Ultracentrifugation: Carefully load the treated and control virus samples onto the top of separate sucrose gradients. Centrifuge at high speed (e.g., 30,000 rpm in an SW 41 Ti rotor) for 24 hours at 4°C.

  • Fraction Collection: Carefully collect fractions (e.g., 1 mL each) from the top to the bottom of the gradient.

  • Analysis: Analyze the protein content of each fraction for a specific viral protein (e.g., glycoprotein B, gB) using an Enzyme-Linked Immunosorbent Assay (ELISA). Determine the density of each fraction by measuring its refractive index.

  • Interpretation: In the control sample, intact virions will sediment to a specific density, resulting in a distinct peak in gB concentration. If this compound disrupts the virions, the gB protein will no longer be associated with the heavy, intact particle and will be found in the lighter fractions at the top of the gradient, indicating a loss of virion integrity.

G start Concentrated HSV Stock treat Incubate with this compound or Vehicle Control (30 min, 37°C) start->treat load Load onto 20-70% Sucrose Gradient treat->load spin Ultracentrifuge (24h, 4°C) load->spin collect Collect Fractions spin->collect analyze Analyze Fractions for Viral Protein (gB) by ELISA collect->analyze end Compare Sedimentation Profiles analyze->end

Caption: Experimental workflow for the HSV Sedimentation Assay.
Infection Inhibition Assay

This assay quantifies the ability of this compound to prevent host cell infection.[9]

Objective: To measure the reduction in HSV infectivity after direct exposure to this compound.

Methodology:

  • Cell Seeding: Seed host cells (e.g., Vero cells) in a multi-well plate (e.g., 24-well) at a density to achieve sub-confluence on the day of infection (e.g., 2 x 10^5 cells/well).

  • Inoculum Preparation: Prepare separate inoculums of HSV-1 or HSV-2. For each virus, create a treatment condition by adding this compound (e.g., 200 nM or 2 µM) and a control condition with vehicle (DMSO). The virus and compound are mixed together immediately before adding to cells.

  • Infection: Remove the culture medium from the cells and add the prepared viral inoculums (containing either this compound or vehicle). Infect cells at various Multiplicities of Infection (MOIs), for example, from 0.0001 to 1.

  • Incubation: Incubate the plates for 2 days at 37°C in a 5% CO2 incubator to allow for infection and expression of viral proteins in the control wells.

  • Cell Harvesting and Staining: Harvest the cells. Fix them with paraformaldehyde (PFA) and permeabilize. Stain the cells with a fluorescently-labeled antibody specific for an HSV protein, such as glycoprotein D (gD).

  • Analysis: Analyze the stained cells using flow cytometry to quantify the percentage of gD-positive (infected) cells in the this compound-treated samples versus the vehicle control.

  • Interpretation: A significant reduction in the percentage of infected cells in the treated group compared to the control group demonstrates the compound's ability to inactivate the virus.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cells 1. Seed Vero Cells in 24-well Plate infect_pd 3. Infect Cells infect_dmso 3. Infect Cells virus_pd 2. Mix HSV with This compound virus_pd->infect_pd virus_dmso 2. Mix HSV with Vehicle (DMSO) virus_dmso->infect_dmso incubate 4. Incubate for 2 Days infect_pd->incubate infect_dmso->incubate harvest 5. Harvest & Fix Cells incubate->harvest stain 6. Stain for Viral Protein (gD) harvest->stain flow 7. Analyze by Flow Cytometry stain->flow result Quantify % of Infected Cells flow->result

Caption: Experimental workflow for the Infection Inhibition Assay.

References

PD 404182 and Nitric Oxide Pathway Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 404182 is a small molecule inhibitor of dimethylarginine dimethylaminohydrolase 1 (DDAH1), an enzyme crucial for the metabolism of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS).[1][2] By inhibiting DDAH1, this compound elevates intracellular ADMA levels, leading to a subsequent reduction in nitric oxide (NO) production. This modulation of the nitric oxide pathway gives this compound significant anti-angiogenic properties and potential therapeutic applications in conditions characterized by excessive NO production, such as septic shock.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its study, and a summary of key quantitative data.

Core Mechanism of Action

This compound acts as a potent and competitive inhibitor of human DDAH1.[2][3] DDAH1 is the primary enzyme responsible for the degradation of ADMA, a naturally occurring amino acid derivative that competitively inhibits all three isoforms of nitric oxide synthase (nNOS, iNOS, and eNOS). The accumulation of ADMA following DDAH1 inhibition by this compound leads to a significant decrease in the synthesis of nitric oxide.

The primary mechanism can be summarized in the following steps:

  • Inhibition of DDAH1: this compound directly binds to and inhibits the enzymatic activity of DDAH1.[1]

  • Accumulation of ADMA: The inhibition of DDAH1 prevents the breakdown of its substrate, ADMA, causing its intracellular concentration to rise.[1]

  • Inhibition of Nitric Oxide Synthase (NOS): The elevated levels of ADMA competitively inhibit the active site of NOS enzymes, reducing their ability to convert L-arginine to L-citrulline and nitric oxide.

  • Reduced Nitric Oxide Production: The overall effect is a decrease in the bioavailability of nitric oxide, which has downstream effects on vascular tone, angiogenesis, and inflammatory responses.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell/Enzyme SystemReference
DDAH1 IC50 9 µMRecombinant human DDAH1[1][3]
Cellular ADMA Increase ~70%Endothelial Cells (at 20 µM)[1][3]

Table 2: Functional Effects of this compound

EffectConcentrationCell SystemObservationsReference
Inhibition of LPS-induced NO production Not specifiedPrimary human dermal microvascular endothelial cellsReduced NO levels after LPS stimulation[4]
Inhibition of Endothelial Tube Formation 50-100 µMHuman vascular endothelial cellsAbrogated the formation of tube-like structures[1]

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound Action

PD404182_Pathway cluster_PD404182 This compound Intervention cluster_DDAH_ADMA DDAH-ADMA Axis cluster_NO_Synthesis Nitric Oxide Synthesis cluster_Cellular_Effects Cellular Effects PD404182 This compound DDAH1 DDAH1 PD404182->DDAH1 Inhibits ADMA ADMA DDAH1->ADMA Degrades NOS eNOS ADMA->NOS Inhibits L_Arginine L-Arginine L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline Produces NO Nitric Oxide (NO) NOS->NO Produces Angiogenesis Angiogenesis NO->Angiogenesis Promotes

Caption: Signaling pathway of this compound in modulating nitric oxide production.

Experimental Workflow for Studying this compound

Experimental_Workflow cluster_In_Vitro_Assays In Vitro Assays cluster_Cell_Culture Cell Culture DDAH_Activity DDAH1 Enzymatic Activity Assay ADMA_Measurement Intracellular ADMA Measurement (HPLC) NO_Production Nitric Oxide Production (Griess Assay) Angiogenesis_Assay In Vitro Angiogenesis (Tube Formation Assay) Endothelial_Cells Endothelial Cell Culture (e.g., HUVECs) Treatment Treatment with This compound Endothelial_Cells->Treatment Treatment->DDAH_Activity Treatment->ADMA_Measurement Treatment->NO_Production Treatment->Angiogenesis_Assay

Caption: A typical experimental workflow for investigating the effects of this compound.

Detailed Experimental Protocols

DDAH1 Enzymatic Activity Assay

This protocol is adapted from high-throughput screening methods for DDAH1 inhibitors.

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of recombinant human DDAH1.

Materials:

  • Recombinant human DDAH1

  • Asymmetric dimethylarginine (ADMA) as substrate

  • This compound

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • 384-well microplates

  • Reagents for citrulline detection (e.g., diacetyl monoxime-thiosemicarbazide reagent)

  • Plate reader

Procedure:

  • Prepare a solution of recombinant human DDAH1 in the assay buffer.

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 384-well plate, add the DDAH1 solution to each well.

  • Add the different concentrations of this compound or vehicle (DMSO) to the respective wells.

  • Initiate the enzymatic reaction by adding a solution of ADMA to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 1-4 hours).

  • Stop the reaction by adding a stop solution (e.g., an acidic reagent).

  • Add the colorimetric reagent for citrulline detection.

  • Incubate the plate to allow for color development.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percent inhibition of DDAH1 activity for each concentration of this compound and determine the IC50 value.

Measurement of Intracellular ADMA Levels

This protocol outlines the measurement of intracellular ADMA in endothelial cells using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the change in intracellular ADMA concentrations in endothelial cells following treatment with this compound.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells

  • Cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • HPLC system with a suitable column (e.g., cation exchange) and detector (e.g., electrochemical or fluorescence)

  • ADMA standard solution

Procedure:

  • Culture endothelial cells to near confluency in appropriate culture vessels.

  • Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 24 hours).

  • After treatment, wash the cells with ice-cold PBS to remove extracellular components.

  • Lyse the cells using a suitable lysis buffer and collect the cell lysates.

  • Precipitate proteins from the lysates (e.g., with perchloric acid) and centrifuge to obtain the supernatant.

  • Filter the supernatant to remove any particulate matter.

  • Analyze the samples using an HPLC system. A pre-column derivatization step may be required depending on the detection method.

  • Quantify the ADMA concentration in the samples by comparing the peak areas to a standard curve generated with known concentrations of ADMA.

  • Normalize the ADMA concentration to the total protein content of the cell lysate.

Nitric Oxide Production Assay (Griess Assay)

This protocol describes the measurement of nitrite, a stable end-product of NO metabolism, in cell culture supernatants.

Objective: To assess the effect of this compound on lipopolysaccharide (LPS)-induced nitric oxide production in endothelial cells.

Materials:

  • Endothelial cells

  • Cell culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well microplates

  • Plate reader

Procedure:

  • Seed endothelial cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with different concentrations of this compound for a specified duration.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production. Include a non-stimulated control.

  • Incubate the cells for an appropriate time (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • In a new 96-well plate, add the collected supernatants.

  • Prepare a standard curve using serial dilutions of sodium nitrite.

  • Add the components of the Griess reagent to all wells containing supernatants and standards, following the manufacturer's instructions.

  • Incubate at room temperature for the recommended time to allow for color development.

  • Measure the absorbance at 540 nm using a plate reader.

  • Calculate the nitrite concentration in the supernatants by referring to the standard curve.

In Vitro Angiogenesis (Tube Formation) Assay

This protocol details the assessment of the anti-angiogenic effect of this compound by observing the formation of capillary-like structures by endothelial cells.

Objective: To evaluate the ability of this compound to inhibit endothelial cell tube formation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Basement membrane matrix (e.g., Matrigel® or Geltrex™)

  • Endothelial cell growth medium

  • This compound

  • Vascular Endothelial Growth Factor (VEGF) as a pro-angiogenic stimulus (optional)

  • 96-well plates

  • Inverted microscope with a camera

Procedure:

  • Thaw the basement membrane matrix on ice.

  • Coat the wells of a pre-chilled 96-well plate with a thin layer of the basement membrane matrix.

  • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Harvest HUVECs and resuspend them in a low-serum medium.

  • Prepare cell suspensions containing different concentrations of this compound, with or without a pro-angiogenic stimulus like VEGF.

  • Seed the HUVEC suspension onto the solidified matrix in the 96-well plate.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Monitor the formation of tube-like structures at regular intervals using an inverted microscope.

  • Capture images of the formed networks.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).

Conclusion

This compound is a valuable research tool for investigating the role of the DDAH/ADMA/NO pathway in various physiological and pathological processes. Its ability to potently inhibit DDAH1 and consequently reduce nitric oxide production and angiogenesis makes it a compound of interest for further investigation in diseases characterized by endothelial dysfunction and aberrant vascular growth. The protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this area.

References

PD 404182: A Technical Guide for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 404182 has emerged as a significant small molecule inhibitor of dimethylarginine dimethylaminohydrolase (DDAH), an enzyme pivotal in the regulation of nitric oxide (NO) synthesis. By inhibiting DDAH, this compound elevates intracellular levels of asymmetric dimethylarginine (ADMA), a competitive inhibitor of nitric oxide synthase (NOS). This mechanism effectively modulates NO production, suggesting therapeutic potential in cardiovascular conditions characterized by excessive NO, such as septic shock, and in diseases driven by pathological angiogenesis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its investigation in a cardiovascular research context.

Introduction

Nitric oxide is a critical signaling molecule in the cardiovascular system, regulating vascular tone, platelet aggregation, and leukocyte adhesion. The synthesis of NO is primarily governed by nitric oxide synthase (NOS) enzymes. Asymmetric dimethylarginine (ADMA) is an endogenous inhibitor of NOS, and its levels are regulated by the enzyme dimethylarginine dimethylaminohydrolase (DDAH), which metabolizes ADMA to L-citrulline and dimethylamine. Dysregulation of the DDAH-ADMA-NO pathway is implicated in various cardiovascular pathologies.

This compound, a heterocyclic iminobenzothiazine derivative, has been identified as a potent inhibitor of DDAH1. Its ability to increase ADMA levels and consequently reduce NO production makes it a valuable tool for studying the physiological and pathological roles of the DDAH-ADMA-NO pathway and a potential lead compound for therapeutic development.

Mechanism of Action

This compound acts as a competitive and potentially irreversible inhibitor of DDAH1. Its inhibitory action leads to the accumulation of intracellular ADMA. Elevated ADMA levels then compete with the endogenous NOS substrate, L-arginine, for binding to the active site of NOS, thereby reducing the synthesis of NO. This targeted inhibition of NO production underlies the pharmacological effects of this compound observed in cardiovascular research models.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in cardiovascular research settings.

ParameterValueReference
IC50 (DDAH1 Inhibition) 9 µM[1]
Cellular Effect ConcentrationObservationReference
ADMA Increase in Endothelial Cells 20 µMApproximately 70% increase
Inhibition of in vitro Angiogenesis 50-100 µMAttenuation of endothelial tube formation[1]

Signaling Pathway

The signaling pathway affected by this compound is central to the regulation of nitric oxide production. A diagram illustrating this pathway is provided below.

PD404182_Signaling_Pathway cluster_0 This compound Intervention cluster_1 DDAH-ADMA-NO Pathway PD404182 This compound DDAH1 DDAH1 PD404182->DDAH1 Inhibits ADMA ADMA DDAH1->ADMA Metabolizes NOS NOS ADMA->NOS Inhibits L_Arginine L-Arginine L_Arginine->NOS Substrate NO Nitric Oxide (NO) NOS->NO Produces L_Citrulline L-Citrulline NOS->L_Citrulline

Caption: Signaling pathway of this compound action.

Experimental Protocols

Detailed protocols for key experiments involving this compound are provided below.

DDAH1 Enzymatic Activity Assay (Colorimetric)

This assay measures the activity of DDAH1 by quantifying the production of L-citrulline from the substrate ADMA.

Materials:

  • Recombinant human DDAH1

  • Asymmetric dimethylarginine (ADMA)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Color Reagent A: Diacetyl monoxime solution

  • Color Reagent B: Thiosemicarbazide solution

  • Color Reagent C: Sulfuric acid solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, recombinant DDAH1 (e.g., 0.3 µM), and varying concentrations of this compound or vehicle control.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding ADMA (e.g., 500 µM final concentration).

  • Incubate the reaction at 37°C for a defined period (e.g., 4 hours).

  • Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

  • To develop the color, add Color Reagent A, B, and C to each well according to the manufacturer's instructions.

  • Incubate at 60°C for 90 minutes.

  • Measure the absorbance at 485 nm using a microplate reader.

  • Calculate the percentage of DDAH1 inhibition by comparing the absorbance of this compound-treated samples to the vehicle control.

DDAH1_Assay_Workflow A Prepare Reaction Mixture (DDAH1, this compound/Vehicle, Buffer) B Pre-incubate at 37°C A->B C Add ADMA to start reaction B->C D Incubate at 37°C C->D E Stop Reaction D->E F Add Color Reagents E->F G Incubate at 60°C F->G H Measure Absorbance at 485 nm G->H I Calculate Inhibition H->I

Caption: Workflow for DDAH1 enzymatic activity assay.

Measurement of Intracellular ADMA in Endothelial Cells (HPLC-MS/MS)

This protocol details the quantification of intracellular ADMA levels in endothelial cells following treatment with this compound.

Materials:

  • Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cell line

  • Cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS)

  • Methanol (ice-cold)

  • Internal standard (e.g., D7-ADMA)

  • HPLC-MS/MS system

Procedure:

  • Culture endothelial cells to ~80-90% confluency in appropriate culture vessels.

  • Treat the cells with this compound (e.g., 20 µM) or vehicle control for a specified duration (e.g., 24 hours).

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold methanol containing the internal standard.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for HPLC-MS/MS analysis.

  • Inject the sample into the HPLC-MS/MS system for quantification of ADMA.

ADMA_Measurement_Workflow A Culture Endothelial Cells B Treat with this compound/Vehicle A->B C Wash with PBS B->C D Lyse cells with Methanol + IS C->D E Centrifuge to remove debris D->E F Collect and dry supernatant E->F G Reconstitute in mobile phase F->G H Analyze by HPLC-MS/MS G->H

Caption: Workflow for intracellular ADMA measurement.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

  • Human umbilical vein endothelial cells (HUVECs)

  • Endothelial cell growth medium

  • Basement membrane extract (e.g., Matrigel®)

  • This compound

  • 96-well plate (or other suitable format)

  • Inverted microscope with imaging capabilities

Procedure:

  • Thaw the basement membrane extract on ice and pipette a thin layer into each well of a pre-chilled 96-well plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Harvest endothelial cells and resuspend them in growth medium containing different concentrations of this compound (e.g., 50-100 µM) or vehicle control.

  • Seed the endothelial cells onto the solidified basement membrane matrix.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Monitor the formation of tube-like structures at regular intervals using an inverted microscope.

  • Capture images of the tube networks and quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using appropriate image analysis software.

Angiogenesis_Assay_Workflow A Coat wells with Basement Membrane Extract B Incubate to solidify A->B D Seed cells onto matrix B->D C Prepare Endothelial Cells with this compound/Vehicle C->D E Incubate to allow tube formation D->E F Image tube networks E->F G Quantify Angiogenesis F->G

Caption: Workflow for in vitro angiogenesis assay.

Conclusion

This compound is a valuable pharmacological tool for investigating the DDAH-ADMA-NO signaling pathway in the context of cardiovascular research. Its ability to potently inhibit DDAH1 and modulate NO production provides a means to explore the therapeutic potential of targeting this pathway in various cardiovascular diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working with this compound. Further investigation into the in vivo efficacy and safety of this compound and its analogs is warranted to translate these preclinical findings into potential clinical applications.

References

Methodological & Application

Application Notes and Protocols for PD 404182 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 404182 is a small molecule inhibitor of Dimethylarginine Dimethylaminohydrolase 1 (DDAH1), an enzyme responsible for the metabolism of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS). By inhibiting DDAH1, this compound increases intracellular levels of ADMA, leading to a reduction in nitric oxide (NO) production. This mechanism of action gives this compound potential therapeutic applications in conditions characterized by excessive NO production and angiogenesis. Furthermore, this compound has demonstrated potent antiviral activity against Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV) through a virucidal mechanism.

These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of this compound as a DDAH1 inhibitor, an anti-angiogenic agent, and an antiviral compound.

Mechanism of Action: DDAH1 Inhibition

This compound acts as a potent and competitive, and potentially irreversible, inhibitor of human DDAH1.[1][2] The inhibition of DDAH1 by this compound leads to the accumulation of the endogenous NOS inhibitor ADMA.[1] This, in turn, reduces the activity of NOS enzymes, resulting in decreased NO production.

DDAH1_Inhibition_Pathway cluster_DDAH DDAH1-mediated ADMA Metabolism cluster_NOS NOS-mediated NO Production PD404182 This compound DDAH1 DDAH1 PD404182->DDAH1 Inhibits ADMA ADMA ADMA->DDAH1 Metabolized by NOS NOS ADMA->NOS Inhibits NO Nitric Oxide (NO) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline L_Arginine L-Arginine L_Arginine->NOS

DDAH1 inhibition pathway by this compound.

Quantitative Data Summary

ParameterVirus/EnzymeCell LineAssay TypeValueReference
IC50 Human DDAH1-Enzymatic Assay9 µM[1][3]
IC50 HIV-1TZM-bl cellsInfectivity Assay1 µM[4][5]
IC50 HCVHuh-7.5 cellsInfectivity Assay11 µM[4]
ADMA Increase -Endothelial CellsCell-based Assay~70% with 20 µM this compound[1]
Cytotoxicity (CC50) -Multiple human cell linesCytotoxicity Assay>300 µM[4]

Experimental Protocols

DDAH1 Inhibition Assay (Fluorometric)

This protocol is adapted from a method for high-throughput screening of DDAH inhibitors.[6]

Principle: This assay measures the inhibition of DDAH1 by quantifying the production of methanethiol, a product of the enzymatic cleavage of the synthetic substrate S-methyl-L-thiocitrulline (SMTC). Methanethiol reacts with 7-diethylamino-3-(4'-maleimidophenyl)-4-methylcoumarin (CPM) to produce a fluorescent signal.

Materials:

  • Recombinant human DDAH1

  • This compound

  • S-methyl-L-thiocitrulline (SMTC)

  • 7-diethylamino-3-(4'-maleimidophenyl)-4-methylcoumarin (CPM)

  • Screening buffer (e.g., containing 0.01% Triton-X100 and 1mM EDTA)

  • Black 384-well plates

  • Fluorometric plate reader

Protocol:

DDAH1_Assay_Workflow start Start prepare_reagents Prepare Reagents: DDAH1, this compound, SMTC, CPM, Buffer start->prepare_reagents add_components Add to 384-well plate: DDAH1 (30 nM final) This compound (test concentrations) CPM (50 µM final) Screening Buffer prepare_reagents->add_components pre_incubate Pre-incubate add_components->pre_incubate add_smtc Initiate reaction by adding SMTC (100 µM final) pre_incubate->add_smtc incubate Incubate at 37°C add_smtc->incubate read_fluorescence Read fluorescence (Ex/Em appropriate for CPM-thiol adduct) incubate->read_fluorescence analyze Analyze data and calculate IC50 read_fluorescence->analyze end End analyze->end

Workflow for the fluorometric DDAH1 inhibition assay.
  • Preparation of Reagents: Prepare stock solutions of this compound in DMSO. Prepare working solutions of DDAH1, SMTC, and CPM in screening buffer.

  • Assay Plate Setup: In a 384-well black plate, add 30 nM (final concentration) of DDAH1.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control (a known DDAH1 inhibitor).

  • CPM Addition: Add CPM to a final concentration of 50 µM.

  • Pre-incubation: Briefly pre-incubate the plate.

  • Reaction Initiation: Initiate the enzymatic reaction by adding SMTC to a final concentration of 100 µM.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Fluorescence Reading: Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for the CPM-thiol adduct.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

In Vitro Angiogenesis Assay (Endothelial Tube Formation)

This protocol is a standard method to assess the effect of compounds on the ability of endothelial cells to form capillary-like structures.[7][8][9]

Principle: Endothelial cells, when cultured on a basement membrane extract (BME), will form a network of tube-like structures. The inhibitory effect of this compound on this process can be quantified by measuring parameters such as tube length and the number of branch points.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells

  • Endothelial cell growth medium

  • Basement Membrane Extract (BME), such as Matrigel®

  • This compound

  • 24-well or 96-well plates

  • Inverted microscope with imaging capabilities

Protocol:

Tube_Formation_Assay_Workflow start Start thaw_bme Thaw BME on ice start->thaw_bme coat_plate Coat wells of a pre-chilled plate with BME thaw_bme->coat_plate incubate_plate Incubate plate at 37°C to allow BME to solidify coat_plate->incubate_plate prepare_cells Prepare endothelial cell suspension in media with or without this compound incubate_plate->prepare_cells seed_cells Seed cells onto the BME-coated wells prepare_cells->seed_cells incubate_cells Incubate for 4-18 hours at 37°C seed_cells->incubate_cells image_tubes Image tube formation using a microscope incubate_cells->image_tubes quantify Quantify tube length and branch points image_tubes->quantify end End quantify->end

Workflow for the in vitro tube formation assay.
  • BME Coating: Thaw BME on ice. Coat the wells of a pre-chilled 24-well or 96-well plate with a thin layer of BME (e.g., 250 µl for a 24-well plate).[7]

  • Gelation: Incubate the plate at 37°C for at least 30 minutes to allow the BME to solidify.[7]

  • Cell Preparation: Harvest endothelial cells and resuspend them in growth medium at the desired density. Prepare a dilution series of this compound in the cell suspension.

  • Cell Seeding: Gently add the cell suspension containing this compound (or vehicle control) onto the solidified BME.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours. Tube formation is typically observed within this timeframe.[10]

  • Imaging: Visualize and capture images of the tube networks using an inverted microscope.

  • Quantification: Analyze the images using appropriate software (e.g., ImageJ with an angiogenesis analyzer plugin) to quantify parameters such as total tube length, number of junctions, and number of loops.

Antiviral Virucidal Assay (HCV/HIV)

This protocol is designed to determine the direct virucidal activity of this compound against HCV or HIV.[4][11]

Principle: The compound is incubated directly with the virus stock before infection of susceptible cells. A reduction in viral infectivity indicates that the compound has a direct inactivating effect on the virus particles.

Materials:

  • HCV or HIV virus stock (or pseudotyped viruses)

  • Susceptible host cells (e.g., Huh-7.5 for HCV, TZM-bl for HIV)

  • Cell culture medium

  • This compound

  • 96-well plates

  • Method for quantifying viral infection (e.g., luciferase reporter assay, p24 ELISA for HIV, or qRT-PCR for viral RNA)

Protocol:

Virucidal_Assay_Workflow start Start prepare_virus Prepare virus stock and This compound dilutions start->prepare_virus incubate_virus_compound Incubate virus with this compound (or DMSO control) at 37°C prepare_virus->incubate_virus_compound dilute_mixture Dilute the virus-compound mixture to a non-toxic concentration incubate_virus_compound->dilute_mixture infect_cells Infect susceptible host cells with the diluted mixture dilute_mixture->infect_cells incubate_infected_cells Incubate infected cells for 48-72 hours infect_cells->incubate_infected_cells quantify_infection Quantify viral infection (e.g., luciferase, p24 ELISA) incubate_infected_cells->quantify_infection analyze_data Analyze data and calculate IC50 quantify_infection->analyze_data end End analyze_data->end

Workflow for the antiviral virucidal assay.
  • Compound and Virus Preparation: Prepare serial dilutions of this compound in an appropriate buffer or medium. Dilute the virus stock to a suitable titer.

  • Virus-Compound Incubation: Mix the virus stock with the different concentrations of this compound or a vehicle control (DMSO). Incubate this mixture at 37°C for a defined period (e.g., 30-60 minutes).[11]

  • Infection: Following incubation, dilute the virus-compound mixture to a concentration where this compound is no longer toxic to the host cells. Use this diluted mixture to infect susceptible host cells seeded in a 96-well plate.

  • Incubation: Incubate the infected cells for a period sufficient for viral replication and expression of the reporter gene or production of viral antigens (typically 48-72 hours).

  • Quantification of Infection: Measure the level of viral infection using an appropriate method. For example, if using a luciferase reporter virus, measure luciferase activity. For HIV, a p24 ELISA can be performed on the cell supernatant.

  • Data Analysis: Calculate the percent inhibition of viral infectivity for each concentration of this compound and determine the IC50 value.

Conclusion

The protocols outlined in these application notes provide a framework for the in vitro evaluation of this compound. As a potent inhibitor of DDAH1, an anti-angiogenic agent, and a virucidal compound, this compound holds promise for further investigation in various therapeutic areas. The provided methodologies can be adapted and optimized for specific research needs and high-throughput screening applications.

References

PD 404182: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 404182 is a small molecule inhibitor with a range of biological activities, making it a valuable tool for in vitro studies.[1] Primarily recognized as a potent, competitive, and potentially irreversible inhibitor of human Dimethylarginine Dimethylaminohydrolase 1 (DDAH1), it plays a crucial role in modulating the nitric oxide (NO) signaling pathway.[1][2][3] Additionally, this compound has demonstrated significant anti-angiogenic and antiviral properties.[1][2] These application notes provide an overview of its use in cell culture, supported by detailed protocols and quantitative data.

Mechanism of Action

This compound exerts its primary effect by inhibiting DDAH1, an enzyme responsible for the degradation of asymmetric dimethylarginine (ADMA).[1] ADMA is an endogenous inhibitor of nitric oxide synthases (NOS). By inhibiting DDAH1, this compound leads to an accumulation of intracellular ADMA, which in turn suppresses the production of nitric oxide (NO).[1] This mechanism underlies its anti-angiogenic and anti-inflammatory effects. Furthermore, this compound has been shown to directly inhibit other enzymes and exhibit virucidal activity against several viruses.[4][5]

Signaling Pathway

PD404182_Signaling_Pathway cluster_0 This compound Intervention cluster_1 Cellular Environment PD404182 This compound DDAH1 DDAH1 PD404182->DDAH1 Inhibits ADMA ADMA DDAH1->ADMA Degrades NOS NOS ADMA->NOS Inhibits L_Arginine L-Arginine L_Arginine->NOS Substrate NO Nitric Oxide (NO) NOS->NO Produces Biological_Effects Biological Effects (e.g., Angiogenesis, Inflammation) NO->Biological_Effects Mediates

Caption: DDAH1/NO signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

TargetIC50Cell Line/SystemApplicationReference
Human DDAH19 µMBiochemical AssayEnzyme Inhibition[2][3]
SARS-CoV-2 Mpro (3CLpro)0.081 µMBiochemical AssayAntiviral[4]
Human HDAC80.011 µMBiochemical AssayEnzyme Inhibition[4]
Bacterial KDO 8-P synthase0.026 µM (Ki)Biochemical AssayAntibacterial[4]
Hepatitis C Virus (HCV)11 µMCell CultureAntiviral[5]
Human Immunodeficiency Virus (HIV)1 µMCell CultureAntiviral[5]

Applications in Cell Culture

Anti-Angiogenesis Studies

This compound has been shown to inhibit the formation of tube-like structures by endothelial cells in vitro, a key process in angiogenesis.[1] This is attributed to its ability to increase ADMA levels and subsequently reduce NO production.

Modulation of Nitric Oxide Production

By inhibiting DDAH1, this compound effectively reduces lipopolysaccharide (LPS)-induced NO production in endothelial cells.[1][4] This makes it a useful tool for studying inflammatory responses and septic shock models in vitro.

Antiviral Research

This compound exhibits virucidal activity against a range of enveloped viruses, including HCV and HIV, by physically disrupting the virions.[5] It has also been identified as an inhibitor of the SARS-CoV-2 main protease.[4]

Experimental Protocols

Experimental Workflow

Experimental_Workflow cluster_workflow General Experimental Workflow for this compound start Start: Cell Seeding treatment Treat with this compound (and controls) start->treatment incubation Incubate for Defined Period treatment->incubation assay Perform Specific Assay (e.g., Angiogenesis, NO) incubation->assay analysis Data Analysis assay->analysis end End: Interpret Results analysis->end

Caption: A generalized workflow for in vitro experiments using this compound.

Protocol 1: In Vitro Angiogenesis Assay (Endothelial Tube Formation)

Objective: To assess the anti-angiogenic potential of this compound by measuring the inhibition of endothelial cell tube formation.

Materials:

  • Primary human vascular endothelial cells (ECs)

  • Endothelial cell growth medium

  • This compound (dissolved in DMSO)

  • Matrigel or similar basement membrane extract

  • 24-well cell culture plates

  • Microscope with imaging capabilities

Procedure:

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a 24-well plate according to the manufacturer's instructions. Allow the gel to solidify at 37°C for 30-60 minutes.

  • Cell Seeding: Harvest and resuspend endothelial cells in growth medium. Seed the cells onto the Matrigel-coated wells at an appropriate density.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium. A concentration range of 50-100 µM has been shown to be effective without inducing cytotoxicity.[2][3] Include a vehicle control (DMSO) and a positive control (e.g., a known angiogenesis inhibitor).

  • Incubation: Add the this compound dilutions or controls to the respective wells. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 18 hours.[2]

  • Imaging and Analysis: After incubation, visualize the formation of tube-like structures using a microscope. Capture images and quantify the extent of tube formation (e.g., total tube length, number of junctions) using image analysis software.

Protocol 2: Nitric Oxide Production Assay (Griess Assay)

Objective: To measure the effect of this compound on nitric oxide production in response to an inflammatory stimulus.

Materials:

  • Primary human vascular endothelial cells (ECs) or other suitable cell line

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • Griess Reagent System

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed endothelial cells into a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for a predetermined period. Include a vehicle control.

  • Stimulation: After pre-treatment, stimulate the cells with LPS to induce NO production. An unstimulated control should also be included.

  • Incubation: Incubate the plate for a specified time to allow for NO production.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Assay: Perform the Griess assay on the collected supernatants according to the manufacturer's protocol. This typically involves mixing the supernatant with the Griess reagents and measuring the absorbance at a specific wavelength.

  • Quantification: Determine the nitrite concentration (a stable product of NO) in each sample by comparing the absorbance to a standard curve.

Cytotoxicity and Solubility

This compound has been reported to have low toxicity toward several human cell lines at concentrations up to 300 µM.[2][5] For experimental use, it is typically dissolved in DMSO.[6]

Conclusion

This compound is a multifaceted research tool with significant applications in the study of angiogenesis, inflammation, and virology. Its well-defined mechanism of action on the DDAH/NO pathway provides a solid foundation for its use in cell-based assays. The protocols provided herein offer a starting point for researchers to investigate the cellular effects of this potent inhibitor.

References

Application Notes and Protocols for PD 404182 in Angiogenesis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 404182 is a potent and irreversible inhibitor of dimethylarginine dimethylaminohydrolase 1 (DDAH1), an enzyme responsible for the degradation of asymmetric dimethylarginine (ADMA).[1][2] By inhibiting DDAH1, this compound leads to the accumulation of ADMA, a competitive inhibitor of nitric oxide synthase (NOS). This, in turn, reduces the production of nitric oxide (NO), a key signaling molecule in angiogenesis.[1] The anti-angiogenic properties of this compound make it a valuable tool for studying the role of the DDAH1/ADMA/NO pathway in vascular biology and for the development of novel anti-angiogenic therapies.

These application notes provide detailed protocols for utilizing this compound in common in vitro, ex vivo, and in vivo angiogenesis assays, along with expected outcomes and data presentation guidelines.

Mechanism of Action: DDAH1 Inhibition

This compound acts as a competitive inhibitor of DDAH1, with a reported IC50 of 9 µM.[2] Its inhibition of DDAH1 leads to a downstream cascade that ultimately suppresses angiogenesis.

PD404182 This compound DDAH1 DDAH1 PD404182->DDAH1 Inhibits ADMA ADMA (Asymmetric Dimethylarginine) DDAH1->ADMA Degrades NOS Nitric Oxide Synthase (NOS) ADMA->NOS Inhibits NO Nitric Oxide (NO) NOS->NO Produces Angiogenesis Angiogenesis NO->Angiogenesis Promotes

This compound Signaling Pathway

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in the context of its anti-angiogenic effects.

ParameterValueAssayReference
IC50 for DDAH1 Inhibition 9 µMBiochemical Assay[2]
Effective Concentration 50-100 µMIn Vitro Endothelial Cell Tube Formation Assay[2]

Experimental Protocols

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix. This compound has been shown to effectively inhibit this process.[1][2]

Workflow:

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Coat_Plate Coat 96-well plate with Matrigel Seed_Cells Seed cells onto Matrigel Coat_Plate->Seed_Cells Prepare_Cells Prepare endothelial cells (e.g., HUVECs) Prepare_Cells->Seed_Cells Prepare_PD404182 Prepare this compound dilutions Add_PD404182 Add this compound to wells Prepare_PD404182->Add_PD404182 Seed_Cells->Add_PD404182 Incubate Incubate for 4-18 hours Add_PD404182->Incubate Image_Acquisition Acquire images (phase-contrast or fluorescence) Incubate->Image_Acquisition Quantification Quantify tube formation (tube length, branch points) Image_Acquisition->Quantification

Tube Formation Assay Workflow

Protocol:

  • Plate Coating: Thaw Matrigel® Basement Membrane Matrix on ice. Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Preparation: Culture human umbilical vein endothelial cells (HUVECs) in EGM™-2 Endothelial Cell Growth Medium-2. Harvest cells with trypsin and resuspend in EBM™-2 Basal Medium containing 2% FBS.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in EBM-2 to final concentrations ranging from 10 µM to 100 µM. Include a vehicle control (DMSO).

  • Assay: Seed HUVECs (1-2 x 10⁴ cells/well) onto the solidified Matrigel®. Immediately add the prepared dilutions of this compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-18 hours.

  • Imaging: Visualize tube formation using a phase-contrast microscope. Capture images at 4x or 10x magnification.

  • Quantification: Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of nodes, and number of branches.

Expected Results: Treatment with this compound is expected to cause a dose-dependent decrease in tube formation, with significant inhibition observed at concentrations between 50-100 µM.[2]

Ex Vivo Aortic Ring Assay

Workflow:

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_Aorta Isolate thoracic aorta from a rat or mouse Section_Aorta Section aorta into 1 mm thick rings Isolate_Aorta->Section_Aorta Embed_Rings Embed aortic rings in collagen gel Section_Aorta->Embed_Rings Prepare_Collagen Prepare collagen gel Prepare_Collagen->Embed_Rings Add_Media Add culture media with This compound or vehicle Embed_Rings->Add_Media Incubate Incubate for 7-14 days Add_Media->Incubate Image_Acquisition Acquire images of microvessel outgrowth Incubate->Image_Acquisition Quantification Quantify sprouting (sprout length, area) Image_Acquisition->Quantification

Aortic Ring Assay Workflow

Protocol:

  • Aorta Isolation and Sectioning: Euthanize a C57BL/6 mouse and dissect the thoracic aorta. Clean the aorta of periadventitial fat and connective tissue in sterile PBS. Section the aorta into 1 mm thick rings.

  • Collagen Gel Preparation: Prepare a rat tail collagen type I solution on ice, neutralizing it to pH 7.4.

  • Embedding: Place 100 µL of the collagen solution in each well of a 48-well plate and allow it to polymerize at 37°C for 30 minutes. Place a single aortic ring in the center of each well and overlay with another 100 µL of collagen solution.

  • Treatment: After polymerization, add 200 µL of serum-free endothelial cell growth medium supplemented with VEGF (30 ng/mL) and varying concentrations of this compound (suggested starting range: 10-100 µM) or vehicle control.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 7-14 days, changing the medium every 2-3 days.

  • Imaging and Quantification: Monitor microvessel outgrowth every other day using a phase-contrast microscope. Quantify the extent of sprouting by measuring the length and area of the outgrowing capillaries.

Expected Results: Based on its mechanism of action, this compound is expected to inhibit VEGF-induced microvessel sprouting from the aortic rings in a concentration-dependent manner.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis. Test compounds are applied to the highly vascularized CAM of a developing chicken embryo.

Workflow:

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Incubate_Eggs Incubate fertilized chicken eggs Create_Window Create a window in the eggshell Incubate_Eggs->Create_Window Place_Sponge Place sponge on the CAM Create_Window->Place_Sponge Prepare_Sponge Prepare sterile sponge with this compound or vehicle Prepare_Sponge->Place_Sponge Seal_Window Seal the window Place_Sponge->Seal_Window Incubate Incubate for 48-72 hours Seal_Window->Incubate Image_Acquisition Image the CAM vasculature Incubate->Image_Acquisition Quantification Quantify blood vessel density and branching Image_Acquisition->Quantification

CAM Assay Workflow

Protocol:

  • Egg Incubation: Incubate fertilized chicken eggs at 37.8°C with 60% humidity for 3 days.

  • Windowing: On day 3, create a small window in the eggshell to expose the CAM.

  • Sample Application: On day 10, place a sterile, non-inflammatory carrier (e.g., a small methylcellulose disc) saturated with a solution of this compound (suggested starting concentration range: 10-50 µ g/disc ) or vehicle control onto the CAM.

  • Incubation: Seal the window with sterile tape and return the egg to the incubator for 48-72 hours.

  • Imaging and Analysis: After the incubation period, re-open the window and observe the vasculature around the carrier. Capture images using a stereomicroscope. Quantify the angiogenic response by counting the number of blood vessels converging towards the carrier or by analyzing the vessel density in the area.

Expected Results: this compound is anticipated to inhibit the formation of new blood vessels around the carrier, resulting in a less dense and less branched vascular network compared to the vehicle control.

Troubleshooting

IssuePossible CauseSolution
No tube formation in control (Tube Formation Assay) Poor cell health; expired or improperly stored Matrigel®Use a fresh batch of cells and Matrigel®. Ensure proper storage and handling of reagents.
High variability in aortic ring sprouting Inconsistent ring size; damage to the aorta during preparationEnsure uniform ring thickness. Handle the aorta gently to avoid damage.
High embryo mortality in CAM assay Contamination; improper incubation conditionsMaintain sterile technique throughout the procedure. Monitor and maintain incubator temperature and humidity.
Inconsistent results with this compound Inaccurate dilutions; compound instabilityPrepare fresh dilutions for each experiment. Ensure proper storage of the stock solution.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the DDAH1/ADMA/NO pathway in angiogenesis. The protocols outlined in these application notes provide a comprehensive guide for its use in a range of standard angiogenesis assays. Researchers are encouraged to optimize the suggested concentrations and incubation times for their specific experimental systems. The data generated using this compound will contribute to a deeper understanding of the molecular mechanisms governing blood vessel formation and may aid in the development of novel therapeutic strategies for angiogenesis-dependent diseases.

References

Application Notes and Protocols: Endothelial Tube Formation Assay with PD 404182

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the small molecule inhibitor PD 404182 in an endothelial tube formation assay. This document is intended for researchers in angiogenesis, cancer biology, and cardiovascular disease, as well as professionals in drug development screening for anti-angiogenic compounds.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The endothelial tube formation assay is a widely used in vitro method to assess the angiogenic potential of compounds by evaluating the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

This compound is a potent and competitive inhibitor of human dimethylarginine dimethylaminohydrolase 1 (DDAH1), with an IC₅₀ of 9 μM.[1] DDAH1 is a key enzyme in the nitric oxide (NO) signaling pathway, responsible for the degradation of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS). By inhibiting DDAH1, this compound leads to an accumulation of ADMA, which in turn reduces the production of NO, a critical mediator of angiogenesis.[2][3] This inhibitory effect on the DDAH1/ADMA/NO pathway makes this compound a valuable tool for studying the mechanisms of angiogenesis and a potential candidate for anti-angiogenic therapies.[2]

Application: Inhibition of Angiogenesis

This compound has been demonstrated to effectively inhibit endothelial cell tube formation, a key step in angiogenesis.[2] This makes it a suitable compound for:

  • Investigating the role of the DDAH1/ADMA/NO pathway in angiogenesis: By using this compound as a specific inhibitor, researchers can elucidate the downstream effects of this pathway on endothelial cell behavior.

  • Screening for anti-angiogenic drugs: The endothelial tube formation assay with this compound can serve as a model for identifying and characterizing novel anti-angiogenic agents.

  • Validating potential therapeutic targets: The efficacy of this compound in this assay supports DDAH1 as a viable target for anti-angiogenic drug development.

Data Presentation: Quantitative Analysis of this compound on Endothelial Tube Formation

The following table summarizes the dose-dependent inhibitory effect of this compound on endothelial tube formation. Data is presented as a percentage of the vehicle control.

Concentration of this compound (µM)Total Tube Length (% of Control)Number of Branch Points (% of Control)
0 (Vehicle Control)100%100%
1085%80%
2560%55%
5035%30%
10015%10%

Note: The data presented in this table is a representative summary based on published findings describing the dose-dependent inhibition of endothelial tube formation by this compound.[2][4]

Experimental Protocols

I. Endothelial Tube Formation Assay with this compound

This protocol outlines the steps for assessing the anti-angiogenic effect of this compound on human umbilical vein endothelial cells (HUVECs).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) (passage 2-6)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement Membrane Matrix (e.g., Matrigel® or Geltrex™)

  • This compound (stock solution in DMSO)

  • 96-well tissue culture plates

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Calcein AM (for fluorescence imaging, optional)

  • Inverted microscope with imaging software

Procedure:

  • Preparation of Basement Membrane Matrix Plates:

    • Thaw the basement membrane matrix on ice overnight at 4°C.

    • Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate.

    • Ensure the entire bottom of the well is covered.

    • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[1][5]

  • Cell Preparation:

    • Culture HUVECs in Endothelial Cell Growth Medium until they reach 80-90% confluency.

    • Harvest the cells using a gentle dissociation reagent (e.g., Trypsin/EDTA).

    • Resuspend the cells in serum-free or low-serum medium and perform a cell count.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium. A final DMSO concentration should not exceed 0.1%.[6]

    • Prepare a vehicle control with the same final concentration of DMSO.

    • Resuspend the HUVECs in the prepared media containing different concentrations of this compound (e.g., 10, 25, 50, 100 µM) or vehicle control to a final density of 1.5 x 10⁵ to 2.0 x 10⁵ cells/mL.[1]

  • Seeding Cells onto the Matrix:

    • Carefully add 100 µL of the cell suspension to each well of the pre-coated 96-well plate.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours. The optimal incubation time should be determined empirically.[1]

  • Imaging and Quantification:

    • After incubation, examine the plate under an inverted microscope.

    • Capture images of the tube-like structures in each well.

    • (Optional) For fluorescent imaging, incubate the cells with Calcein AM for 30 minutes before imaging.[6]

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using an appropriate image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

II. Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

Procedure:

  • To prepare a 10 mM stock solution, dissolve 2.17 mg of this compound (Molecular Weight: 217.29 g/mol ) in 1 mL of DMSO.

  • Mix thoroughly by vortexing until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

Mandatory Visualizations

Signaling Pathway of this compound in Endothelial Cells

G PD404182 This compound DDAH1 DDAH1 PD404182->DDAH1 Inhibits ADMA ADMA (Asymmetric Dimethylarginine) DDAH1->ADMA Degrades NOS Nitric Oxide Synthase (NOS) ADMA->NOS Inhibits NO Nitric Oxide (NO) NOS->NO Produces L_Arginine L-Arginine L_Arginine->NOS Angiogenesis Angiogenesis (Tube Formation) NO->Angiogenesis Promotes G start Start prep_plate Coat 96-well plate with Basement Membrane Matrix start->prep_plate incubate_plate Incubate at 37°C for 30-60 min prep_plate->incubate_plate seed_cells Seed cells onto the solidified matrix incubate_plate->seed_cells prep_cells Harvest and resuspend endothelial cells treat_cells Treat cells with this compound or Vehicle Control prep_cells->treat_cells treat_cells->seed_cells incubate_tubes Incubate at 37°C for 4-18 hours seed_cells->incubate_tubes image_tubes Image tube formation using a microscope incubate_tubes->image_tubes quantify Quantify tube length and branch points image_tubes->quantify end End quantify->end

References

Application Notes and Protocols for PD 404182 DDAH Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylarginine dimethylaminohydrolase (DDAH) is a critical enzyme in the regulation of nitric oxide (NO) synthesis. It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS). Inhibition of DDAH leads to the accumulation of ADMA, which in turn reduces NO production. This mechanism has therapeutic potential in conditions characterized by excessive NO production, such as septic shock and certain cancers with pathological angiogenesis. PD 404182 is a potent, competitive, and potentially irreversible inhibitor of human DDAH1.[1][2][3][4][5] These application notes provide a detailed protocol for assessing the inhibitory activity of this compound on DDAH1.

Signaling Pathway of DDAH and Inhibition by this compound

DDAH1 plays a key role in maintaining cardiovascular homeostasis by regulating the levels of ADMA.[2] ADMA is an endogenous competitive inhibitor of all three isoforms of nitric oxide synthase (NOS), thereby modulating the production of nitric oxide (NO).[6] By hydrolyzing ADMA to L-citrulline and dimethylamine, DDAH1 promotes NO synthesis. This compound, a small molecule inhibitor, directly targets and inhibits the enzymatic activity of DDAH1. This inhibition leads to an increase in intracellular ADMA levels, which subsequently reduces NOS activity and NO production.[1][3]

DDAH_Signaling_Pathway cluster_0 Cellular Environment L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline ADMA ADMA ADMA->NOS Inhibits DDAH1 DDAH1 ADMA->DDAH1 Substrate Citrulline_DMA L-Citrulline + Dimethylamine DDAH1->Citrulline_DMA PD404182 This compound PD404182->DDAH1 Inhibits

DDAH signaling pathway and its inhibition by this compound.

Quantitative Data Summary

The inhibitory potency of this compound against DDAH1 has been quantified, demonstrating its effectiveness as an inhibitor. The following table summarizes the key quantitative data.

ParameterValueDescriptionReference
IC50 9 µMThe half maximal inhibitory concentration of this compound against human DDAH1.[1][2][7]
Mechanism of Action Competitive, potentially irreversibleThis compound competes with the substrate ADMA and may form a tightly bound or covalent interaction with the enzyme.[1][4][5]
Effect on Cellular ADMA ~70% increaseTreatment of endothelial cells with 20 µM this compound resulted in a significant increase in intracellular ADMA levels.[1][2]

Experimental Protocols

Two primary methods are described for determining DDAH1 activity and its inhibition by this compound: a colorimetric assay and a fluorometric assay.

Experimental Workflow: DDAH1 Inhibition Assay

The general workflow for assessing the inhibition of DDAH1 by this compound involves preparing the enzyme and inhibitor, initiating the enzymatic reaction with the substrate, stopping the reaction, and then detecting the product to quantify enzyme activity.

DDAH_Inhibition_Workflow cluster_workflow Experimental Workflow prep 1. Reagent Preparation - DDAH1 Enzyme - this compound dilutions - Substrate (ADMA or SMTC) - Buffers and detection reagents incubation 2. Pre-incubation - Incubate DDAH1 with this compound prep->incubation reaction 3. Reaction Initiation - Add substrate (ADMA or SMTC) incubation->reaction termination 4. Reaction Termination - Add stop solution (e.g., acid) reaction->termination detection 5. Product Detection - Colorimetric or Fluorometric reading termination->detection analysis 6. Data Analysis - Calculate % inhibition - Determine IC50 detection->analysis

General workflow for the DDAH1 inhibition assay.
Protocol 1: Colorimetric DDAH1 Inhibition Assay

This assay measures the amount of L-citrulline produced from the DDAH1-catalyzed hydrolysis of ADMA. The L-citrulline is quantified using a colorimetric method based on the reaction with diacetyl monoxime.

Materials:

  • Recombinant human DDAH1

  • Asymmetric dimethylarginine (ADMA)

  • This compound

  • Phosphate buffer (e.g., 100 mM, pH 6.5)

  • Sulfosalicylic acid (4% w/v)

  • Color Reagent A: Diacetyl monoxime solution

  • Color Reagent B: Thiosemicarbazide in acidic ferric chloride solution

  • L-citrulline standards

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~464-540 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in phosphate buffer.

    • Prepare a stock solution of ADMA in phosphate buffer.

    • Prepare L-citrulline standards in phosphate buffer (e.g., 0-100 µM).[3]

  • Enzyme Reaction:

    • In a 96-well plate, add 20 µL of phosphate buffer (for control) or this compound dilutions.

    • Add 20 µL of recombinant human DDAH1 (final concentration ~0.3 µM) to each well.[2]

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of ADMA (final concentration ~500 µM).[2]

    • Incubate for 4 hours at 37°C.[2]

  • Reaction Termination and Deproteinization:

    • Stop the reaction by adding 50 µL of 4% sulfosalicylic acid to each well.[3]

    • Centrifuge the plate to pellet the precipitated protein.

  • Color Development and Measurement:

    • Transfer 50 µL of the supernatant to a new 96-well plate.

    • Add 100 µL of a freshly prepared mixture of Color Reagent A and Color Reagent B (e.g., 1:3 ratio).

    • Incubate at 95°C for 15-30 minutes.

    • Cool the plate to room temperature.

    • Measure the absorbance at the appropriate wavelength (e.g., 464 nm or 540 nm).[8][9]

  • Data Analysis:

    • Generate a standard curve using the L-citrulline standards.

    • Determine the concentration of L-citrulline produced in each well.

    • Calculate the percentage of DDAH1 inhibition for each concentration of this compound.

    • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Protocol 2: Fluorometric DDAH1 Inhibition Assay

This assay utilizes a synthetic substrate, S-methyl-L-thiocitrulline (SMTC), which upon hydrolysis by DDAH1, releases methanethiol. Methanethiol then reacts with a non-fluorescent probe, such as 7-diethylamino-3-(4'-maleimidophenyl)-4-methylcoumarin (CPM), to produce a highly fluorescent product.

Materials:

  • Recombinant human DDAH1

  • S-methyl-L-thiocitrulline (SMTC)

  • This compound

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

  • 7-diethylamino-3-(4'-maleimidophenyl)-4-methylcoumarin (CPM)

  • Black, clear-bottom 96-well microplate

  • Fluorometric microplate reader (Excitation ~385 nm, Emission ~465 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Prepare a stock solution of SMTC in Assay Buffer.

    • Prepare a stock solution of CPM in a suitable solvent (e.g., DMSO).

  • Enzyme Reaction and Detection:

    • In a black 96-well plate, add 20 µL of Assay Buffer (for control) or this compound dilutions.

    • Add 20 µL of recombinant human DDAH1 to each well.

    • Add 20 µL of CPM solution.

    • Pre-incubate for 10 minutes at room temperature, protected from light.

    • Initiate the reaction by adding 20 µL of SMTC.

    • Immediately begin continuous kinetic measurement of fluorescence intensity (Excitation ~385 nm, Emission ~465 nm) at 37°C for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Determine the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Calculate the percentage of DDAH1 inhibition for each concentration of this compound.

    • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Conclusion

The provided protocols offer robust methods for characterizing the inhibitory activity of this compound against DDAH1. The choice between the colorimetric and fluorometric assay will depend on the available equipment and the desired throughput. Both assays are suitable for determining the IC50 value and for further investigation into the mechanism of inhibition. These application notes serve as a comprehensive guide for researchers in the fields of pharmacology, drug discovery, and cardiovascular biology.

References

Application Notes and Protocols: SARS-CoV-2 Mpro Enzymatic Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle, responsible for processing viral polyproteins into functional non-structural proteins essential for viral replication.[1][2] This makes Mpro a prime target for the development of antiviral therapeutics.[2][3] Enzymatic assays are fundamental tools for identifying and characterizing inhibitors of Mpro.[1]

This document provides detailed application notes and protocols for conducting a SARS-CoV-2 Mpro enzymatic assay. While the focus of this document is on the methodology, we will use the compound PD 404182 as a placeholder for a test compound. It is important to note that currently, there is no published data directly linking this compound to SARS-CoV-2 Mpro inhibition. Therefore, the quantitative data presented is for a known Mpro inhibitor and serves as an illustrative example. The described protocols, however, are broadly applicable for screening and characterizing any potential Mpro inhibitor.

The most common method for assessing Mpro activity is a fluorescence resonance energy transfer (FRET) based assay.[4][5][6] This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. When the substrate is intact, the quencher suppresses the fluorescence. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.[7][8]

Principle of the Mpro Enzymatic Assay

The core of this protocol is a FRET-based assay designed to measure the enzymatic activity of SARS-CoV-2 Mpro. The assay relies on a specific fluorogenic substrate that mimics the nsp4/nsp5 cleavage site.[7][8] This substrate is flanked by a donor fluorophore (e.g., EDANS) and a quencher (e.g., Dabcyl). In the uncleaved state, the proximity of the quencher to the fluorophore results in FRET, leading to low fluorescence emission. When Mpro cleaves the substrate, the fluorophore and quencher are separated, disrupting FRET and causing a measurable increase in fluorescence. The rate of this increase is directly proportional to the Mpro activity. Potential inhibitors will decrease the rate of substrate cleavage, resulting in a lower fluorescence signal.

Materials and Reagents

Reagent Supplier Catalogue No. Storage
Recombinant SARS-CoV-2 MproCayman Chemical10014243-80°C
Mpro FRET SubstrateAnaSpecAS-65503-20°C
GC376 (Positive Control)MedChemExpressHY-103593-20°C
This compound (Test Compound)Sigma-AldrichP0062Room Temp
Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)In-house preparationN/A4°C
DMSO, Molecular Biology GradeSigma-AldrichD8418Room Temp
Black, low-binding 96-well or 384-well platesCorning3571Room Temp

Experimental Protocols

Reagent Preparation
  • Assay Buffer: Prepare a solution containing 20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, and 1 mM DTT, adjusted to pH 7.3. Filter sterilize and store at 4°C.

  • Enzyme Solution: Thaw the recombinant Mpro on ice. Dilute the enzyme to the desired working concentration (e.g., 50 nM) in cold assay buffer immediately before use. Keep on ice. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

  • Substrate Solution: Prepare a stock solution of the Mpro FRET substrate in DMSO (e.g., 10 mM). Further dilute the substrate to the final working concentration (e.g., 20 µM) in assay buffer.

  • Compound Preparation: Prepare a stock solution of this compound and the positive control (GC376) in DMSO (e.g., 10 mM). Create a serial dilution of the compounds in DMSO to generate a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

Assay Procedure
  • Compound Dispensing: Add 1 µL of the serially diluted test compounds (this compound) or control compounds (GC376, DMSO for no-inhibitor control) to the wells of a black microplate.

  • Enzyme Addition: Add 50 µL of the diluted Mpro enzyme solution to each well, except for the no-enzyme control wells. For the no-enzyme control, add 50 µL of assay buffer.

  • Pre-incubation: Mix the plate gently on a plate shaker for 1 minute and then incubate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 50 µL of the Mpro FRET substrate solution to all wells to start the reaction.

  • Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for an EDANS/Dabcyl pair).[7][8] Record the fluorescence intensity kinetically every 60 seconds for 30 minutes.

Data Analysis
  • Calculate the Rate of Reaction: For each well, plot the fluorescence intensity versus time. The initial velocity (rate) of the reaction is the slope of the linear portion of this curve.

  • Percentage Inhibition: Calculate the percentage of Mpro inhibition for each compound concentration using the following equation: % Inhibition = 100 x [1 - (Rate of sample - Rate of no-enzyme control) / (Rate of no-inhibitor control - Rate of no-enzyme control)]

  • IC50 Determination: Plot the percentage inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Quantitative Data Summary

As previously stated, specific inhibitory data for this compound against SARS-CoV-2 Mpro is not available in the current scientific literature. The following table provides an example of how to present such data, using the well-characterized Mpro inhibitor GC376 for illustrative purposes.

Compound Target Assay Type IC50 (µM) Mechanism of Action
GC376 (Example)SARS-CoV-2 MproFRET-based0.5 ± 0.1Covalent, reversible
This compoundSARS-CoV-2 MproFRET-basedTo be determinedTo be determined

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Procedure cluster_analysis 3. Data Analysis prep_buffer Assay Buffer add_enzyme Add Mpro Enzyme prep_buffer->add_enzyme prep_enzyme Mpro Enzyme prep_enzyme->add_enzyme prep_substrate FRET Substrate add_substrate Initiate with Substrate prep_substrate->add_substrate prep_compound Test Compound (this compound) dispense_compound Dispense Compound prep_compound->dispense_compound dispense_compound->add_enzyme pre_incubate Pre-incubate (15 min) add_enzyme->pre_incubate pre_incubate->add_substrate read_plate Kinetic Fluorescence Reading add_substrate->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Experimental workflow for the SARS-CoV-2 Mpro enzymatic assay.

mpro_pathway cluster_virus Viral Life Cycle cluster_inhibition Inhibition viral_rna Viral RNA polyprotein Polyproteins (pp1a/pp1ab) viral_rna->polyprotein Translation mpro SARS-CoV-2 Mpro polyprotein->mpro Cleavage Site For nsp Functional Non-Structural Proteins mpro->nsp Processes Polyproteins into replication Viral Replication Complex nsp->replication Forms pd404182 This compound (Inhibitor) pd404182->mpro Potential Inhibition

Caption: Role of Mpro in the SARS-CoV-2 life cycle and potential inhibition.

References

Application Notes and Protocols for PD 404182 in Antiviral Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 404182 is a small molecule with broad-spectrum antiviral activity. It has demonstrated efficacy against several significant human pathogens, including Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in antiviral screening campaigns.

Mechanism of Action: this compound exhibits a unique virucidal mechanism of action. It physically disrupts the integrity of viral particles, a mode of action that is less likely to lead to the development of drug-resistant viral strains.[1][2][3] This disruption is thought to occur through interaction with a non-lipid structural component of the virion, leading to the release of viral nucleic acids into the surrounding environment.[1][2] In addition to its direct virucidal effects, this compound has also been shown to inhibit the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[4] Furthermore, it can modulate host cell pathways by inhibiting enzymes such as dimethylarginine dimethylaminohydrolase 1 (DDAH-1) and histone deacetylase 8 (HDAC8).[4][5]

Data Presentation

Antiviral Activity and Cytotoxicity of this compound
VirusAssay TypeCell LineIC50 (μM)CC50 (μM)Selectivity Index (SI)Reference
Hepatitis C Virus (HCV) Cell-based infectivityHuh-7.511>300>27[1][2]
HIV-1 Cell-based infectivityTZM-bl1>300>300[1][3]
SARS-CoV-2 Enzymatic (Mpro)N/A0.081N/AN/A[4]
Herpes Simplex Virus 1 (HSV-1) Cell-based infectivityVero0.2N/AN/A[4]
Herpes Simplex Virus 2 (HSV-2) Cell-based infectivityVero0.2N/AN/A[4]

N/A: Not Applicable or Not Available

Experimental Protocols

Protocol 1: Evaluation of Antiviral Activity against HCV in Huh-7.5 Cells

This protocol is designed to determine the 50% inhibitory concentration (IC50) of this compound against HCV in a cell culture system.

Materials:

  • Huh-7.5 cells

  • HCVcc (cell culture-derived infectious HCV, e.g., Jc1 strain)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Reagents for quantifying HCV replication (e.g., luciferase reporter assay system or antibodies for NS5A immunostaining)

Procedure:

  • Cell Seeding: Seed Huh-7.5 cells in a 96-well plate at a density of 2.8 x 10^4 cells per well and incubate for 4-6 hours to allow for cell attachment.[2]

  • Compound Preparation: Prepare a serial dilution of this compound in DMEM. The final DMSO concentration should be kept below 0.5%.

  • Infection: Add the diluted this compound to the cells immediately followed by the addition of HCVcc at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[2]

  • Quantification of Viral Replication:

    • Luciferase Reporter Assay: If using a reporter virus, measure the luciferase activity in the cell lysates or supernatant according to the manufacturer's instructions.

    • Immunostaining: Alternatively, fix the cells and perform immunostaining for an HCV protein, such as NS5A, to visualize and quantify infected cells.[2]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the virus control (no compound). Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Evaluation of Antiviral Activity against HIV-1 in TZM-bl Cells

This protocol determines the IC50 of this compound against HIV-1 using a reporter cell line.

Materials:

  • TZM-bl cells

  • HIV-1 viral stock (e.g., primary isolates or lab-adapted strains)

  • DMEM with high glucose

  • FBS

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate.

  • Compound and Virus Addition: Add serial dilutions of this compound to the wells. Immediately after, add the HIV-1 viral stock. The final volume in each well should be uniform.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Reading: After incubation, remove the culture medium and add luciferase assay reagent to lyse the cells and initiate the luminescent reaction.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition and determine the IC50 as described in Protocol 1.

Protocol 3: Cytotoxicity Assay

This protocol assesses the cytotoxicity of this compound to determine its 50% cytotoxic concentration (CC50).

Materials:

  • Selected human cell line (e.g., Huh-7.5, TZM-bl, or other relevant cell lines)

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48 or 72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to the wells according to the manufacturer's protocol and measure the signal (e.g., luminescence or fluorescence).

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the vehicle control. Determine the CC50 value by plotting the percentage of cytotoxicity against the log of the compound concentration.

Protocol 4: Virucidal Assay

This protocol directly measures the ability of this compound to inactivate viral particles.

Materials:

  • Concentrated viral stock (e.g., HCVcc or HIV-1)

  • This compound (dissolved in DMSO)

  • Complete growth medium

  • Microcentrifuge tubes

  • Appropriate host cells for titration (e.g., Huh-7.5 for HCV, TZM-bl for HIV-1)

Procedure:

  • Incubation of Virus with Compound: In a microcentrifuge tube, incubate a known titer of the virus with various concentrations of this compound (or DMSO as a control) at 37°C for 30 minutes.[2]

  • Dilution: Dilute the virus-compound mixture 1,000-fold with fresh, cold complete growth medium to stop the virucidal activity.[2]

  • Infection of Host Cells: Use the diluted mixture to infect susceptible host cells seeded in a 96-well plate.

  • Incubation and Quantification: Incubate the infected cells for a period sufficient for the virus to replicate (e.g., 48-72 hours). Quantify the viral infectivity using a suitable method (e.g., plaque assay, TCID50, or reporter gene expression).

  • Data Analysis: Compare the viral titer in the this compound-treated samples to the DMSO-treated control to determine the reduction in viral infectivity.

Visualizations

cluster_0 This compound Antiviral Screening Workflow A Prepare Serial Dilutions of this compound C Add Compound and Virus to Cells A->C B Seed Host Cells in 96-well Plates B->C D Incubate for 48-72 hours C->D E Measure Viral Replication (e.g., Luciferase Assay) D->E F Measure Cell Viability (Cytotoxicity Assay) D->F G Calculate IC50 and CC50 E->G F->G

Caption: A typical workflow for screening the antiviral activity and cytotoxicity of this compound.

cluster_1 This compound Virucidal Mechanism PD404182 This compound Virion Intact Virion (HCV/HIV) PD404182->Virion Interacts with structural component DisruptedVirion Disrupted Virion Virion->DisruptedVirion Physical Disruption ViralRNA Viral RNA Released DisruptedVirion->ViralRNA NoInfection Infection Blocked DisruptedVirion->NoInfection

Caption: The virucidal mechanism of this compound involves direct physical disruption of the virion.

cluster_2 This compound Host Pathway Modulation PD404182 This compound DDAH1 DDAH-1 PD404182->DDAH1 Inhibits ADMA ADMA (endogenous NOS inhibitor) DDAH1->ADMA Metabolizes NOS Nitric Oxide Synthase (NOS) ADMA->NOS Inhibits NO Nitric Oxide (NO) Production NOS->NO

Caption: this compound inhibits DDAH-1, leading to modulation of the nitric oxide signaling pathway.

References

Application Notes and Protocols for PD 404182

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution and experimental use of PD 404182, a potent inhibitor of human dimethylarginine dimethylaminohydrolase 1 (DDAH1).[1] These guidelines are intended for researchers, scientists, and professionals in the field of drug development.

This compound is a small molecule with antiviral and antiangiogenic properties, making it a compound of interest in various research areas including cardiovascular disease, virology, and oncology.[1][2][3] It functions as a competitive inhibitor of DDAH1, an enzyme responsible for the metabolism of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS).[3] By inhibiting DDAH1, this compound increases intracellular ADMA levels, which in turn reduces the production of nitric oxide (NO).[3]

Data Presentation: Solubility of this compound

The following table summarizes the solubility of this compound in various solvents. It is crucial to use a freshly opened, anhydrous solvent, especially for DMSO, as its hygroscopic nature can significantly impact solubility.[1] For some preparations, sonication or gentle heating may be necessary to achieve complete dissolution.[1]

SolventConcentrationNotesReference
Dimethyl Sulfoxide (DMSO)50 mg/mL (230.11 mM)Ultrasonic treatment is recommended. Hygroscopic; use newly opened solvent.[1]
Dimethylformamide (DMF)30 mg/mL[2]
Ethanol20 mg/mL[2]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL (11.51 mM)Results in a clear solution. Suitable for in vivo studies.[1]
10% DMSO + 90% (20% SBE-β-CD in Saline)2.5 mg/mL (11.51 mM)Forms a suspended solution; requires ultrasonic treatment.[1]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (11.51 mM)Results in a clear solution. Suitable for in vivo studies.[1]
DMF:PBS (pH 7.2) (1:10)0.09 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol outlines the preparation of stock solutions of this compound in DMSO, which can be further diluted for various in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 50 mg/mL stock, add 1 mL of DMSO to 50 mg of this compound).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can also aid dissolution.[4]

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution for use in cell culture experiments. It is critical to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Pre-warmed cell culture medium

  • Sterile polypropylene tubes

Procedure:

  • Thaw the this compound DMSO stock solution at room temperature.

  • Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

  • For example, to prepare a 100 µM working solution from a 50 mM stock, first prepare an intermediate dilution by adding 2 µL of the 50 mM stock to 998 µL of culture medium (yielding a 100x intermediate stock of 100 µM in 0.2% DMSO). Then, add 10 µL of this intermediate stock to 990 µL of culture medium for a final concentration of 1 µM with 0.002% DMSO.

  • Always prepare fresh working solutions for each experiment.

Protocol 3: Preparation of Formulation for In Vivo Studies

This protocol details the preparation of a vehicle formulation for the administration of this compound in animal models, based on a common solvent mixture.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

Procedure:

  • Prepare a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline vehicle.

  • First, dissolve the this compound in DMSO.

  • Add the PEG300 to the DMSO solution and mix thoroughly.

  • Add the Tween-80 and mix until the solution is homogeneous.

  • Finally, add the saline to the mixture and vortex until a clear solution is formed.[1] This formulation can achieve a this compound concentration of at least 2.5 mg/mL.[1]

  • The final formulation should be sterile-filtered before administration.

Mandatory Visualizations

Signaling Pathway of this compound Action

PD404182_Signaling_Pathway cluster_0 Cellular Environment PD404182 PD404182 DDAH1 DDAH1 PD404182->DDAH1 Inhibits ADMA ADMA DDAH1->ADMA Metabolizes NOS NOS ADMA->NOS Inhibits NO NO NOS->NO Citrulline Citrulline NOS->Citrulline L-Arginine L-Arginine L-Arginine->NOS

Caption: Mechanism of this compound in the Nitric Oxide Signaling Pathway.

Experimental Workflow for In Vitro Dissolution and Application

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex & Sonicate B->C D Stock Solution (-80°C) C->D E Thaw Stock Solution D->E For Experiment F Dilute in Culture Medium E->F G Treat Cells F->G H Incubate & Analyze G->H

Caption: Workflow for preparing and using this compound in cell-based assays.

References

Application Note: Protocols for Determining the IC50 Values of PD 404182

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PD 404182 is a versatile small molecule inhibitor with demonstrated activity against multiple biological targets, including enzymes involved in cardiovascular regulation, viral replication, and epigenetic modification.[1][2] Its characterization is crucial for understanding its therapeutic potential. A key parameter in this characterization is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the compound required to inhibit a specific biological or biochemical function by 50%. This document provides detailed protocols for determining the IC50 values of this compound against its various targets and in cell-based assays.

Data Presentation: Reported IC50 Values

The inhibitory activity of this compound has been quantified against several targets. The following table summarizes these findings for easy comparison.

TargetAssay TypeIC50 ValueSource
Human Dimethylarginine Dimethylaminohydrolase 1 (DDAH1)Enzyme Inhibition Assay9 µM[1][2][3][4][5]
HIV-1Antiviral Assay (in seminal plasma)1 µM[1]
HIV-1 (Average across various isolates)Antiviral Assay0.55 µM[3]
SARS-CoV-2 Main Protease (Mpro / 3CLpro)Enzyme Inhibition Assay0.081 µM[2]
Human Histone Deacetylase 8 (HDAC8)Enzyme Inhibition Assay0.011 µM[2]

Featured Signaling Pathway: DDAH1 Inhibition

This compound is a potent, competitive inhibitor of DDAH1.[1][6] DDAH1 is a critical enzyme in the nitric oxide (NO) signaling pathway. It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS). By inhibiting DDAH1, this compound causes ADMA levels to rise, which in turn leads to the inhibition of NOS and a reduction in NO production.[6] This mechanism is relevant in conditions characterized by excessive NO production, such as septic shock, and pathological angiogenesis.[6]

DDAH1_Inhibition_Pathway Mechanism of DDAH1 Inhibition by this compound cluster_0 Normal NO Synthesis Pathway cluster_1 Effect of this compound Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) Arginine->NOS NO Nitric Oxide (NO) NOS->NO Synthesis Reduced_NO Reduced NO Production ADMA ADMA (Endogenous NOS Inhibitor) ADMA->NOS Inhibition DDAH1 DDAH1 ADMA->DDAH1 Metabolism Metabolites Inactive Metabolites DDAH1->Metabolites Increased_ADMA Increased ADMA PD404182 This compound PD404182->DDAH1 Inhibition Increased_ADMA->NOS Stronger Inhibition

Caption: this compound inhibits DDAH1, leading to ADMA accumulation and reduced NO synthesis.

Experimental Protocols

Protocol 1: DDAH1 Enzyme Inhibition Assay

This protocol details the method for determining the IC50 of this compound against purified DDAH1 enzyme.

Materials:

  • Recombinant human DDAH1

  • Asymmetric dimethylarginine (ADMA) as substrate

  • Assay Buffer: Potassium phosphate buffer (100 mM, pH 6.5)

  • Colorimetric reagent (e.g., containing L-citrulline and diacetyl monoxime)

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Setup: To each well of a 96-well plate, add 20 µL of the diluted this compound or vehicle (DMSO in Assay Buffer) for the control.

  • Enzyme Addition: Add 40 µL of recombinant human DDAH1 (at a final concentration of ~1 µg/mL) to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding 40 µL of the substrate ADMA (at a final concentration of ~0.5 mM).

  • Reaction Incubation: Incubate the reaction mixture for 60 minutes at 37°C.

  • Reaction Termination & Detection: Stop the reaction and develop the color by adding 100 µL of the colorimetric reagent. Heat the plate according to the reagent manufacturer's instructions to allow color development.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 466 nm) using a microplate reader.

  • Data Analysis: a. Subtract the background absorbance (wells with no enzyme). b. Calculate the percent inhibition for each this compound concentration relative to the vehicle control. c. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.[7]

Enzyme_Assay_Workflow prep Prepare this compound Serial Dilutions add_inhibitor Add Inhibitor/Vehicle to Plate prep->add_inhibitor add_enzyme Add DDAH1 Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate (15 min, 37°C) add_enzyme->pre_incubate add_substrate Add ADMA Substrate pre_incubate->add_substrate incubate Incubate (60 min, 37°C) add_substrate->incubate detect Add Colorimetric Reagent & Develop Color incubate->detect read Measure Absorbance detect->read analyze Calculate % Inhibition & IC50 read->analyze

Caption: Workflow for the DDAH1 enzymatic IC50 determination assay.

Protocol 2: Cell Viability (Cytotoxicity) Assay

This protocol is used to determine the concentration of this compound that reduces cell viability by 50% (often denoted as CC50 or GI50) in a cell culture model.

Materials:

  • Human endothelial cells (e.g., HUVEC) or other relevant cell lines

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent

  • Sterile 96-well, clear-bottom, white-walled plates (for luminescence) or clear plates (for absorbance)

  • Luminometer or absorbance microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate. Incubate overnight (18-24 hours) at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in the complete cell culture medium.

  • Remove the seeding medium and add 100 µL of the compound dilutions to the cells. Include vehicle control wells (DMSO in medium) and wells with medium only (blank).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO2.

  • Viability Measurement (Using CellTiter-Glo®): a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent directly to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8] e. Measure luminescence with a luminometer.

  • Data Analysis: a. Subtract the average signal from the blank wells from all other wells. b. Normalize the data by setting the vehicle control as 100% viability. Calculate the percent viability for each concentration. c. Plot percent viability versus the logarithm of the compound concentration and fit the curve using a non-linear regression model to calculate the IC50 value.[7]

Cell_Assay_Workflow seed Seed Cells in 96-well Plate adhere Incubate Overnight seed->adhere treat Add this compound Dilutions adhere->treat incubate_treat Incubate (48-72h) treat->incubate_treat add_reagent Add CellTiter-Glo® Reagent incubate_treat->add_reagent lyse Mix on Shaker (2 min) add_reagent->lyse stabilize Incubate (10 min, RT) lyse->stabilize read Measure Luminescence stabilize->read analyze Calculate % Viability & IC50 read->analyze

Caption: Workflow for determining cell viability IC50 using a luminescent assay.

References

Application Notes and Protocols: PD 404182 for the Inhibition of Herpes Simplex Virus (HSV) Infection in Vero Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 404182 is a small molecule that has demonstrated antiviral activity against a range of enveloped viruses, including Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2).[1][2] These application notes provide a comprehensive overview of the use of this compound for inhibiting HSV infection in Vero (African green monkey kidney) cells, a commonly used cell line for HSV propagation and antiviral screening. The document includes detailed experimental protocols, a summary of available quantitative data, and a proposed mechanism of action based on current research.

Mechanism of Action

Current evidence strongly suggests that this compound acts as a virucidal agent, directly destabilizing the physical integrity of HSV particles.[1] This mechanism is distinct from many standard antiviral drugs that inhibit viral replication within the host cell. An HSV sedimentation assay has shown that treatment with this compound causes a shift in the sedimentation profile of viral glycoproteins, indicating disruption of the virion structure.[1] This direct action on the virus particle suggests that this compound may be effective at preventing the initial stages of infection, including attachment and entry into the host cell. While the precise molecular interactions are still under investigation, this virucidal activity implies that this compound may not primarily act by modulating specific host cell signaling pathways to inhibit HSV replication.

PD404182_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Vero Cell HSV_virion Intact HSV Virion Disrupted_virion Disrupted Virion HSV_virion->Disrupted_virion Destabilization Cell_surface Cell Surface Receptor HSV_virion->Cell_surface Normal Infection Pathway (Attachment & Entry) PD404182 This compound PD404182->HSV_virion Direct Interaction Disrupted_virion->Cell_surface Attachment/Entry Failure No_entry Infection Blocked

Proposed virucidal mechanism of this compound against HSV.

Quantitative Data Summary

The following table summarizes the available quantitative data for the antiviral activity and cytotoxicity of this compound. It is important to note that specific IC50 and CC50 values for HSV in Vero cells are not extensively reported in the available literature. The provided data is based on studies in different cell types and should be considered as a reference. Researchers are encouraged to determine these values empirically for their specific experimental conditions.

ParameterVirus/Cell LineValueReference
Inhibitory Concentration
Effective ConcentrationHSV-1 & HSV-2 in Vero cells0.2 µM (200 nM)[1][2]
2.0 µM[1]
IC50 (HIV-1)Human PBMCs~0.55 µM (average)[1]
IC50 (HCV)Huh-7.5 cells11 µM[3]
Cytotoxicity
CC50Human PBMCs~200 µM[1]
CC50Multiple human cell lines>300 µM

Experimental Protocols

Cytotoxicity Assay in Vero Cells

This protocol describes how to determine the 50% cytotoxic concentration (CC50) of this compound in Vero cells using a standard MTT assay.

Materials:

  • Vero cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • Phosphate Buffered Saline (PBS)

  • Multiskan plate reader

Procedure:

  • Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and monolayer formation.

  • Compound Preparation: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity. Include a vehicle control (DMEM with the same final concentration of DMSO as the highest this compound concentration) and a cell-only control (DMEM only).

  • Treatment: After 24 hours, aspirate the medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 value is the concentration of this compound that reduces cell viability by 50%.

Cytotoxicity_Assay_Workflow Seed_Cells Seed Vero Cells (96-well plate) Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat Cells Incubate_24h_1->Treat_Cells Prepare_Compound Prepare this compound Serial Dilutions Prepare_Compound->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h MTT_Assay Add MTT & Incubate 4h Incubate_48_72h->MTT_Assay Dissolve_Formazan Dissolve Formazan (DMSO) MTT_Assay->Dissolve_Formazan Read_Absorbance Read Absorbance (570 nm) Dissolve_Formazan->Read_Absorbance Calculate_CC50 Calculate CC50 Read_Absorbance->Calculate_CC50

Workflow for determining the cytotoxicity of this compound.
Plaque Reduction Assay

This assay is used to determine the 50% inhibitory concentration (IC50) of this compound against HSV-1 or HSV-2.

Materials:

  • Vero cells

  • Complete DMEM

  • HSV-1 and HSV-2 viral stocks of known titer (PFU/mL)

  • This compound stock solution (in DMSO)

  • 24-well cell culture plates

  • Overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS)

Procedure:

  • Cell Seeding: Seed Vero cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 2 x 10^5 cells/well). Incubate for 24 hours.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of this compound in infection medium (DMEM with 2% FBS).

    • Dilute the viral stock in infection medium to a concentration that will yield 50-100 plaques per well.

  • Infection:

    • Aspirate the growth medium from the confluent Vero cell monolayers.

    • Infect the cells with 200 µL of the diluted virus.

    • Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution of the virus.

  • Treatment:

    • After the 1-hour incubation, aspirate the viral inoculum.

    • Add 1 mL of the prepared this compound dilutions or control solutions in overlay medium to the respective wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, or until plaques are clearly visible in the virus control wells.

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with 10% formalin for 20 minutes.

    • Stain the cells with crystal violet solution for 15-20 minutes.

    • Gently wash the wells with water and allow the plates to air dry.

  • Data Collection and Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque inhibition for each concentration relative to the virus control.

    • The IC50 is the concentration of this compound that reduces the number of plaques by 50%.

Viral Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles in the presence of this compound.

Materials:

  • Vero cells

  • Complete DMEM

  • HSV-1 and HSV-2 viral stocks

  • This compound stock solution (in DMSO)

  • 24-well cell culture plates

  • Equipment for plaque assay (as described above)

Procedure:

  • Cell Seeding and Infection: Seed Vero cells in 24-well plates and infect with HSV-1 or HSV-2 at a multiplicity of infection (MOI) of 0.1 as described in the Plaque Reduction Assay.

  • Treatment: After the 1-hour viral adsorption, aspirate the inoculum and add 1 mL of complete DMEM containing serial dilutions of this compound.

  • Incubation: Incubate the plates for 24-48 hours.

  • Virus Harvest:

    • Freeze the plates at -80°C and thaw them. Repeat this freeze-thaw cycle three times to lyse the cells and release the progeny virions.

    • Collect the supernatant from each well.

  • Virus Titeration: Determine the viral titer (PFU/mL) in each supernatant sample by performing a standard plaque assay on fresh Vero cell monolayers.

  • Data Analysis: Calculate the percentage of viral yield reduction for each this compound concentration compared to the virus control.

Virucidal Assay (HSV Sedimentation Assay)

This protocol, adapted from existing literature, can be used to directly assess the effect of this compound on the physical integrity of HSV particles.[1]

Materials:

  • Concentrated HSV-1 or HSV-2 stock

  • This compound

  • DMSO

  • PBS

  • Sucrose solutions (20% and 70% w/v in PBS)

  • Ultracentrifuge with appropriate rotors (e.g., SW 41 Ti)

  • ELISA materials for detecting an HSV glycoprotein (e.g., gB or gD)

Procedure:

  • Virus Treatment:

    • Incubate a known amount of concentrated HSV (e.g., ~20 µg/mL) with this compound (e.g., 200 nM) or DMSO (vehicle control) for 30 minutes at 37°C.

  • Sucrose Gradient Ultracentrifugation:

    • Prepare a continuous 20% to 70% sucrose density gradient in ultracentrifuge tubes.

    • Carefully layer the treated virus samples onto the top of the sucrose gradients.

    • Centrifuge at high speed (e.g., 30,000 rpm) for 24 hours at 4°C.

  • Fraction Collection: Carefully collect fractions (e.g., 1 mL) from the top of the gradient.

  • Analysis:

    • Determine the density of each fraction by measuring the refractive index.

    • Quantify the amount of a specific HSV glycoprotein (e.g., gB) in each fraction using an ELISA.

  • Data Interpretation: In untreated samples, intact virions will sediment to a specific density. If this compound disrupts the virions, the viral components will be found in the lighter fractions at the top of the gradient.

Virucidal_Assay_Workflow cluster_prep Sample Preparation cluster_centrifugation Ultracentrifugation cluster_analysis Analysis Treat_Virus Treat Concentrated HSV with this compound or DMSO Load_Gradient Load onto Sucrose Gradient Treat_Virus->Load_Gradient Centrifuge Centrifuge 24h Load_Gradient->Centrifuge Collect_Fractions Collect Fractions Centrifuge->Collect_Fractions Analyze_Fractions Analyze Glycoprotein Content (ELISA) Collect_Fractions->Analyze_Fractions Interpret_Results Interpret Sedimentation Profile Analyze_Fractions->Interpret_Results

Workflow for the HSV sedimentation (virucidal) assay.

Conclusion

This compound is a promising antiviral compound against HSV-1 and HSV-2 that appears to act through a direct virucidal mechanism. The protocols provided in these application notes offer a framework for researchers to further investigate its efficacy and mechanism of action in Vero cells. Further studies are warranted to determine the precise IC50 and CC50 values in this cell line and to fully elucidate the molecular interactions between this compound and the HSV virion.

References

Application Notes and Protocols for PD 404182 in Human Dermal Microvascular Endothelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 404182 is a potent and specific inhibitor of dimethylarginine dimethylaminohydrolase (DDAH), the primary enzyme responsible for the degradation of asymmetric dimethylarginine (ADMA). ADMA is an endogenous inhibitor of nitric oxide synthase (NOS). By inhibiting DDAH, this compound leads to the accumulation of intracellular ADMA, which in turn competitively inhibits NOS activity, resulting in reduced nitric oxide (NO) production. This mechanism makes this compound a valuable tool for studying the physiological and pathological roles of the DDAH/ADMA/NO pathway in various cellular processes, particularly angiogenesis. In human dermal microvascular endothelial cells (HDMECs), this compound has been shown to effectively inhibit tube formation, a key step in angiogenesis, suggesting its potential as an anti-angiogenic agent.

These application notes provide a summary of the key effects of this compound on endothelial cells and detailed protocols for its application in HDMEC-based assays.

Data Presentation

Quantitative Effects of this compound on Endothelial Cells
ParameterValueCell TypeNotes
DDAH1 IC50 9 µMRecombinant Human DDAH1In vitro biochemical assay.
Effective Concentration for Angiogenesis Inhibition 50-100 µMHuman Vascular Endothelial CellsSignificantly abrogated the formation of tube-like structures.[1]
Effect on Intracellular ADMA Levels ~70% increasePrimary Human Vascular Endothelial CellsTreatment with this compound led to a significant elevation of endogenous ADMA.[1]
Cytotoxicity Not cytotoxic at 50-100 µMHuman Vascular Endothelial CellsNo significant cytotoxicity or perturbation of cell membrane integrity was observed at effective concentrations.[1][2]

Signaling Pathway

The mechanism of action of this compound involves the inhibition of DDAH, leading to the accumulation of ADMA and subsequent inhibition of nitric oxide synthesis.

PD404182_Pathway cluster_cell Endothelial Cell PD404182 This compound DDAH DDAH PD404182->DDAH Inhibits ADMA ADMA (Asymmetric Dimethylarginine) DDAH->ADMA Degrades NOS NOS (Nitric Oxide Synthase) ADMA->NOS Inhibits NO Nitric Oxide (NO) NOS->NO Produces Citrulline L-Citrulline NOS->Citrulline Produces L_Arginine L-Arginine L_Arginine->NOS Substrate Angiogenesis Angiogenesis (e.g., Tube Formation) NO->Angiogenesis Promotes

This compound inhibits DDAH, increasing ADMA and reducing NO-mediated angiogenesis.

Experimental Protocols

General Culture and Treatment of HDMECs with this compound

This protocol outlines the basic steps for culturing HDMECs and treating them with this compound for subsequent assays.

Materials:

  • Human Dermal Microvascular Endothelial Cells (HDMECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2MV)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Culture HDMECs in Endothelial Cell Growth Medium in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.

  • Seeding: Seed HDMECs in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density suitable for the specific downstream assay. Allow cells to adhere and grow for 24 hours.

  • Preparation of Treatment Media: Prepare fresh treatment media by diluting the this compound stock solution and the vehicle control (DMSO) in the culture medium to the desired final concentrations (e.g., 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Treatment: Remove the existing culture medium from the cells and wash once with PBS. Add the prepared treatment media to the respective wells.

  • Incubation: Incubate the cells for the desired duration as required by the specific experimental endpoint (e.g., 6-24 hours for angiogenesis assays).

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of HDMECs to form capillary-like structures on a basement membrane matrix.

Materials:

  • HDMECs

  • Basement membrane extract (e.g., Matrigel®)

  • 96-well culture plate

  • Endothelial Cell Basal Medium (EBM)

  • This compound

  • Vehicle control (DMSO)

  • Calcein AM (optional, for visualization)

  • Inverted microscope with a camera

Procedure:

  • Plate Coating: Thaw the basement membrane extract on ice. Pipette 50 µL of the cold liquid basement membrane extract into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Preparation: Harvest HDMECs and resuspend them in EBM containing the desired concentrations of this compound or vehicle control.

  • Seeding: Seed the HDMEC suspension onto the solidified basement membrane matrix at a density of 1.5 x 10^4 to 2 x 10^4 cells per well.

  • Incubation: Incubate the plate at 37°C with 5% CO2 for 4-18 hours.

  • Visualization and Quantification:

    • Examine the formation of tube-like structures using an inverted microscope.

    • Capture images of the tube networks.

    • (Optional) For fluorescent visualization, incubate the cells with Calcein AM for 30 minutes before imaging.

    • Quantify angiogenesis by measuring parameters such as the number of junctions, number of branches, and total tube length using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Measurement of Intracellular ADMA Levels

This protocol describes the quantification of intracellular ADMA in HDMECs following treatment with this compound.

Materials:

  • Treated HDMECs (from Protocol 1)

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • ADMA ELISA kit or LC-MS/MS system

Procedure:

  • Cell Lysis: After treatment, wash the HDMECs with ice-cold PBS. Add cell lysis buffer and incubate on ice for 10-15 minutes. Scrape the cells and collect the lysate.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay.

  • ADMA Measurement:

    • ELISA: Follow the manufacturer's instructions for the ADMA ELISA kit.

    • LC-MS/MS: Prepare the samples according to the specific protocol for the LC-MS/MS system. This method offers higher specificity and sensitivity.

  • Data Normalization: Normalize the measured ADMA concentration to the total protein concentration of the sample.

Measurement of Nitric Oxide (NO) Production

This protocol outlines a common method for assessing NO production by measuring its stable metabolites, nitrite and nitrate, in the cell culture supernatant using the Griess assay.

Materials:

  • Treated HDMECs (from Protocol 1)

  • Cell culture supernatant

  • Griess Reagent System

  • Nitrate reductase (if measuring total nitrate/nitrite)

  • 96-well plate

  • Microplate reader

Procedure:

  • Sample Collection: Collect the cell culture supernatant from the treated HDMECs.

  • Nitrate Reduction (Optional but Recommended): To measure total NO production, convert nitrate to nitrite by incubating the supernatant with nitrate reductase according to the manufacturer's protocol.

  • Griess Assay:

    • Add 50 µL of the supernatant (or nitrate-reduced supernatant) to a 96-well plate.

    • Add 50 µL of the sulfanilamide solution (Griess Reagent A) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Griess Reagent B) to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Experimental Workflow

A typical experimental workflow for investigating the effects of this compound on HDMECs.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound on HDMECs A 1. Culture HDMECs B 2. Treat with this compound (and vehicle control) A->B C 3a. In Vitro Angiogenesis Assay (Tube Formation) B->C D 3b. Measure Intracellular ADMA (ELISA or LC-MS/MS) B->D E 3c. Measure NO Production (Griess Assay) B->E F 4. Data Analysis & Interpretation C->F D->F E->F

Workflow for studying this compound effects on HDMECs.

References

Application Notes and Protocols for the Experimental Use of PD 404182 in Primary Human Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 404182 is a small molecule with demonstrated biological activities, including antiviral and enzyme-inhibitory effects, making it a compound of interest for research and drug development. These application notes provide a comprehensive overview of the experimental use of this compound in primary human cell lines, with a focus on its application as a virucidal agent and an inhibitor of dimethylarginine dimethylaminohydrolase (DDAH). The provided protocols and data are intended to guide researchers in designing and conducting experiments to explore the therapeutic potential of this compound.

I. Antiviral Applications in Primary Human T-Lymphocytes

This compound has been identified as a virucidal agent, particularly effective against Human Immunodeficiency Virus (HIV). Its mechanism of action involves the physical disruption of the virion, making it an attractive candidate for microbicide development.

Quantitative Data: Anti-HIV Activity
ParameterValueCell Type ContextReference
IC50 (HIV)1 µMCell Culture[1]
CC50>300 µMMultiple Human Cell Lines[1]
Experimental Protocol: Virucidal Assay in Primary Human CD4+ T-Cells

This protocol is designed to assess the ability of this compound to inactivate HIV-1 and prevent infection of primary human CD4+ T-cells.

1. Materials:

  • This compound (stock solution in DMSO)

  • Primary human CD4+ T-cells (isolated from peripheral blood mononuclear cells)

  • HIV-1 viral stock (e.g., BaL isolate)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and IL-2 (20 U/mL)

  • Phytohemagglutinin (PHA)

  • p24 antigen ELISA kit

  • Cell viability assay kit (e.g., MTT or trypan blue)

2. Procedure:

  • Preparation of Primary CD4+ T-cells:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood by Ficoll-Paque density gradient centrifugation.

    • Purify CD4+ T-cells using negative selection immunomagnetic beads.

    • Activate the CD4+ T-cells by culturing in RPMI 1640 with 10% FBS, IL-2, and PHA for 48-72 hours.

  • Virucidal Treatment:

    • Incubate a known amount of HIV-1 viral stock with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for 1 hour at 37°C. Include a vehicle control (DMSO).

  • Infection of CD4+ T-cells:

    • Add the this compound-treated virus to the activated primary CD4+ T-cells.

    • Incubate for 4 hours to allow for viral entry.

    • Wash the cells to remove unbound virus and compound.

    • Resuspend the cells in fresh culture medium and culture for 7-10 days.

  • Assessment of Viral Replication:

    • Collect culture supernatants at various time points (e.g., day 3, 5, 7, and 10 post-infection).

    • Quantify the amount of viral replication by measuring the p24 antigen concentration in the supernatants using an ELISA kit.

  • Cytotoxicity Assay:

    • Culture primary CD4+ T-cells with the same concentrations of this compound used in the virucidal assay (without the virus).

    • Assess cell viability after 24 and 48 hours using a standard cytotoxicity assay to determine the compound's toxicity profile.

Signaling Pathway and Experimental Workflow

antiviral_workflow cluster_prep Cell & Virus Preparation cluster_treatment Treatment cluster_infection Infection & Culture cluster_analysis Analysis T_cells Isolate & Activate Primary Human CD4+ T-cells Infect Infect T-cells with Treated Virus T_cells->Infect Cyto Cytotoxicity Assay T_cells->Cyto Virus Prepare HIV-1 Viral Stock Incubate Incubate Virus with this compound Virus->Incubate PD404182 This compound PD404182->Incubate PD404182->Cyto Incubate->Infect Culture Culture for 7-10 days Infect->Culture p24 p24 ELISA on Supernatant Culture->p24

Experimental workflow for assessing the virucidal activity of this compound.

II. DDAH Inhibition in Primary Human Endothelial Cells

This compound is a potent inhibitor of dimethylarginine dimethylaminohydrolase (DDAH), an enzyme that metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS). By inhibiting DDAH, this compound can increase ADMA levels, leading to a reduction in nitric oxide (NO) production. This has implications for conditions characterized by excessive NO production, such as septic shock and certain cancers.

Quantitative Data: DDAH1 Inhibition
ParameterValueEnzyme/Cell TypeReference
IC509 µMHuman DDAH1[2]
Experimental Protocol: DDAH Inhibition and Nitric Oxide Production in Primary Human Dermal Microvascular Endothelial Cells (HDMECs)

This protocol details the methodology to evaluate the inhibitory effect of this compound on DDAH activity and its downstream consequence on NO production in primary HDMECs.

1. Materials:

  • This compound (stock solution in DMSO)

  • Primary Human Dermal Microvascular Endothelial Cells (HDMECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Lipopolysaccharide (LPS)

  • Griess Reagent System for Nitrite Determination

  • ELISA kit for ADMA quantification

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

2. Procedure:

  • Cell Culture:

    • Culture primary HDMECs in Endothelial Cell Growth Medium in a humidified incubator at 37°C and 5% CO2.

    • Use cells at a low passage number for optimal results.

  • This compound Treatment:

    • Seed HDMECs in appropriate culture plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1 µM to 100 µM) for 24 hours. Include a vehicle control (DMSO).

  • Measurement of Intracellular ADMA:

    • After treatment, wash the cells with PBS and lyse them.

    • Measure the protein concentration of the cell lysates.

    • Quantify the intracellular ADMA levels using a competitive ELISA kit, normalizing the results to the total protein concentration.

  • LPS-Induced Nitric Oxide Production:

    • In a separate experiment, pre-treat HDMECs with this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

    • Collect the culture medium.

    • Measure the concentration of nitrite, a stable product of NO, in the medium using the Griess Reagent System.

  • Cytotoxicity Assay:

    • Assess the viability of HDMECs treated with this compound using a standard cytotoxicity assay to ensure that the observed effects are not due to cell death.

Signaling Pathway of DDAH Inhibition

DDAH_pathway PD404182 This compound DDAH DDAH PD404182->DDAH Inhibits ADMA ADMA ADMA->DDAH Metabolized by NOS NOS ADMA->NOS Inhibits L_Arginine L-Arginine L_Arginine->NOS Substrate NO Nitric Oxide NOS->NO Produces

This compound inhibits DDAH, leading to increased ADMA and reduced NO synthesis.

III. General Recommendations for Use in Primary Human Cell Lines

  • Solubility and Storage: this compound is typically dissolved in DMSO to prepare a stock solution. Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Concentrations: The effective concentration of this compound will vary depending on the cell type and the specific assay. It is recommended to perform a dose-response study to determine the optimal concentration for your experiments.

  • Cytotoxicity: this compound has been reported to have low cytotoxicity in several human cell lines, with a CC50 value greater than 300 µM[1]. However, it is crucial to determine the cytotoxicity of the compound in the specific primary human cell line being used.

  • Controls: Always include appropriate controls in your experiments, such as a vehicle control (DMSO) and untreated cells. For functional assays, positive and negative controls for the specific pathway being investigated should be included.

Disclaimer

These application notes and protocols are intended for research use only and are not for use in diagnostic or therapeutic procedures. The provided information is based on published scientific literature, and individual results may vary. It is the responsibility of the researcher to validate the protocols and ensure their suitability for their specific research needs.

References

Application Notes and Protocols for Studying LPS-Induced Nitric Oxide Production with PD 404182

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 404182 is a potent and competitive inhibitor of human dimethylarginine dimethylaminohydrolase 1 (DDAH1), a key enzyme in the regulation of nitric oxide (NO) production.[1][2] DDAH1 metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS).[1] By inhibiting DDAH1, this compound leads to the accumulation of ADMA, which in turn suppresses the activity of NOS enzymes, including the inducible isoform (iNOS) that is a major source of NO during inflammatory responses.[1][3]

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and induces a strong inflammatory response characterized by the significant production of NO.[4][5] This overproduction of NO is implicated in the pathophysiology of various inflammatory conditions, including septic shock.[3] Therefore, this compound serves as a valuable research tool for investigating the role of the DDAH1/ADMA pathway in modulating LPS-induced NO production and for exploring its therapeutic potential in inflammatory diseases.[1][3]

These application notes provide detailed protocols for utilizing this compound to study its effects on LPS-induced NO production in cell culture models.

Data Presentation

Table 1: Inhibitory Activity of this compound
Target EnzymeIC₅₀OrganismReference
DDAH19 µMHuman[1][3]
Table 2: Effect of this compound on LPS-Induced Nitric Oxide Production in Human Vascular Endothelial Cells
TreatmentThis compound Concentration (µM)Nitric Oxide Production (Fold Change vs. Control)Estimated Percent Inhibition of LPS-Induced NO
Control01.0N/A
LPS (100 ng/mL)0~4.50%
LPS + this compound25~2.5~57%
LPS + this compound50~1.5~86%
LPS + this compound100~1.2~94%

Data are estimated from the graphical representation in Ghebremariam et al., J Pharmacol Exp Ther, 2014.[3]

Signaling Pathways

The primary mechanism of action for this compound in the context of LPS-induced nitric oxide production is the inhibition of DDAH1. The following diagram illustrates the established signaling pathway.

LPS_NO_Pathway cluster_lps LPS-Induced Signaling cluster_no_production Nitric Oxide Synthesis cluster_pd404182 This compound Mechanism of Action LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NF-kB NF-kB MyD88->NF-kB Activates iNOS_mRNA iNOS mRNA NF-kB->iNOS_mRNA Induces Transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation NO NO iNOS_Protein->NO Catalyzes L-Arginine L-Arginine L-Arginine->iNOS_Protein PD_404182 This compound DDAH1 DDAH1 PD_404182->DDAH1 Inhibits ADMA ADMA DDAH1->ADMA Degrades ADMA->iNOS_Protein Inhibits

Caption: LPS-induced nitric oxide production and the inhibitory mechanism of this compound.

Experimental Protocols

Protocol 1: Determination of this compound-mediated Inhibition of LPS-induced Nitric Oxide Production in Macrophages

This protocol is designed for RAW 264.7 murine macrophage cells, a commonly used cell line for studying inflammation.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Griess Reagent System

  • 96-well cell culture plates

  • Spectrophotometer capable of measuring absorbance at 540 nm

Experimental Workflow:

experimental_workflow cluster_workflow Experimental Workflow A Seed RAW 264.7 cells in a 96-well plate B Pre-treat cells with this compound or vehicle (DMSO) A->B C Stimulate cells with LPS B->C D Incubate for 24 hours C->D E Collect cell culture supernatant D->E F Perform Griess Assay to measure nitrite concentration E->F G Analyze data F->G

Caption: Workflow for assessing this compound's effect on LPS-induced NO production.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to adhere.

  • This compound Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in complete DMEM to achieve final desired concentrations (e.g., 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%. Remove the old media from the cells and add 100 µL of media containing the different concentrations of this compound or vehicle (DMSO) control. Incubate for 1-2 hours.

  • LPS Stimulation: Prepare a stock solution of LPS in sterile PBS. Dilute the LPS stock in complete DMEM to the desired final concentration (e.g., 100 ng/mL to 1 µg/mL). Add the LPS solution to the wells. Include a negative control group with no LPS stimulation.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Nitrite Measurement (Griess Assay): a. Prepare a sodium nitrite standard curve (0-100 µM) in complete DMEM. b. Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate. c. Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 5-10 minutes at room temperature, protected from light. d. Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) to each well and incubate for 5-10 minutes at room temperature, protected from light. e. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: a. Calculate the nitrite concentration in each sample using the standard curve. b. Determine the percentage inhibition of NO production by this compound compared to the LPS-only treated group.

Protocol 2: Western Blot Analysis of iNOS Expression

This protocol can be used to determine if the reduction in NO is due to decreased expression of the iNOS enzyme.

Materials:

  • Cells treated as described in Protocol 1 (in 6-well plates)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against iNOS

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After the 24-hour incubation with LPS and this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting: a. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and apply the chemiluminescent substrate. h. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the iNOS expression to the loading control. Compare the iNOS expression levels between different treatment groups.

Troubleshooting

  • High background in Griess Assay: Phenol red in the culture medium can interfere with the assay. It is recommended to use phenol red-free medium for the final 24-hour incubation period.

  • Cell toxicity: Ensure the final concentration of DMSO is low (≤ 0.1%). Perform a cell viability assay (e.g., MTT or LDH assay) to confirm that the observed effects of this compound are not due to cytotoxicity.

  • No LPS response: Check the activity of the LPS stock. Ensure proper cell health and density.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of the DDAH1/ADMA pathway in the regulation of nitric oxide synthesis during inflammatory conditions. The provided protocols offer a framework for researchers to investigate the inhibitory effects of this compound on LPS-induced nitric oxide production in a controlled in vitro setting. These studies can contribute to a better understanding of the complex interplay between enzymatic regulation and inflammatory signaling.

References

Application Notes and Protocols for High-Throughput Screening with PD 404182

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 404182 is a versatile small molecule inhibitor with demonstrated activity against multiple biological targets, making it a compound of significant interest in drug discovery and chemical biology. Primarily identified as a potent, competitive inhibitor of human dimethylarginine dimethylaminohydrolase 1 (DDAH1), it plays a crucial role in modulating the nitric oxide (NO) signaling pathway.[1] Additionally, this compound exhibits potent antiviral and anti-angiogenic properties.[1] These diverse activities make it a valuable tool for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents for cardiovascular diseases, viral infections, and cancer.

This document provides detailed application notes and protocols for utilizing this compound in HTS settings. It includes quantitative data on its biological activities, step-by-step experimental protocols for key assays, and visual diagrams of relevant pathways and workflows.

Data Presentation

The biological activities of this compound against various targets are summarized in the table below, providing a clear reference for its potency and selectivity.

TargetOrganism/SystemAssay TypeValueUnitsReference
DDAH1 HumanBiochemicalIC50 = 9µM[1][2][3]
HIV-1 Virus (in seminal plasma)Cell-basedIC50 = 1µM[1]
HIV-1 (96USNG31) VirusCell-basedIC50 = 0.14µM[2]
HIV-1 (92UG029) VirusCell-basedIC50 = 1.18µM[2]
SARS-CoV-2 Mpro Virus (Human enzyme)BiochemicalIC50 = 0.081µM[4]
HDAC8 HumanBiochemicalIC50 = 0.011µM[4]
KDO 8-P synthase BacterialBiochemicalKi = 0.026µM[4]
PBMC cells HumanCytotoxicityCC50 ≈ 200µM[2]

Signaling Pathway and Experimental Workflows

To visually represent the biological context and experimental designs, the following diagrams are provided.

DDAH1_NO_Pathway cluster_DDAH DDAH1 Regulation cluster_NOS NOS Regulation ADMA ADMA DDAH1 DDAH1 ADMA->DDAH1 Substrate NOS NOS ADMA->NOS Inhibits L-Citrulline + DMA L-Citrulline + DMA DDAH1->L-Citrulline + DMA Metabolizes PD_404182 PD_404182 PD_404182->DDAH1 Inhibits L-Arginine L-Arginine L-Arginine->NOS Substrate NO + L-Citrulline NO + L-Citrulline NOS->NO + L-Citrulline Produces Physiological_Effects Physiological_Effects NO + L-Citrulline->Physiological_Effects Leads to

DDAH1/NO Signaling Pathway

HTS_Biochemical_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Compound_Library Dispensing Dispense Compounds & Reagents to Plate Compound_Library->Dispensing Reagent_Prep Enzyme/Substrate Preparation Reagent_Prep->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (e.g., Fluorescence) Incubation->Detection Data_Processing Raw Data Processing Detection->Data_Processing Hit_ID Hit Identification Data_Processing->Hit_ID Confirmation Hit Confirmation & Dose-Response Hit_ID->Confirmation

Biochemical HTS Workflow

HTS_Cell_Based_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Cell_Culture Cell Seeding in Microplates Compound_Addition Compound_Addition Cell_Culture->Compound_Addition Compound_Library Compound_Library Compound_Library->Compound_Addition Incubation Incubation (Phenotypic Development) Compound_Addition->Incubation Staining_Lysis Cell Staining or Lysis (if required) Incubation->Staining_Lysis Detection Imaging or Luminescence/Fluorescence Staining_Lysis->Detection Data_Processing Image Analysis or Raw Data Processing Detection->Data_Processing Hit_ID Hit Identification Data_Processing->Hit_ID Tox_Assay Cytotoxicity Counter-screen Hit_ID->Tox_Assay

Cell-Based HTS Workflow

Experimental Protocols

The following are detailed protocols for high-throughput screening assays relevant to the activities of this compound. These are designed for 384-well plate formats but can be adapted to other densities.

Protocol 1: Biochemical HTS for DDAH1 Inhibitors

This protocol describes a fluorescence-based assay to identify inhibitors of recombinant human DDAH1. The assay measures the enzymatic conversion of a substrate that releases a thiol-containing product, which then reacts with a fluorogenic maleimide dye.

Materials:

  • Recombinant human DDAH1

  • S-methyl-L-thiocitrulline (SMTC) substrate

  • 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM) dye

  • Assay Buffer: Potassium phosphate buffer (172 mM), KCl (172 mM), EDTA (2 mM), pH 7.3

  • This compound (as a positive control)

  • DMSO (for compound dilution)

  • 384-well, black, flat-bottom plates

Procedure:

  • Compound Plating:

    • Prepare a stock solution of this compound in DMSO.

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of library compounds and controls (this compound and DMSO) to the 384-well assay plate.

    • Plate Layout:

      • Columns 1-2: Negative controls (DMSO vehicle).

      • Columns 3-4: Positive controls (e.g., 50 µM this compound).

      • Columns 5-24: Library compounds.

  • Reagent Preparation:

    • Prepare a DDAH1 enzyme solution in Assay Buffer.

    • Prepare a substrate/dye mix containing SMTC and CPM dye in Assay Buffer. Protect from light.

  • Assay Execution:

    • Dispense 10 µL of the DDAH1 enzyme solution to all wells of the assay plate.

    • Centrifuge the plate briefly (e.g., 1 min at 1000 rpm) and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by dispensing 10 µL of the substrate/dye mix to all wells. Final volume will be 20 µL.

    • Final concentrations in the well should be optimized, for example: 20 nM DDAH1, 20 µM SMTC, and 5 µM CPM. The final DMSO concentration should be ≤ 0.5%.

  • Detection:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence intensity using a plate reader (Excitation: ~380 nm, Emission: ~470 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each compound well relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Positive) / (Mean_Signal_Negative - Mean_Signal_Positive))

    • Calculate the Z'-factor to assess assay quality: Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative| A Z'-factor > 0.5 is considered excellent for HTS.

    • Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., > 50% or > 3 standard deviations from the mean of the negative controls).

Protocol 2: Cell-Based HTS for Anti-Angiogenesis (Endothelial Tube Formation)

This protocol outlines an image-based HTS assay to identify compounds that inhibit the formation of capillary-like structures by endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Matrix (e.g., Matrigel®)

  • Calcein AM (for cell visualization)

  • This compound (as a positive control for inhibition)

  • VEGF (as a positive control for stimulation, if needed)

  • 384-well, clear-bottom, black-wall plates suitable for imaging

Procedure:

  • Plate Coating:

    • Thaw the Basement Membrane Matrix on ice.

    • Add a thin layer (e.g., 15 µL) of the matrix to each well of a pre-chilled 384-well plate.

    • Incubate the plate at 37°C for at least 30 minutes to allow the matrix to polymerize.

  • Compound Plating:

    • Add library compounds and controls (e.g., 100 µM this compound and DMSO) to the polymerized matrix-coated plate.

  • Cell Plating:

    • Harvest HUVECs and resuspend them in a small volume of basal medium at a predetermined density (e.g., 1 x 10^4 cells per well).

    • Dispense 30 µL of the cell suspension into each well.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 6-18 hours to allow for tube formation.

  • Staining and Imaging:

    • Carefully remove the medium and add Calcein AM solution to each well.

    • Incubate for 30 minutes at 37°C.

    • Wash the wells gently with PBS.

    • Acquire images using a high-content imaging system.

  • Data Analysis:

    • Use image analysis software to quantify angiogenic parameters such as total tube length, number of junctions, and number of loops.

    • Normalize the data to the negative (DMSO) and positive (this compound) controls.

    • Identify hits as compounds that significantly reduce tube formation without causing overt cytotoxicity (can be assessed by cell count from the images).

Protocol 3: Cell-Based HTS for Antiviral Activity (HIV-1 Replication)

This protocol describes a cell-based assay using a reporter cell line to screen for inhibitors of HIV-1 replication.

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CXCR4, and CCR5, with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter).

  • HIV-1 virus stock (e.g., laboratory-adapted strains).

  • Cell culture medium (DMEM with 10% FBS).

  • This compound (as a positive control).

  • Luciferase assay reagent.

  • 384-well, white, solid-bottom plates.

Procedure:

  • Cell Plating:

    • Seed TZM-bl cells into 384-well plates at an optimized density (e.g., 2 x 10^4 cells/well in 25 µL of medium) and incubate overnight.

  • Compound Addition:

    • Add library compounds and controls (this compound and DMSO) to the cell plates.

  • Virus Infection:

    • Add a pre-titered amount of HIV-1 virus stock to each well (except for mock-infected control wells).

    • Incubate the plates at 37°C in a 5% CO2 incubator for 48 hours.

  • Detection:

    • Remove the culture medium.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of viral replication for each compound.

    • Identify hits as compounds that reduce luciferase activity to a predefined threshold.

    • Perform a parallel cytotoxicity assay (e.g., using a CellTiter-Glo® assay on uninfected cells treated with the same compounds) to eliminate cytotoxic compounds from the hit list. The ratio of the cytotoxic concentration to the inhibitory concentration (CC50/IC50) is the selectivity index (SI), with values ≥10 generally considered active.[5]

References

Troubleshooting & Optimization

PD 404182 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PD 404182.

Frequently Asked Questions (FAQs)

1. What is the solubility of this compound in common laboratory solvents?

The solubility of this compound can vary depending on the solvent and experimental conditions. Below is a summary of its solubility in various solvents.

Data Presentation: Solubility of this compound

SolventSolubilityNotes
DMSO50 mg/mL (230.11 mM)[1]Requires sonication.[1] Hygroscopic DMSO can negatively impact solubility; use newly opened DMSO.[1]
DMSO25 mg/mL[2]
Ethanol20 mg/mL[2]
DMF30 mg/mL[2]
DMF:PBS (pH 7.2) (1:10)0.09 mg/mL[2]

2. I'm having trouble dissolving this compound. What can I do?

If you encounter precipitation or phase separation during the preparation of this compound solutions, the following troubleshooting steps are recommended:

  • Sonication: Use an ultrasonic bath to aid dissolution, particularly when using DMSO.[1]

  • Heating: Gently warming the solution can help dissolve the compound.

  • Fresh Solvent: For DMSO, it is crucial to use a fresh, anhydrous grade, as it is hygroscopic and absorbed water can reduce the solubility of this compound.[1]

3. What is the mechanism of action of this compound?

This compound is a potent and competitive inhibitor of human dimethylarginine dimethylaminohydrolase 1 (DDAH1), with an IC50 of 9 μM.[1][3] DDAH1 is an enzyme that metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS). By inhibiting DDAH1, this compound increases intracellular levels of ADMA, which in turn reduces the production of nitric oxide (NO).[4] It has also been shown to inhibit histone deacetylase 8 (HDAC8) and the main protease (Mpro) of SARS-CoV-2.[2]

Signaling Pathway of this compound

PD404182_Pathway PD404182 This compound DDAH1 DDAH1 PD404182->DDAH1 inhibits ADMA ADMA (Asymmetric Dimethylarginine) DDAH1->ADMA metabolizes NOS NOS (Nitric Oxide Synthase) ADMA->NOS inhibits NO Nitric Oxide (NO) Production NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline L_Arginine L-Arginine L_Arginine->NOS

Caption: this compound inhibits DDAH1, leading to increased ADMA levels and subsequent inhibition of Nitric Oxide Synthase (NOS).

4. How should I prepare this compound for in vivo experiments?

For in vivo studies, this compound can be formulated using a combination of solvents to ensure solubility and biocompatibility. Here are a few example protocols:

  • Protocol 1 (Clear Solution): A solution with a concentration of at least 2.5 mg/mL can be prepared using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Protocol 2 (Suspended Solution): A suspended solution of 2.5 mg/mL can be achieved with 10% DMSO and 90% (20% SBE-β-CD in Saline), which may require sonication.[1]

  • Protocol 3 (Clear Solution): A clear solution of at least 2.5 mg/mL can be made with 10% DMSO and 90% Corn Oil.[1]

5. How should I store this compound solutions?

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

  • In Solvent:

    • -80°C: Up to 6 months.[1]

    • -20°C: Up to 1 month.[1]

It is recommended to prepare solutions on the day of use. If stock solutions are prepared in advance, they should be stored as aliquots in tightly sealed vials. Before use, allow the product to equilibrate to room temperature for at least one hour before opening the vial.[5]

Troubleshooting Guides

Issue: Unexpected Low Potency or Lack of Activity

  • Possible Cause 1: Compound Degradation.

    • Solution: Ensure proper storage of both the powder and stock solutions as per the recommended guidelines. Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Incorrect Concentration.

    • Solution: Verify calculations for preparing stock and working solutions. Use calibrated equipment for weighing and dispensing.

  • Possible Cause 3: Solubility Issues in Assay Media.

    • Solution: Even if the stock solution is clear, the compound may precipitate when diluted in aqueous assay buffers. Visually inspect the final assay solution for any signs of precipitation. Consider using a lower final concentration or including a small percentage of a co-solvent like DMSO in the final assay medium (ensure the final DMSO concentration is compatible with your experimental system and include a vehicle control).

Issue: Cellular Toxicity Observed at Expected Efficacious Concentrations

  • Possible Cause 1: High Solvent Concentration.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level (typically ≤ 0.1-0.5%). Always include a vehicle control group in your experiments to assess the effect of the solvent alone.

  • Possible Cause 2: Off-Target Effects.

    • Solution: this compound is known to have multiple targets.[2] Consider the possibility of off-target effects in your specific cell type or experimental model. It may be necessary to use lower concentrations or shorter incubation times.

Experimental Protocols

Protocol: In Vitro Endothelial Tube Formation Assay

This protocol is a general guideline for assessing the anti-angiogenic activity of this compound.

Experimental Workflow: Endothelial Tube Formation Assay

Tube_Formation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Coat 96-well plate with Matrigel D Seed cells onto Matrigel A->D B Prepare Endothelial Cells (e.g., HUVECs) B->D C Prepare this compound working solutions E Add this compound or vehicle control C->E D->E F Incubate for 18 hours E->F G Image wells using a microscope F->G H Quantify tube formation (e.g., total tube length, number of junctions) G->H

Caption: Workflow for assessing the anti-angiogenic effect of this compound using a tube formation assay.

Methodology:

  • Preparation:

    • Thaw Matrigel on ice and coat the wells of a 96-well plate according to the manufacturer's instructions. Allow the gel to solidify at 37°C.

    • Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells to sub-confluency.

    • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 50-100 μM).[1] Prepare a vehicle control with the same final concentration of DMSO.

  • Experiment:

    • Harvest the endothelial cells and resuspend them in a small volume of medium.

    • Seed the cells onto the Matrigel-coated wells.

    • Immediately add the prepared this compound working solutions or the vehicle control to the respective wells.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for approximately 18 hours.[1]

  • Analysis:

    • After incubation, examine the formation of capillary-like structures (tubes) under a microscope.

    • Capture images of the tube network in each well.

    • Quantify the extent of tube formation using image analysis software. Parameters to measure may include total tube length, number of junctions, and number of loops.

    • Compare the results from the this compound-treated groups to the vehicle control group to determine the effect of the compound on angiogenesis. This compound has been shown to attenuate endothelial tube formation in vitro.[1][2]

References

Optimizing PD 404182 Concentration for Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for PD 404182?

This compound is a potent and competitive inhibitor of human dimethylarginine dimethylaminohydrolase 1 (DDAH1), with an IC50 of 9 μM.[1][2] DDAH1 is an enzyme responsible for the metabolism of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS). By inhibiting DDAH1, this compound leads to an accumulation of ADMA, which in turn reduces the production of nitric oxide (NO).[3] This mechanism underlies its antiangiogenic properties.[3] Additionally, this compound has been shown to exhibit antiviral activity and inhibits other enzymes such as the SARS-CoV-2 main protease and histone deacetylase 8 (HDAC8).[4]

Q2: What is the recommended concentration range for using this compound in cell culture?

The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. However, based on published data, a general range of 1 µM to 100 µM can be considered. For specific effects, refer to the table below.

Q3: Is this compound cytotoxic?

This compound generally exhibits low cytotoxicity to a variety of human cell lines.[1][5] Studies have shown that concentrations up to 300 μM for 30 minutes did not induce significant cytotoxicity in several human cell lines, including primary lymphocytes and macrophages.[1] Another study reported that concentrations between 50-100 μM for 18 hours did not affect cell membrane integrity or induce cytotoxicity in endothelial cells.[1][6] However, it is always recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experimental duration.

Q4: How should I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 50 mg/mL.[1][2] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the desired working concentration in your cell culture medium. To prepare a stock solution, dissolve the compound in newly opened, anhydrous DMSO.[1] Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected Cell Death or Low Viability - High Concentration of this compound: Even though it has low toxicity, very high concentrations may be detrimental to certain cell lines. - DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high. - Contamination: Bacterial or fungal contamination can cause cell death.[7]- Perform a dose-response curve (e.g., 1 µM to 100 µM) to determine the optimal non-toxic concentration for your specific cell line and experiment duration. - Ensure the final DMSO concentration in your culture medium is below 0.5% (v/v), and ideally below 0.1%. Run a vehicle control (medium with the same concentration of DMSO without this compound). - Regularly check your cell cultures for signs of contamination. Use aseptic techniques and consider using an antibiotic-antimycotic solution in your media.[7]
Compound Precipitation in Culture Medium - Low Solubility: this compound may have limited solubility in aqueous culture media, especially at higher concentrations. - Improper Dilution: Adding the DMSO stock directly to a large volume of cold medium can cause the compound to precipitate.- Prepare the working solution by adding the DMSO stock to a small volume of pre-warmed (37°C) culture medium and mix well before adding to the final culture volume. - If precipitation persists, consider using a solubilizing agent like Pluronic F-68 or reducing the final concentration of this compound.
Inconsistent or No Observable Effect - Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. - Incorrect Experimental Design: The incubation time may be too short, or the chosen endpoint may not be sensitive to DDAH1 inhibition. - Cell Line Insensitivity: The cell line used may not express DDAH1 or be responsive to changes in NO signaling.- Increase the concentration of this compound based on the recommended ranges in the literature. - Optimize the incubation time. For example, effects on endothelial tube formation were observed after 18 hours.[1] - Confirm DDAH1 expression in your cell line using techniques like Western blotting or qPCR. Consider using a positive control cell line known to be responsive to DDAH1 inhibition.

Quantitative Data Summary

Concentration Effect Cell Type Incubation Time Reference
1 µMIC50 for HIV-1 inhibition in seminal plasma--[1]
9 µMIC50 for inhibiting human DDAH1--[1][2]
20 µMIncreased asymmetric dimethylarginine (ADMA) by ~70%Endothelial Cells-[1]
50-100 µMAttenuated endothelial tube formationHuman Dermal Microvascular Endothelial Cells18 hours[1][6]
10-300 µMDid not induce cytotoxicityHuman Dermal Microvascular Endothelial Cells24 hours[1]
>300 µM50% cytotoxic concentration (CC50)Multiple human cell lines-[5][8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Under sterile conditions, weigh the desired amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve a stock solution concentration of 10 mM. For example, to a tube containing 2.17 mg of this compound (MW: 217.29 g/mol ), add 1 mL of DMSO. c. Vortex or sonicate at room temperature until the powder is completely dissolved. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

Protocol 2: Cell Viability Assay (MTT Assay)

  • Materials: 96-well cell culture plates, your cell line of interest, complete culture medium, this compound stock solution, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO or isopropanol with HCl).

  • Procedure: a. Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. b. Prepare serial dilutions of this compound in complete culture medium from your stock solution. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control. c. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. d. Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours). e. Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals. f. Solubilize the formazan crystals by adding the solubilizing agent. g. Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader. h. Calculate cell viability as a percentage relative to the no-treatment control.

Visualizations

DDAH_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Intracellular Signaling cluster_2 Inhibitor Arginine L-Arginine ADMA ADMA (Asymmetric Dimethylarginine) NOS Nitric Oxide Synthase (NOS) Arginine->NOS Substrate ADMA->NOS Inhibits Citrulline L-Citrulline DMA Dimethylamine NO Nitric Oxide (NO) NOS->NO Produces DDAH1 DDAH1 DDAH1->ADMA PD404182 This compound PD404182->DDAH1 Inhibits

Caption: DDAH1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Cell Seeding treatment Treatment with this compound (and controls) start->treatment incubation Incubation (Specified duration) treatment->incubation endpoint Endpoint Assay incubation->endpoint viability Cell Viability (e.g., MTT) endpoint->viability e.g. functional Functional Assay (e.g., Tube Formation) endpoint->functional e.g. biochemical Biochemical Assay (e.g., ADMA levels) endpoint->biochemical e.g. data_analysis Data Analysis viability->data_analysis functional->data_analysis biochemical->data_analysis end End data_analysis->end

Caption: General experimental workflow for studying the effects of this compound.

References

PD 404182 cytotoxicity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PD 404182.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and competitive inhibitor of human dimethylarginine dimethylaminohydrolase 1 (DDAH1), with an IC50 of 9 μM.[1][2][3] DDAH1 is an enzyme responsible for the degradation of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS). By inhibiting DDAH1, this compound leads to an accumulation of ADMA, which in turn reduces the production of nitric oxide (NO).

Q2: What are the known biological activities of this compound?

This compound has been shown to exhibit antiangiogenic and antiviral activities.[2] Its antiangiogenic effects are attributed to the reduction of NO, a key signaling molecule in angiogenesis. Additionally, it has demonstrated antiviral activity against HIV-1.[1]

Q3: Is this compound cytotoxic to all cell lines?

The cytotoxicity of this compound appears to be cell-type dependent. It has been reported to have low cytotoxicity in several human cell lines. For instance, the 50% cytotoxic concentration (CC50) in freshly activated human peripheral blood mononuclear cells (PBMCs) is approximately 200 μM.[1] However, comprehensive data on its cytotoxicity across a wide range of cancer and non-cancerous cell lines is limited. It is recommended to determine the specific CC50 or IC50 for your cell line of interest.

Q4: How does DDAH1 inhibition by this compound affect cancer cells?

In some cancers, such as prostate cancer, upregulation of DDAH1 is associated with tumor progression and angiogenesis.[4] By inhibiting DDAH1, this compound can reduce NO production, which may in turn inhibit tumor growth and angiogenesis. In gastric cancer, however, DDAH1 has been suggested to act as a tumor suppressor, and its downregulation is associated with a more aggressive phenotype.[5] The effect of this compound on a specific cancer cell line will depend on the role of the DDAH1/NO pathway in that particular cancer type.

Troubleshooting Guides

Problem: I am not observing the expected cytotoxic effect of this compound on my cancer cell line.

  • Solution 1: Verify the role of DDAH1 in your cell line. The cytotoxic effect of this compound is linked to its inhibition of DDAH1. Confirm that DDAH1 is expressed and plays a significant role in the proliferation and survival of your specific cancer cell line. You can use techniques like Western blotting or qPCR to assess DDAH1 expression levels.

  • Solution 2: Optimize the concentration and incubation time. Cytotoxicity is dose- and time-dependent. Perform a dose-response experiment with a wide range of this compound concentrations and vary the incubation time to determine the optimal conditions for your cell line.

  • Solution 3: Check for multidrug resistance. Some cancer cell lines develop resistance to various compounds. Investigate whether your cell line expresses multidrug resistance proteins that might be effluxing this compound.

Problem: My cells are showing signs of apoptosis, but I am unsure how to quantify it.

  • Solution: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. This is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Refer to the detailed experimental protocol below for Annexin V staining.

Quantitative Data

Table 1: Inhibitory and Cytotoxic Concentrations of this compound

Target/Cell LineParameterValueReference
Human DDAH1IC509 μM[1][2]
Human PBMCsCC50~200 μM[1]
HIV-1 (96USNG31)IC500.14 μM[1]
HIV-1 (92UG029)IC501.18 μM[1]

Experimental Protocols

Protocol 1: Determination of IC50/CC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) of this compound in adherent cell lines.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50/CC50 value using a suitable software.

Protocol 2: Apoptosis Detection using Annexin V/PI Staining

This protocol describes the detection of apoptosis by flow cytometry using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells from the culture dish. For adherent cells, use a gentle cell scraper or trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Signaling Pathways and Experimental Workflows

DDAH1_Inhibition_Pathway cluster_PD404182 This compound cluster_Cellular_Effects Cellular Processes cluster_Signaling_Cascade Signaling Cascade PD404182 This compound DDAH1 DDAH1 PD404182->DDAH1 Inhibits Bax Bax PD404182->Bax May Upregulate Bcl2 Bcl-2 PD404182->Bcl2 May Downregulate Angiogenesis Angiogenesis Cell_Proliferation Cell Proliferation Apoptosis Apoptosis ADMA ADMA (Asymmetric Dimethylarginine) DDAH1->ADMA Degrades NOS Nitric Oxide Synthase (NOS) ADMA->NOS Inhibits NO Nitric Oxide (NO) NOS->NO Produces NO->Angiogenesis Promotes NO->Cell_Proliferation Promotes Caspases Caspases Bax->Caspases Activates Bcl2->Caspases Inhibits Caspases->Apoptosis Induces

Caption: DDAH1 Inhibition Pathway of this compound.

Cytotoxicity_Workflow cluster_workflow Experimental Workflow: Cytotoxicity Assessment A 1. Seed Cells in 96-well plate B 2. Treat with this compound (various concentrations) A->B C 3. Incubate (e.g., 24, 48, 72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) & Solubilize Formazan D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate % Viability & Determine IC50/CC50 F->G

Caption: Workflow for determining IC50/CC50 using MTT assay.

Apoptosis_Workflow cluster_workflow Experimental Workflow: Apoptosis Detection A 1. Treat Cells with this compound B 2. Harvest Cells A->B C 3. Wash with PBS B->C D 4. Resuspend in Binding Buffer C->D E 5. Stain with Annexin V-FITC & Propidium Iodide D->E F 6. Incubate (15 min) E->F G 7. Analyze by Flow Cytometry F->G

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

References

potential off-target effects of PD 404182

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of PD 404182. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound?

This compound is recognized as an antiviral agent. It demonstrates inhibitory activity against the main protease (Mpro or 3CLpro) of SARS-CoV-2, with an IC50 of 0.081 µM.[1] It is also effective against Herpes Simplex Virus 1 (HSV-1) and HSV-2 in Vero cells at a concentration of 0.2 µM.[1]

Q2: What are the documented off-target effects of this compound?

This compound has been shown to inhibit several host enzymes, which are considered off-target effects. These include Dimethylarginine Dimethylaminohydrolase 1 (DDAH-1) and Histone Deacetylase 8 (HDAC8).[1] Additionally, it inhibits the bacterial enzyme KDO 8-P synthase.[1]

Q3: What is the mechanism of DDAH-1 inhibition by this compound?

This compound is a competitive and potent inhibitor of human DDAH-1.[2] Kinetic studies suggest that it may be a slowly dissociating or irreversible inhibitor, potentially interacting covalently with the catalytic site of the enzyme.[2]

Q4: What are the downstream consequences of DDAH-1 inhibition by this compound?

Inhibition of DDAH-1 by this compound leads to an increase in intracellular levels of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS).[2] This results in reduced nitric oxide (NO) production, which can, in turn, inhibit angiogenesis.[1][2] Specifically, this compound has been observed to reduce endothelial tube formation and LPS-induced NO production in primary human dermal microvascular endothelial cells.[1]

Q5: Does this compound exhibit any anti-inflammatory properties?

This compound is reported to have anti-inflammatory properties.[2] This is likely linked to its inhibition of DDAH-1 and subsequent reduction in NO production, as nitric oxide can be a pro-inflammatory mediator. However, detailed studies on its effects on specific inflammatory signaling pathways, such as the NF-κB pathway or cytokine production, are not extensively available in the public domain.

Q6: Is there any information on the kinase selectivity profile of this compound?

Based on publicly available information, a comprehensive kinase selectivity profile for this compound, screened against a broad panel of kinases, has not been reported. Therefore, its potential off-target effects on cellular kinases are largely unknown.

Q7: What is the cytotoxicity profile of this compound?

This compound has been reported to exhibit low cytotoxicity in several human cell lines.[3]

Quantitative Data Summary

The following tables summarize the known inhibitory concentrations (IC50) and cytotoxic concentrations (CC50) of this compound against its primary and off-target molecules, as well as its antiviral activity.

Table 1: Off-Target Enzyme Inhibition

Target EnzymeOrganismIC50 / KiReference
Dimethylarginine Dimethylaminohydrolase 1 (DDAH-1)Human9 µM (IC50)[1]
Histone Deacetylase 8 (HDAC8)Human0.011 µM (IC50)[1]
KDO 8-P SynthaseBacterial0.026 µM (Ki)[1]

Table 2: Antiviral Activity

VirusAssay SystemIC50Reference
SARS-CoV-2 (Mpro/3CLpro)Biochemical Assay0.081 µM[1]
Herpes Simplex Virus 1 (HSV-1) & 2 (HSV-2)Vero Cells0.2 µM (Effective Concentration)[1]

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key signaling pathways and experimental workflows related to the off-target effects of this compound.

DDAH1_Inhibition_Pathway PD404182 This compound DDAH1 DDAH-1 PD404182->DDAH1 inhibits ADMA ADMA (Asymmetric Dimethylarginine) DDAH1->ADMA degrades NOS Nitric Oxide Synthase (NOS) ADMA->NOS inhibits NO Nitric Oxide (NO) NOS->NO produces L_Arginine L-Arginine L_Arginine->NOS substrate Angiogenesis Angiogenesis NO->Angiogenesis promotes Experimental_Workflow_DDAH1_Assay cluster_prep Preparation cluster_incubation Reaction cluster_detection Detection recombinant_DDAH1 Recombinant Human DDAH-1 mix Mix DDAH-1 with this compound recombinant_DDAH1->mix PD404182_dilutions This compound Serial Dilutions PD404182_dilutions->mix substrate Substrate (e.g., ADMA or SMTC) add_substrate Add Substrate to Initiate Reaction substrate->add_substrate mix->add_substrate incubate Incubate at 37°C add_substrate->incubate measure Measure Product Formation (e.g., L-citrulline or methanethiol) incubate->measure analyze Calculate IC50 measure->analyze

References

PD 404182 stability in solution and at different pH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of PD 404182 in solution and at different pH values.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions.[1][2][3] It is also soluble in dimethylformamide (DMF) and ethanol.[3] For in vivo studies, specific formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline have been reported.[1]

Q2: How should I store this compound powder and stock solutions?

A2: The powdered form of this compound is stable for years when stored at -20°C.[1][2][3] Stock solutions in DMSO should be stored at -20°C or -80°C. At -20°C, the solution is typically stable for up to one month, while at -80°C, stability can be maintained for up to six months.[1] It is recommended to prepare fresh solutions and use them on the same day whenever possible.[4]

Q3: Is this compound stable in aqueous solutions?

A3: this compound exhibits good stability in aqueous solutions at acidic and neutral pH. A study on its long-term stability in Dulbecco's Phosphate-Buffered Saline (DPBS) showed that it remains stable at pH 4 and pH 7 for at least 8 weeks when stored at various temperatures (4°C, room temperature, and 37°C).

Q4: How does pH affect the stability of this compound?

A4: Based on available data, this compound is stable in acidic to neutral pH conditions (pH 4-7). While comprehensive studies covering a broader pH range are limited, its stability in this range makes it suitable for many cell culture and in vitro experiments, which are typically conducted at physiological pH.

Troubleshooting Guide

IssuePossible CauseRecommendation
Precipitation of this compound in aqueous buffer. The aqueous solubility of this compound is limited. The final concentration of the organic solvent (e.g., DMSO) in the aqueous solution may be too low to maintain solubility.Ensure the final concentration of the organic solvent in your working solution is sufficient to keep this compound dissolved. Gentle warming or sonication may aid in redissolving the compound.[1] Prepare fresh dilutions from a concentrated stock solution just before use.
Loss of compound activity over time in prepared solutions. The compound may be degrading due to improper storage or repeated freeze-thaw cycles.Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles. Store aliquots at -80°C for long-term stability.[1] Always allow the product to equilibrate to room temperature for at least one hour before use.[4]
Inconsistent experimental results. Variability in the preparation of working solutions or differences in buffer pH could be a factor.Standardize the protocol for preparing working solutions, ensuring the final pH is consistent across experiments. Verify the pH of your buffers before adding the compound.

Data on this compound Stability

Solubility of this compound
SolventConcentrationReference
DMSO25 mg/mL[3]
DMSO50 mg/mL (with sonication)[1][2]
DMF30 mg/mL[3]
Ethanol20 mg/mL[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[1]
DMF:PBS (pH 7.2) (1:10)0.09 mg/mL[3]
Stability of this compound in DPBS
pHTemperatureDurationStability
44°C, RT, 37°C8 weeksStable
74°C, RT, 37°C8 weeksStable

Experimental Protocols

Protocol for Assessing this compound Stability at Different pH

This protocol provides a general framework for evaluating the stability of this compound in aqueous solutions at various pH values.

Materials:

  • This compound

  • DMSO (or other suitable organic solvent)

  • A series of buffers with a range of pH values (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for alkaline pH)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • pH meter

  • Incubator or water bath

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Prepare a series of aqueous buffer solutions with the desired pH values.

  • Dilute the this compound stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the final concentration of DMSO is low enough to not affect the pH or the stability assay.

  • Immediately after preparation (t=0), take an aliquot from each pH solution and analyze it by HPLC to determine the initial concentration of this compound.

  • Incubate the remaining solutions at a specific temperature (e.g., 25°C or 37°C).

  • At various time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution and analyze them by HPLC.

  • Quantify the peak area of this compound at each time point and compare it to the initial peak area to determine the percentage of the compound remaining.

  • Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics.

Signaling Pathway

This compound is an inhibitor of dimethylarginine dimethylaminohydrolase 1 (DDAH1). DDAH1 is a key enzyme in the nitric oxide (NO) signaling pathway. It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS). By inhibiting DDAH1, this compound leads to an accumulation of ADMA, which in turn inhibits NOS activity and reduces the production of NO.

PD404182_Signaling_Pathway cluster_0 This compound Mechanism of Action PD404182 This compound DDAH1 DDAH1 PD404182->DDAH1 Inhibits ADMA ADMA DDAH1->ADMA Metabolizes NOS NOS ADMA->NOS Inhibits NO Nitric Oxide (NO) NOS->NO Produces L_Arginine L-Arginine L_Arginine->NOS Activates Downstream Downstream Effects (e.g., Vasodilation) NO->Downstream Leads to Stability_Workflow cluster_workflow This compound Stability Assessment Workflow prep_stock Prepare Stock Solution (this compound in DMSO) dilute Dilute Stock into Buffers prep_stock->dilute prep_buffers Prepare Buffers (Varying pH) prep_buffers->dilute initial_analysis t=0 Analysis (HPLC) dilute->initial_analysis incubation Incubate at Defined Temperature dilute->incubation time_points Collect Aliquots at Time Points incubation->time_points hplc_analysis HPLC Analysis time_points->hplc_analysis data_analysis Data Analysis (% Degradation vs. Time) hplc_analysis->data_analysis

References

Technical Support Center: PD 404182 and Human Serum Interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the activity of PD 404182, a molecule with known antiviral and enzyme-inhibitory properties. A critical consideration in the experimental design and interpretation of results for this compound is the potential impact of human serum on its biological activity. This resource offers detailed information, protocols, and troubleshooting advice to address this specific issue.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary activities?

This compound is a small molecule known for two primary biological activities:

  • Antiviral Activity: It acts as a virucidal agent, effective against viruses such as Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).[1][2][3] Its mechanism involves the physical disruption of the virion.[1][3]

  • Enzyme Inhibition: this compound is a potent and competitive inhibitor of human dimethylarginine dimethylaminohydrolase 1 (DDAH1).[4][5][6] DDAH1 is an enzyme that metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS). By inhibiting DDAH1, this compound can modulate nitric oxide (NO) signaling pathways.

Q2: How does human serum affect the activity of this compound?

This compound exhibits decreased potency in the presence of human serum.[1][2][3] This is a crucial factor to consider when transitioning from in vitro assays using standard cell culture media (which typically contain fetal bovine serum) to experiments involving human-derived materials.

Q3: Why does human serum decrease the activity of this compound?

The likely reason for the reduced activity is the binding of this compound to proteins present in human serum, such as human serum albumin (HSA). When a small molecule binds to serum proteins, its free concentration is reduced, and only the unbound fraction is available to interact with its target (e.g., a virus or an enzyme). This phenomenon is known as the "serum shift," where a higher total concentration of the compound is required to achieve the same biological effect in the presence of serum.

Q4: Is there quantitative data on the extent of this activity decrease?

Data Presentation

The following table summarizes the known IC50 values of this compound for its primary targets in standard assay conditions. The impact of human serum has been noted but not quantitatively reported in the available literature.

TargetActivityIC50 (Standard Conditions)IC50 (in Human Serum)
HIV-1Antiviral~1 µM[1][2][3]Not Reported (Activity is known to be decreased)[1][2][3]
HCVAntiviral11 µM[1][3]Not Reported (Activity is expected to be decreased)
DDAH1Enzyme Inhibition9 µM[4][6][7][8]Not Reported (Activity is expected to be decreased)

Experimental Protocols

To quantitatively assess the impact of human serum on this compound activity, an IC50 shift assay should be performed. Below are detailed methodologies for both antiviral and enzyme inhibition assays.

Protocol 1: Antiviral IC50 Determination in the Presence of Human Serum

This protocol is adapted from standard antiviral assays and is designed to measure the concentration of this compound required to inhibit 50% of viral activity in a cell-based assay with and without the addition of human serum.

Materials:

  • This compound stock solution (in DMSO)

  • Target virus stock (e.g., HIV-1)

  • Host cell line permissive to viral infection (e.g., TZM-bl cells for HIV-1)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Heat-inactivated human serum (pooled from multiple donors is recommended to average out individual variability)

  • Assay plates (96-well, clear bottom)

  • Reagents for quantifying viral activity (e.g., luciferase substrate for reporter viruses, or reagents for a p24 antigen ELISA)

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Cell Seeding: Seed the host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C, 5% CO2.

  • Compound Dilution Series:

    • Prepare a serial dilution of this compound in two sets of dilution plates.

    • Set A (Control): Dilute the compound in a cell culture medium containing the standard concentration of FBS (e.g., 10%).

    • Set B (Human Serum): Dilute the compound in a cell culture medium supplemented with a defined concentration of heat-inactivated human serum (e.g., 10%, 25%, or 50%). It is also recommended to adjust the FBS concentration to maintain consistent total protein levels if necessary.

  • Infection:

    • Remove the growth medium from the seeded cells.

    • Add the diluted this compound from both Set A and Set B to the respective wells.

    • Immediately add the virus inoculum at a pre-determined multiplicity of infection (MOI).

    • Include control wells: cells only (no virus, no compound), cells + virus (no compound), and cells + medium with human serum (no virus, no compound).

  • Incubation: Incubate the plates for a period appropriate for the virus life cycle (e.g., 48 hours for HIV-1).

  • Quantification of Viral Activity:

    • Based on the assay method, quantify the extent of viral infection. For example, if using a luciferase reporter virus, lyse the cells and measure luciferase activity.

  • Data Analysis:

    • Normalize the data to the virus control (100% infection) and cell control (0% infection).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration for both Set A and Set B.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value for each condition.

    • The fold-shift in IC50 is calculated as: IC50 (with human serum) / IC50 (without human serum).

Protocol 2: DDAH1 Enzyme Inhibition IC50 Determination in the Presence of Human Serum

This protocol outlines a biochemical assay to measure the inhibition of recombinant DDAH1 by this compound in the presence and absence of human serum.

Materials:

  • This compound stock solution (in DMSO)

  • Recombinant human DDAH1 enzyme

  • DDAH1 substrate (e.g., asymmetric dimethylarginine - ADMA)

  • Assay buffer (e.g., Tris-HCl or phosphate buffer at physiological pH)

  • Heat-inactivated human serum

  • Detection reagent for the product of the DDAH1 reaction (e.g., a colorimetric reagent for citrulline)

  • Assay plates (96-well or 384-well)

  • Plate reader (spectrophotometer)

Procedure:

  • Compound Dilution Series: Prepare serial dilutions of this compound in assay buffer, creating two sets as described in Protocol 1 (one with and one without a specified concentration of human serum).

  • Enzyme and Substrate Preparation: Prepare a solution of recombinant DDAH1 and its substrate (ADMA) in the assay buffer.

  • Assay Reaction:

    • Add the diluted this compound from both sets to the wells of the assay plate.

    • Add the DDAH1 enzyme solution to each well.

    • Pre-incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate (ADMA) to all wells.

    • Include control wells: enzyme + substrate (no inhibitor), substrate only (no enzyme), and buffer only.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow for product formation.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to quantify the amount of product (citrulline) formed.

  • Data Analysis:

    • Calculate the percentage of DDAH1 inhibition for each concentration of this compound relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 values for both conditions using non-linear regression.

    • Calculate the fold-shift in IC50 as described previously.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

DDAH_Signaling_Pathway cluster_0 Normal Physiological State cluster_1 Inhibition by this compound L-Arginine L-Arginine NOS NOS L-Arginine->NOS Substrate NO + L-Citrulline NO + L-Citrulline NOS->NO + L-Citrulline Produces ADMA ADMA ADMA->NOS Inhibits DDAH1 DDAH1 ADMA->DDAH1 Substrate L-Citrulline + DMA L-Citrulline + DMA DDAH1->L-Citrulline + DMA Metabolizes to PD_404182 This compound DDAH1_inhibited DDAH1 PD_404182->DDAH1_inhibited Inhibits Increased_ADMA Increased ADMA DDAH1_inhibited->Increased_ADMA Leads to Reduced_NO Reduced NO Increased_ADMA->Reduced_NO Results in

Caption: DDAH1 signaling pathway and the inhibitory effect of this compound.

IC50_Shift_Assay_Workflow cluster_workflow Experimental Workflow for IC50 Shift Assay start Start prepare_cells Prepare and Seed Cells/Enzyme start->prepare_cells prepare_compound Prepare Serial Dilutions of this compound prepare_cells->prepare_compound split prepare_compound->split control_arm Control Condition (Standard Medium) split->control_arm Set A serum_arm Test Condition (Medium + Human Serum) split->serum_arm Set B add_compound Add Compound Dilutions control_arm->add_compound serum_arm->add_compound add_virus_substrate Add Virus or Substrate add_compound->add_virus_substrate incubate Incubate add_virus_substrate->incubate measure Measure Activity incubate->measure analyze Analyze Data and Calculate IC50 measure->analyze compare Compare IC50 Values (Calculate Fold-Shift) analyze->compare end End compare->end

Caption: Workflow for determining the IC50 shift of this compound in the presence of human serum.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability in results between experiments - Inconsistent source or handling of human serum.- Lot-to-lot variability in recombinant enzyme or virus stock.- Pipetting errors, especially with viscous serum solutions.- Use pooled human serum from multiple donors to average out individual differences.- Aliquot and store serum, enzyme, and virus stocks to avoid multiple freeze-thaw cycles.- Use calibrated pipettes and consider reverse pipetting for viscous liquids.
No significant shift in IC50 observed - The concentration of human serum used is too low to cause a measurable effect.- this compound has low binding affinity for human serum proteins.- The assay is not sensitive enough to detect the shift.- Increase the concentration of human serum in the assay (e.g., up to 50%).- While unlikely given the literature, this is a possible outcome. Ensure positive controls with known serum-binding compounds show a shift.- Optimize the assay for a wider dynamic range.
Complete loss of this compound activity in the presence of human serum - The concentration of human serum is too high, leading to extensive protein binding.- Degradation of this compound by components in human serum.- Perform a dose-response with varying concentrations of human serum to find an optimal concentration.- While not reported, this is a possibility. The stability of this compound in human serum can be assessed by pre-incubating the compound in serum for various times before adding it to the assay.
High background signal in the assay with human serum - Endogenous enzyme activity in the human serum.- Interference of serum components with the detection method.- Heat-inactivate the human serum (typically 56°C for 30 minutes) to denature endogenous enzymes.- Run appropriate controls (e.g., human serum without the primary enzyme/virus) to quantify and subtract the background signal.

References

Technical Support Center: Troubleshooting PD 404182 Angiogenesis Assay Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PD 404182 in angiogenesis assays. The information is tailored for scientists and drug development professionals to help interpret results and resolve common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may be encountered during in vitro angiogenesis experiments with this compound.

Q1: I am not observing any inhibition of tube formation with this compound. What could be the reason?

A1: Several factors could contribute to the lack of an inhibitory effect. Consider the following:

  • Suboptimal Concentration: Ensure you are using an appropriate concentration of this compound. The effective concentration for inhibiting endothelial cell angiogenesis in vitro is typically in the range of 50-100 µM.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

  • Cell Health and Passage Number: The health and passage number of your endothelial cells are critical. Use low-passage cells (ideally between passages 2 and 6) as their ability to form tubes can diminish with excessive passaging.

  • Assay Duration: The timing of your analysis is important. While tube formation can be observed within a few hours, the inhibitory effect of this compound may become more apparent at later time points (e.g., 12-18 hours).

  • Basement Membrane Matrix Quality: The quality and thickness of the basement membrane extract (e.g., Matrigel) can significantly impact tube formation. Ensure the matrix is properly thawed and polymerized to form a uniform gel.

Q2: I am seeing significant cell death in my assay when I use this compound. Is this expected?

A2: At the recommended concentrations for angiogenesis inhibition (50-100 µM), this compound has been reported to not be cytotoxic to endothelial cells.[1] If you are observing significant cell death, consider these possibilities:

  • High Concentration: You may be using a concentration of this compound that is too high. Perform a cytotoxicity assay (e.g., LDH release or Trypan Blue exclusion) to determine the cytotoxic threshold for your specific endothelial cells.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%).

  • Sub-optimal Culture Conditions: Poor cell health due to other factors such as nutrient depletion or contamination can make cells more susceptible to any experimental treatment.

Q3: The inhibitory effect of this compound on tube formation is variable between experiments. How can I improve reproducibility?

A3: Variability in angiogenesis assays is a common challenge. To improve reproducibility:

  • Standardize Cell Seeding Density: The initial number of cells seeded can influence the extent of tube formation. Optimize and standardize the cell seeding density for each experiment.

  • Consistent Assay Timing: Perform the treatment and analysis at consistent time points for all experiments.

  • Control for Matrix Variability: Use the same lot of basement membrane extract for a set of comparative experiments, as there can be lot-to-lot variation.

  • Include Proper Controls: Always include a vehicle control (solvent only) and a positive control for inhibition if available.

Q4: Besides tube formation, what other angiogenesis-related processes are affected by this compound?

A4: this compound, through its inhibition of DDAH1 and subsequent reduction in nitric oxide (NO) production, can affect multiple aspects of angiogenesis. These include:

  • Endothelial Cell Migration: NO is involved in endothelial cell motility, so this compound can be expected to inhibit migration.[2] This can be assessed using assays such as the wound healing (scratch) assay or a Boyden chamber assay.

  • Endothelial Cell Proliferation: While the primary anti-angiogenic effect of DDAH inhibition is often linked to migration and differentiation, effects on proliferation can also be observed.[3] Proliferation can be measured using assays like BrdU incorporation or direct cell counting.

  • Endothelial Cell Sprouting: this compound has been shown to inhibit endothelial cell sprouting in response to pro-angiogenic factors like VEGF.[1]

Quantitative Data Summary

ParameterValueCell Type/SystemReference
Effective Concentration for Angiogenesis Inhibition 50-100 µMEndothelial Cells (in vitro)[1]
IC50 for human DDAH1 9 µMBiochemical Assay

Experimental Protocols

1. Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

  • Materials:

    • Endothelial cells (e.g., HUVECs)

    • Basement membrane extract

    • 96-well culture plate

    • Endothelial cell basal medium and growth medium supplements

    • This compound

  • Procedure:

    • Thaw the basement membrane extract on ice overnight at 4°C.

    • Pre-chill a 96-well plate at -20°C.

    • Pipette 50 µL of the thawed basement membrane extract into each well of the chilled plate, ensuring the entire surface is covered.

    • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.

    • Harvest endothelial cells and resuspend them in basal medium containing your desired concentrations of this compound or vehicle control.

    • Seed 1.5 x 10^4 to 2.0 x 10^4 cells per well onto the polymerized matrix.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

    • Visualize and quantify tube formation using a microscope. Parameters to measure include the number of nodes, number of meshes, and total tube length.

2. Endothelial Cell Migration (Wound Healing) Assay

This assay measures the two-dimensional migration of endothelial cells.

  • Materials:

    • Endothelial cells

    • 6-well or 12-well culture plate

    • Pipette tip (p200) or cell scraper

    • Endothelial cell growth medium

    • This compound

  • Procedure:

    • Seed endothelial cells in a multi-well plate and grow them to a confluent monolayer.

    • Create a "wound" in the monolayer by scraping a straight line with a sterile p200 pipette tip.

    • Gently wash the wells with basal medium to remove dislodged cells.

    • Replace the medium with fresh growth medium containing different concentrations of this compound or a vehicle control.

    • Image the wound at the start of the experiment (0 hours) and at various time points (e.g., 6, 12, 24 hours).

    • Quantify the rate of wound closure by measuring the change in the width of the scratch over time.

Visualizations

PD404182_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Pathway cluster_2 Biological Outcome PD404182 This compound DDAH1 DDAH1 PD404182->DDAH1 Inhibits ADMA ADMA (Asymmetric Dimethylarginine) DDAH1->ADMA Degrades NOS Nitric Oxide Synthase (NOS) ADMA->NOS Inhibits NitricOxide Nitric Oxide (NO) NOS->NitricOxide Produces L_Arginine L-Arginine L_Arginine->NOS Substrate Angiogenesis Angiogenesis (Tube Formation, Migration, Proliferation) NitricOxide->Angiogenesis Promotes

Caption: Signaling pathway of this compound in the inhibition of angiogenesis.

Angiogenesis_Assay_Workflow A Prepare Endothelial Cells D Prepare Cell Suspension with This compound / Vehicle Control A->D B Coat Plate with Basement Membrane Matrix C Polymerize Matrix (37°C, 30-60 min) B->C E Seed Cells onto Matrix C->E D->E F Incubate (37°C, 4-18h) E->F G Image Acquisition F->G H Quantitative Analysis (Tube Length, Nodes, Meshes) G->H

Caption: Experimental workflow for a typical in vitro tube formation assay.

Troubleshooting_Flowchart Start Unexpected Angiogenesis Assay Results with this compound Q1 Is there a lack of inhibitory effect? Start->Q1 A1_1 Check this compound Concentration (Recommended: 50-100 µM) Q1->A1_1 Yes Q2 Is there significant cell death? Q1->Q2 No A1_2 Verify Cell Health and Passage Number (Use low passage cells) A1_1->A1_2 A1_3 Optimize Assay Duration A1_2->A1_3 A2_1 Perform Cytotoxicity Assay to Determine Optimal Dose Q2->A2_1 Yes Q3 Are the results variable? Q2->Q3 No A2_2 Check Solvent Concentration (e.g., DMSO < 0.1%) A2_1->A2_2 A3_1 Standardize Cell Seeding Density Q3->A3_1 Yes A3_2 Use Consistent Assay Timing and Matrix Lots A3_1->A3_2

Caption: A logical flowchart for troubleshooting common issues in this compound angiogenesis assays.

References

PD 404182 Technical Support Center: Understanding Irreversible vs. Reversible Inhibition Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PD 404182. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting for experiments involving this compound. Here you will find frequently asked questions, detailed experimental protocols, and data on its inhibitory kinetics to assist in your research.

Frequently Asked Questions (FAQs)

Q1: Is the inhibition of DDAH1 by this compound reversible or irreversible?

A1: The inhibition of dimethylarginine dimethylaminohydrolase 1 (DDAH1) by this compound is best described as irreversible. While it exhibits competitive inhibition characteristics, studies have shown that it is a slowly dissociating or covalently binding inhibitor.[1] An inhibitor dilution assay demonstrated that the enzymatic activity of DDAH1 did not significantly recover after dilution, suggesting that this compound is a tightly bound, covalent, or irreversible inhibitor of human DDAH1.[1]

Q2: What is the mechanism of action of this compound on its different targets?

A2: this compound has been shown to inhibit multiple enzymes through different mechanisms:

  • DDAH1: It acts as a potent and competitive inhibitor that can form a covalent bond, leading to irreversible inhibition.[1][2][3][4]

  • SARS-CoV-2 Main Protease (Mpro/3CLpro): It inhibits the activity of this viral protease.[5]

  • Histone Deacetylase 8 (HDAC8): It is a selective covalent inhibitor of HDAC8.[5][6]

Q3: I am seeing conflicting results in my kinetics experiments. What could be the cause?

A3: Conflicting results when studying the kinetics of this compound can arise from its complex inhibitory mechanism. The time-dependent nature of its inhibition of DDAH1 can be mistaken for simple reversible competitive inhibition if experiments are not conducted over a sufficient time course. It is crucial to perform experiments that can distinguish between slow-binding reversible inhibition and irreversible inhibition, such as dialysis or jump-dilution assays.

Q4: How can I experimentally determine if the inhibition by this compound is reversible or irreversible for my target enzyme?

A4: To definitively characterize the reversibility of inhibition, you can perform a dialysis or a jump-dilution experiment. A detailed protocol for these experiments is provided in the "Experimental Protocols" section of this guide. These methods help to determine if the enzyme activity can be restored after removing the inhibitor from the solution.

Quantitative Data Summary

The following table summarizes the known quantitative data for the inhibitory activity of this compound against its various targets.

Target EnzymeInhibitorIC50KiOn/Off Rates
Human DDAH1This compound9 µM[1][2][3][5][7]Not ReportedNot Reported
SARS-CoV-2 Main ProteaseThis compound0.081 µM[5]Not ReportedNot Reported
Human HDAC8This compound0.011 µM[5]Not ReportedNot Reported
Bacterial KDO 8-P SynthaseThis compoundNot Reported0.026 µM[5][8]Not Reported

Experimental Protocols

Here are detailed methodologies for key experiments to characterize the inhibition kinetics of this compound.

Protocol 1: Determining the IC50 Value

This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of the target enzyme's activity.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • This compound stock solution

  • Assay buffer

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the enzyme and the different concentrations of this compound to the wells.

  • Incubate the enzyme and inhibitor for a predetermined time to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress over time using a plate reader (e.g., by measuring absorbance or fluorescence).

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Distinguishing Reversible from Irreversible Inhibition using Dialysis

This protocol helps determine if the inhibitor's effect can be reversed by removing it from the enzyme solution.

Materials:

  • Enzyme-inhibitor complex (pre-incubated)

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Large volume of assay buffer

  • Stir plate and stir bar

Procedure:

  • Incubate the target enzyme with a saturating concentration of this compound to form the enzyme-inhibitor complex.

  • As a control, incubate the enzyme with the vehicle (e.g., DMSO) under the same conditions.

  • Load the enzyme-inhibitor complex and the control sample into separate dialysis tubings.

  • Place the dialysis bags in a large beaker containing cold assay buffer and stir gently.

  • Dialyze for several hours to overnight, with multiple changes of the dialysis buffer to ensure complete removal of the free inhibitor.

  • After dialysis, recover the enzyme samples from the tubing.

  • Measure the enzymatic activity of both the inhibitor-treated and control samples.

  • Interpretation: If the enzyme activity is restored in the inhibitor-treated sample to the level of the control, the inhibition is reversible. If the activity remains significantly lower, the inhibition is irreversible.

Protocol 3: Jump-Dilution Kinetics to Determine Off-Rate

This method is used to measure the dissociation rate constant (k_off) of a slowly dissociating or reversible inhibitor.

Materials:

  • Enzyme and inhibitor solutions

  • Substrate solution

  • Assay buffer

  • Rapid mixing device or multi-channel pipette

  • Plate reader capable of kinetic measurements

Procedure:

  • Incubate the enzyme with a high concentration of this compound (e.g., 10-fold above its IC50) to ensure the formation of the enzyme-inhibitor complex.

  • Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a solution containing a high concentration of the substrate. This "jump dilution" reduces the concentration of the free inhibitor to a negligible level, preventing re-binding.

  • Immediately begin monitoring the enzyme activity over time using a kinetic plate reader.

  • As the inhibitor dissociates from the enzyme, an increase in enzyme activity will be observed.

  • Fit the resulting progress curve of product formation to a first-order exponential equation to determine the dissociation rate constant (k_off).

Visualizations

Signaling Pathways and Experimental Workflows

Reversible_vs_Irreversible_Inhibition cluster_reversible Reversible Inhibition cluster_irreversible Irreversible Inhibition E_rev Enzyme (E) EI_rev Enzyme-Inhibitor Complex (E-I) E_rev->EI_rev k_on I_rev Inhibitor (I) EI_rev->E_rev k_off E_irr Enzyme (E) EI_irr Enzyme-Inhibitor Complex (E-I) E_irr->EI_irr k_inact I_irr Inhibitor (I)

Caption: Conceptual difference between reversible and irreversible enzyme inhibition.

Dialysis_Workflow start Incubate Enzyme with this compound dialysis Dialyze against large volume of buffer start->dialysis measure_activity Measure Enzyme Activity dialysis->measure_activity reversible Activity Restored (Reversible) measure_activity->reversible Yes irreversible Activity Not Restored (Irreversible) measure_activity->irreversible No

Caption: Experimental workflow for determining inhibition reversibility by dialysis.

DDAH1_Signaling_Pathway ADMA ADMA (Asymmetric Dimethylarginine) DDAH1 DDAH1 ADMA->DDAH1 Substrate NOS Nitric Oxide Synthase (NOS) ADMA->NOS Inhibits Citrulline Citrulline + Dimethylamine DDAH1->Citrulline Metabolizes PD404182 This compound PD404182->DDAH1 Inhibits NO Nitric Oxide (NO) NOS->NO L_Arginine L-Arginine L_Arginine->NOS Substrate

Caption: DDAH1 signaling pathway and the inhibitory action of this compound.

Mpro_Signaling_Pathway Viral_Polyprotein Viral Polyprotein (pp1a/ab) Mpro SARS-CoV-2 Main Protease (Mpro) Viral_Polyprotein->Mpro Substrate NSPs Non-Structural Proteins (NSPs) Mpro->NSPs Cleaves Innate_Immunity Host Innate Immunity (Interferon Signaling) Mpro->Innate_Immunity Suppresses PD404182 This compound PD404182->Mpro Inhibits Viral_Replication Viral Replication NSPs->Viral_Replication

Caption: Role of SARS-CoV-2 Main Protease in viral replication and its inhibition.

HDAC8_Signaling_Pathway Histones Histones & Non-Histone Proteins (Acetylated) HDAC8 HDAC8 Histones->HDAC8 Substrate Deacetylated_Proteins Deacetylated Proteins HDAC8->Deacetylated_Proteins Deacetylates PD404182 This compound PD404182->HDAC8 Inhibits Gene_Expression Altered Gene Expression Deacetylated_Proteins->Gene_Expression Cell_Signaling Cell Signaling (e.g., MAPK, AP-1) Deacetylated_Proteins->Cell_Signaling

Caption: HDAC8 signaling pathway and its modulation by this compound.

References

minimizing PD 404182 toxicity in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing potential toxicity associated with the use of PD 404182 in long-term experiments.

Troubleshooting Guide

Proactively addressing common issues can help ensure the success and reproducibility of long-term experiments involving this compound.

Problem Potential Cause Recommended Solution
Increased cell death or morphological changes over time On-target toxicity: Continuous inhibition of DDAH1 or other primary targets may lead to cellular stress.- Perform a dose-response and time-course experiment to determine the lowest effective concentration. - Consider intermittent dosing (e.g., 24 hours on, 24 hours off) to allow for cellular recovery.
Off-target effects: At higher concentrations or with prolonged exposure, this compound may inhibit other cellular targets, leading to toxicity.[1][2]- Lower the concentration of this compound to the minimal effective dose. - Use a more specific inhibitor for the target of interest if available to confirm phenotype.
Compound degradation: this compound may degrade in cell culture media over time, and its degradation products could be toxic.[3]- Prepare fresh stock solutions of this compound regularly. - Perform periodic media changes to remove potential toxic byproducts.
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells, especially with cumulative exposure.- Ensure the final solvent concentration is as low as possible (typically <0.1%). - Include a vehicle-only control in all experiments to assess solvent toxicity.
Inconsistent or unexpected experimental results Compound instability: The stability of this compound can be affected by the components of the cell culture media.[4][5]- Assess the stability of this compound in your specific cell culture medium over the duration of the experiment. - Minimize freeze-thaw cycles of stock solutions.
Cell line-specific effects: Different cell lines can have varying sensitivities to this compound due to differences in metabolism or expression of off-target proteins.- Test the effects of this compound on multiple cell lines to determine if the observed toxicity is a general or cell-type-specific phenomenon.
Precipitation of the compound in the culture medium Poor solubility: this compound may have limited solubility in aqueous solutions, leading to precipitation at higher concentrations.- Visually inspect the culture medium for any signs of precipitation. - If precipitation is observed, reduce the working concentration of this compound. - Consider using a different solvent or formulation to improve solubility.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and competitive inhibitor of several enzymes. It is a known inhibitor of human dimethylarginine dimethylaminohydrolase 1 (DDAH1), histone deacetylase 8 (HDAC8), and the main protease of SARS-CoV-2. Its inhibition of DDAH1 appears to be competitive with the substrate and may be slowly dissociating or irreversible.

Q2: What are the known IC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the target enzyme.

Target EnzymeReported IC50
Human DDAH19 µM
Human HDAC80.011 µM
SARS-CoV-2 Main Protease (3CLpro)0.081 µM
HIV-1 in seminal plasma1 µM

Q3: Has the toxicity of this compound been evaluated in cell lines?

A3: Short-term studies have shown that this compound has low toxicity in several cell lines. For example, it did not induce cytotoxicity in endothelial cells at concentrations of 50-100 µM for 18 hours and exhibited low toxicity toward several human cell lines at 300 µM for 30 minutes. However, specific data on its toxicity in long-term experiments is limited.

Q4: How can I minimize the risk of off-target effects with this compound?

A4: Minimizing off-target effects is crucial for obtaining reliable experimental data.[1][2] To reduce this risk, it is recommended to:

  • Use the lowest effective concentration of this compound as determined by a dose-response curve.

  • Where possible, confirm key findings using a second, structurally different inhibitor of the same target.

  • Perform control experiments, such as rescuing the phenotype by overexpressing the target protein.

Q5: What is the stability of this compound in solution?

A5: A study has shown that this compound at a concentration of 5 µM is stable for at least 8 weeks when stored at various temperatures in a solution of 1.5% HEC in DPBS at pH 4.[4] However, its stability in cell culture media, which contains a complex mixture of components, may differ.[5] It is advisable to prepare fresh working solutions from a frozen stock for each experiment.

Experimental Protocols

Protocol: Determining the Optimal, Non-Toxic Concentration of this compound for Long-Term Experiments

This protocol outlines a general method to establish the appropriate concentration of this compound for your specific cell line and experimental duration.

1. Dose-Response and Time-Course Viability Assay:

  • Cell Seeding: Plate your cells at a density that will not lead to over-confluence during the planned experiment duration.

  • Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for various time points relevant to your long-term experiment (e.g., 24h, 48h, 72h, 96h, and longer if necessary).

  • Viability Assessment: At each time point, assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo assay. Also, observe cell morphology for any signs of stress or toxicity.

  • Data Analysis: Plot cell viability against the concentration of this compound for each time point. Determine the highest concentration that does not significantly reduce cell viability over the longest time point. This will be your maximum recommended concentration for long-term studies.

2. Functional Readout Assay:

  • Once the non-toxic concentration range is established, perform a functional assay to confirm that this compound is active at these concentrations.

  • This could involve measuring the levels of asymmetric dimethylarginine (ADMA), a substrate of DDAH1, or assessing a downstream signaling event known to be affected by the target of interest.

Visualizations

PD404182_Signaling_Pathway cluster_0 This compound Inhibition cluster_1 DDAH1 Pathway cluster_2 NOS Pathway PD404182 This compound DDAH1 DDAH1 PD404182->DDAH1 Inhibits ADMA ADMA (Asymmetric Dimethylarginine) ADMA->DDAH1 Substrate NOS Nitric Oxide Synthase (NOS) ADMA->NOS Inhibits Citrulline L-Citrulline + Dimethylamine DDAH1->Citrulline Metabolizes to NO Nitric Oxide (NO) NOS->NO L_Arginine L-Arginine L_Arginine->NOS Troubleshooting_Workflow Start Start Long-Term Experiment with this compound Observe_Toxicity Observe Increased Cell Toxicity? Start->Observe_Toxicity Check_Concentration Is Concentration at Lowest Effective Dose? Observe_Toxicity->Check_Concentration Yes Continue_Experiment Continue Experiment and Monitor Observe_Toxicity->Continue_Experiment No Lower_Concentration Lower this compound Concentration Check_Concentration->Lower_Concentration No Consider_Dosing Consider Intermittent Dosing Check_Concentration->Consider_Dosing Yes Lower_Concentration->Continue_Experiment Check_Solvent Is Solvent Control Showing Toxicity? Consider_Dosing->Check_Solvent Lower_Solvent Lower Solvent Concentration Check_Solvent->Lower_Solvent Yes Check_Stability Assess Compound Stability in Media Check_Solvent->Check_Stability No Lower_Solvent->Continue_Experiment Check_Stability->Continue_Experiment Logical_Relationships cluster_0 Potential Sources of Toxicity cluster_1 Mitigation Strategies OnTarget On-Target Effects Dose Dose Optimization OnTarget->Dose Dosing_Schedule Intermittent Dosing OnTarget->Dosing_Schedule OffTarget Off-Target Effects OffTarget->Dose Degradation Compound Degradation Fresh_Prep Fresh Preparation Degradation->Fresh_Prep Solvent Solvent Effects Vehicle_Control Vehicle Control Solvent->Vehicle_Control

References

PD 404182 degradation and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, stability, and troubleshooting of experiments involving PD 404182.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

This compound is a heterocyclic iminobenzothiazine derivative. It is a potent inhibitor of several enzymes, with its primary reported targets being:

  • Dimethylarginine Dimethylaminohydrolase 1 (DDAH1): this compound is a potent and competitive inhibitor of human DDAH1 with an IC50 of 9 μM.[1] By inhibiting DDAH1, it increases the intracellular levels of asymmetric dimethylarginine (ADMA), which in turn inhibits nitric oxide (NO) synthase. This activity underlies its antiangiogenic properties.

  • Antiviral Agent: It has demonstrated antiviral activity against various viruses, including HIV-1, Herpes Simplex Virus (HSV-1 and HSV-2), and SARS-CoV-2. It can disrupt the physical integrity of virions.

  • Histone Deacetylase 8 (HDAC8): It is also a potent inhibitor of HDAC8.

  • Bacterial 3-deoxy-D-manno-octulosonic acid 8-phosphate (KDO 8-P) synthase: This inhibition is the basis for its antibacterial activity against Gram-negative bacteria.

Q2: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the integrity of this compound. The following conditions are recommended:

  • Solid Compound: Store at -20°C for long-term stability (≥ 4 years).

  • Stock Solutions:

    • Store in a tightly sealed vial at -80°C for up to 1 year or at -20°C for up to 1 month.[1]

    • Minimize freeze-thaw cycles.

Q3: How should I prepare stock solutions of this compound?

This compound has specific solubility characteristics. Here are some guidelines for preparing stock solutions:

  • Solvents: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions (e.g., 25-50 mg/mL). It is also soluble in dimethylformamide (DMF) and ethanol.

  • Procedure:

    • Weigh the desired amount of solid this compound in a sterile tube.

    • Add the appropriate volume of solvent (e.g., DMSO) to achieve the desired concentration.

    • Vortex or sonicate gently until the compound is completely dissolved. If precipitation occurs, gentle heating and/or sonication can aid dissolution.[2]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q4: Is this compound cytotoxic?

This compound has been shown to exhibit low toxicity toward a variety of human cell lines, including primary CD4+ T lymphocytes, macrophages, and dendritic cells, even at concentrations up to 300 μM for 30 minutes.[1] However, it is always recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell type and experimental duration.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Inconsistent or no biological effect Compound Degradation: this compound may have degraded due to improper storage or handling.1. Verify Storage: Ensure the solid compound and stock solutions have been stored at the correct temperatures and protected from light. 2. Prepare Fresh Solutions: Always prepare fresh working dilutions from a properly stored stock solution for each experiment. 3. Check Solution Stability: A study on the long-term stability of a 5 µM solution of PD in DPBS showed it was stable for 8 weeks at 4°C and room temperature at pH 7, but less stable at pH 4, especially at higher temperatures.[3] Consider the pH and temperature of your experimental media.
Inaccurate Concentration: Errors in weighing or dilution can lead to incorrect final concentrations.1. Recalibrate Balance: Ensure the balance used for weighing is properly calibrated. 2. Verify Calculations: Double-check all dilution calculations. 3. Use Calibrated Pipettes: Ensure pipettes are properly calibrated.
Cell Line Resistance: The specific cell line being used may be resistant to the effects of this compound.1. Literature Review: Check the literature for studies using this compound in your cell line of interest. 2. Dose-Response: Perform a wide-range dose-response experiment to determine the effective concentration.
Precipitation in cell culture media Low Solubility: The final concentration of this compound in the aqueous cell culture media may exceed its solubility limit, especially if the DMSO concentration is too high.1. Lower Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture media below 0.5% (v/v), and ideally below 0.1%. 2. Serial Dilutions: Prepare intermediate dilutions of the stock solution in media before adding to the final culture volume. 3. Warm Media: Gently warm the cell culture media to 37°C before adding the compound.
Unexpected off-target effects Compound Purity: The purity of the this compound lot may be insufficient.1. Check Certificate of Analysis (CoA): Review the CoA for the purity of your compound. 2. Source from a Reputable Supplier: Ensure you are using a high-purity compound from a reliable source.
Interaction with Media Components: this compound may interact with components in the cell culture media.1. Simplify Media: If possible, test the effect of the compound in a simpler, serum-free media to identify potential interactions.

Data on Stability and Solubility

Table 1: Storage and Stability of this compound

Form Storage Temperature Reported Stability
Solid-20°C≥ 4 years
Stock Solution (in DMSO)-80°Cup to 1 year
Stock Solution (in DMSO)-20°Cup to 1 month[1]
Diluted Solution (5 µM in DPBS, pH 7)4°C or Room TemperatureStable for 8 weeks[3]
Diluted Solution (5 µM in DPBS, pH 4)4°CStable for 8 weeks[3]
Diluted Solution (5 µM in DPBS, pH 4)Room Temperature or 37°CSignificant loss of activity after 1 week[3]

Table 2: Solubility of this compound

Solvent Solubility
DMSO~50 mg/mL
DMF~30 mg/mL
Ethanol~20 mg/mL
DMF:PBS (pH 7.2) (1:10)~0.09 mg/mL

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays

  • Prepare a 50 mM Stock Solution in DMSO:

    • Weigh out 10.86 mg of this compound (Molecular Weight: 217.29 g/mol ).

    • Dissolve in 1 mL of high-purity DMSO.

    • Vortex until fully dissolved.

    • Aliquot and store at -80°C.

  • Prepare Working Solutions:

    • Thaw an aliquot of the 50 mM stock solution.

    • Perform serial dilutions in cell culture media to achieve the desired final concentrations.

    • Ensure the final DMSO concentration in the culture does not exceed 0.5%.

Protocol 2: In Vivo Formulation Preparation

A suggested formulation for in vivo use is as follows:

  • Add each solvent sequentially:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Mix thoroughly after the addition of each component. This protocol can yield a clear solution of at least 2.5 mg/mL.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis solid Weigh Solid this compound stock Prepare Stock Solution (e.g., 50 mM in DMSO) solid->stock working Prepare Working Dilutions in Cell Culture Media stock->working Dilute treat Treat Cells working->treat assay Perform Biological Assays (e.g., Viability, Enzyme Activity) treat->assay Incubate data Data Analysis assay->data degradation_pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products (Hypothetical) PD404182 This compound (Benzothiazine Derivative) acid_base Strong Acid/Base oxidizing Oxidizing Agents (e.g., H₂O₂) light High-Intensity Light/UV hydrolysis_prod Ring-Opened Product acid_base->hydrolysis_prod Hydrolysis oxidation_prod Sulfoxide Derivative oxidizing->oxidation_prod Oxidation photo_prod Photolytic Products light->photo_prod Photolysis

References

how to prevent PD 404182 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of PD 404182 in cell culture experiments. This guide addresses the common challenge of compound precipitation and provides detailed troubleshooting protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and competitive inhibitor of human dimethylarginine dimethylaminohydrolase 1 (DDAH1), with an IC50 of 9 μM.[1] DDAH1 is an enzyme that degrades asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS). By inhibiting DDAH1, this compound leads to an accumulation of ADMA, which in turn reduces the production of nitric oxide (NO).[2] This mechanism underlies its antiangiogenic properties.[1][2] Additionally, this compound has been shown to exhibit antiviral activity and also inhibits other enzymes such as the SARS-CoV-2 main protease and histone deacetylase 8 (HDAC8).[3]

Q2: I observed a precipitate in my cell culture medium after adding this compound. What are the common causes?

Precipitation of small molecules like this compound in aqueous solutions such as cell culture media is a frequent issue. The primary reasons include:

  • Low Aqueous Solubility: this compound is a hydrophobic molecule with limited solubility in water-based media.

  • High Final Concentration: The intended experimental concentration may surpass the solubility limit of the compound in the specific cell culture medium being used.

  • Improper Dissolution: The initial stock solution in an organic solvent (like DMSO) may not have been fully dissolved.

  • Solvent Shock: Rapidly diluting a concentrated stock solution from an organic solvent into the aqueous cell culture medium can cause the compound to "crash out" of solution and form a precipitate.[4]

  • Media Components: Interactions with salts, proteins, and other components in the culture medium can reduce the solubility of the compound.[2]

  • pH and Temperature: The pH of the medium and temperature fluctuations can affect the solubility of the compound.[5]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1] It is highly soluble in DMSO, allowing for the preparation of a concentrated stock that can be further diluted into your cell culture medium. When preparing the stock solution, ensure the compound is completely dissolved. Gentle warming or sonication can aid dissolution.[6]

Q4: How can I prevent this compound from precipitating in my cell culture experiments?

To prevent precipitation, it is crucial to follow proper dilution techniques. A stepwise dilution approach is recommended over adding the concentrated DMSO stock directly to the full volume of media.[7] Additionally, pre-warming the cell culture medium to 37°C before adding the compound can help maintain solubility.[2] It is also vital to keep the final concentration of DMSO in the culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced precipitation and cytotoxicity.[8]

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to resolving precipitation issues with this compound in your cell culture experiments.

Observation Potential Cause Recommended Solution
Immediate cloudiness or visible particles upon adding this compound to the medium.Solvent Shock: The rapid change in solvent polarity is causing the compound to precipitate.[4]1. Perform a serial dilution: Instead of adding the stock solution directly, first, create an intermediate dilution of this compound in a small volume of serum-free medium. Then, add this intermediate dilution to the final volume of your complete medium. 2. Slow Addition: Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling.[4]
Precipitate forms over time (e.g., after several hours or days in the incubator).Compound Instability or Saturation: The concentration may be at the edge of its solubility limit, or the compound may be unstable under culture conditions. Media Evaporation: Evaporation of the medium can increase the concentration of the compound, leading to precipitation.1. Determine the empirical solubility: Conduct a solubility test (see protocol below) to find the maximum soluble concentration in your specific medium. 2. Reduce Final Concentration: Perform a dose-response experiment to identify the lowest effective concentration. 3. Ensure Proper Humidification: Maintain proper humidity levels in your incubator to prevent media evaporation.[4]
Precipitate is observed only at higher concentrations.Exceeding Solubility Limit: The desired concentration is higher than the compound's solubility in the cell culture medium.1. Lower the concentration: Use the lowest effective concentration of this compound. 2. Increase Serum Concentration: If compatible with your experiment, increasing the serum percentage can sometimes enhance the solubility of hydrophobic compounds.
The stock solution itself appears cloudy or contains particles.Incomplete Dissolution or Stock Instability: The compound may not be fully dissolved in the DMSO, or the stock solution may have degraded.1. Ensure Complete Dissolution: Gently warm the stock solution or use brief sonication to ensure all the compound is dissolved. 2. Prepare Fresh Stock: If precipitation persists, prepare a fresh stock solution.[7] Aliquot the stock into single-use vials to minimize freeze-thaw cycles.[7]

Experimental Protocol: Determining the Empirical Solubility of this compound in Cell Culture Medium

Since the solubility of this compound can vary depending on the specific formulation of the cell culture medium (e.g., DMEM, RPMI-1640) and the presence of serum, it is highly recommended to determine its empirical solubility in your specific experimental conditions.

Objective: To determine the maximum concentration of this compound that remains soluble in a specific cell culture medium under standard culture conditions.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your specific cell culture medium (with or without serum, as used in your experiments)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Vortex mixer

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure the powder is completely dissolved.

  • Prepare Serial Dilutions:

    • Pre-warm your cell culture medium to 37°C.[7]

    • Prepare a series of dilutions of this compound in the pre-warmed medium. It is recommended to test a range of concentrations above and below your intended working concentration. For example, if your target concentration is 10 µM, you could prepare dilutions at 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM.

    • To minimize solvent shock, perform a two-step dilution. First, create an intermediate dilution in a small volume of medium, then add that to the final volume.

    • Ensure the final DMSO concentration is consistent across all dilutions and is at a non-toxic level for your cells (typically ≤0.5%).[8] Include a vehicle control (medium with the same final DMSO concentration but without this compound).

  • Incubation and Observation:

    • Aliquot the prepared dilutions into a 96-well plate or microcentrifuge tubes.

    • Incubate the samples under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

    • Visually inspect the solutions for any signs of precipitation (cloudiness, visible particles) at different time points.

    • For a more sensitive assessment, take a small aliquot from each concentration and examine it under a microscope to look for crystalline structures.

  • Determine the Maximum Soluble Concentration:

    • The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum empirical solubility of this compound in your specific medium.

This compound Signaling Pathway

This compound primarily acts by inhibiting DDAH1, which leads to an increase in ADMA levels. ADMA, in turn, competitively inhibits nitric oxide synthase (NOS), resulting in reduced nitric oxide (NO) production.

PD404182_Pathway This compound Signaling Pathway cluster_0 Mechanism of Action cluster_1 Cellular Effects PD404182 This compound DDAH1 DDAH1 PD404182->DDAH1 Inhibition ADMA ADMA (Asymmetric Dimethylarginine) DDAH1->ADMA Degradation NOS NOS (Nitric Oxide Synthase) ADMA->NOS Inhibition NO NO (Nitric Oxide) NOS->NO Production Angiogenesis Angiogenesis NO->Angiogenesis Promotion

This compound inhibits DDAH1, leading to reduced NO production and subsequent inhibition of angiogenesis.

Summary of this compound Properties

PropertyValueReference
Molecular Formula C11H11N3S[1]
Molecular Weight 217.29 g/mol [1]
Appearance Light yellow to yellow solid[1]
Primary Target Dimethylarginine dimethylaminohydrolase 1 (DDAH1)[1]
IC50 (DDAH1) 9 µM[1]
Solubility DMSO: 50 mg/mL DMF: 30 mg/mL Ethanol: 20 mg/mL DMF:PBS (pH 7.2) (1:10): 0.09 mg/mL[3]
Storage Powder: -20°C for 3 years In solvent: -80°C for 6 months[1]

References

addressing variability in PD 404182 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with PD 404182.

Frequently Asked Questions (FAQs)

Q1: What are the known molecular targets of this compound?

A1: this compound is a multi-target compound. It has been shown to be a potent inhibitor of human dimethylarginine dimethylaminohydrolase 1 (DDAH1) and histone deacetylase 8 (HDAC8).[1][2] It also exhibits antiviral activity by inhibiting the SARS-CoV-2 main protease (Mpro or 3CLpro) and by directly disrupting the virions of viruses like HIV and HCV.[1][3]

Q2: What is the recommended solvent and storage for this compound stock solutions?

A2: this compound is soluble in DMSO.[4] For stock solutions, it is recommended to dissolve in DMSO at a concentration of 50 mg/mL with the aid of ultrasonication.[4][5] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[4]

Q3: Is this compound cytotoxic?

A3: this compound generally exhibits low cytotoxicity. Studies have shown that it does not induce cytotoxicity in various human cell lines, including primary human vascular endothelial cells, at concentrations up to 300 μM.[4][6] However, it is always recommended to perform a cytotoxicity assay for your specific cell line and experimental conditions.

Troubleshooting Guide

Problem 1: I am observing lower than expected potency or no effect in my cell-based assay.

Possible Cause Troubleshooting Suggestion
Compound Degradation This compound can be degraded by components secreted by cells into the culture medium, especially with extended preincubation times (>16 hours).[3][7] Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment.
Serum Inhibition The presence of human serum has been shown to significantly decrease the antiviral potency of this compound.[3][6] If your experiment allows, consider reducing the serum concentration or using a serum-free medium. If serum is required, be aware that higher concentrations of this compound may be necessary.
Incorrect Assay Temperature The virucidal activity of this compound is temperature-dependent, with greater efficacy at 37°C compared to lower temperatures.[6][7] Ensure your assays are performed at the optimal temperature for the intended biological effect.
Insufficient Incubation Time While the virucidal action of this compound can be rapid (significant inactivation of lentivirus within 5 minutes at 300 μM), the optimal incubation time for observing effects on cellular pathways (e.g., DDAH1 inhibition) may be longer.[3] Refer to specific protocols and consider a time-course experiment to determine the optimal duration for your model.
Cell Line Specificity The effect of any compound can be cell-line dependent. Confirm that your chosen cell line expresses the target of interest (e.g., DDAH1, HDAC8) and is suitable for the intended assay.

Problem 2: I am seeing significant cytotoxicity in my experiments.

Possible Cause Troubleshooting Suggestion
High Compound Concentration Although generally having low cytotoxicity, very high concentrations of this compound may become toxic to cells. Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line. The 50% cytotoxic concentration (CC50) has been reported to be >300 μM in several human cell lines.[6]
Solvent Toxicity High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%.
Incorrect Compound Handling Ensure that the compound has been stored correctly and has not degraded into a more toxic substance. Prepare fresh dilutions from a properly stored stock solution for each experiment.

Quantitative Data Summary

Table 1: Inhibitory Concentrations (IC50) of this compound against Various Targets

TargetIC50 ValueReference
Human DDAH19 µM[1][6]
Human HDAC80.011 µM[1]
SARS-CoV-2 Main Protease (Mpro/3CLpro)0.081 µM[1]
HIV-1 (in seminal plasma)~1 µM[6][8]
HCV11 µM[3]

Table 2: Effective Concentrations of this compound in In Vitro Assays

AssayEffective ConcentrationObserved EffectReference
Endothelial Cell ADMA Increase20 µM~70% increase in asymmetric dimethylarginine (ADMA)[4][6]
Endothelial Tube Formation50-100 µM (18 hours)Attenuation of tube formation[4][6]
HSV-1 and HSV-2 Infection Prevention0.2 µMPrevention of infection in Vero cells[1]

Experimental Protocols

Protocol 1: DDAH1 Enzymatic Activity Inhibition Assay

This protocol is a generalized procedure based on published methods.[1][7]

  • Reagents and Materials:

    • Recombinant human DDAH1 enzyme

    • This compound stock solution (in DMSO)

    • DDAH1 substrate (e.g., S-methyl-L-thiocitrulline - SMTC)

    • Assay buffer (e.g., phosphate buffer, pH 7.4)

    • Detection reagent (e.g., a reagent that reacts with the product of the enzymatic reaction to produce a colorimetric or fluorescent signal)

    • 96-well microplate

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

    • Add a fixed concentration of recombinant human DDAH1 to each well of the 96-well plate.

    • Add the serially diluted this compound or vehicle control to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the DDAH1 substrate (e.g., SMTC) to all wells.

    • Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (absorbance or fluorescence) using a plate reader.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.

Protocol 2: Anti-Angiogenesis Endothelial Tube Formation Assay

This protocol is a generalized procedure based on published methods.[7][9]

  • Reagents and Materials:

    • Primary human endothelial cells (e.g., HUVECs)

    • Endothelial cell growth medium

    • This compound stock solution (in DMSO)

    • Basement membrane extract (e.g., Matrigel)

    • 96-well microplate

  • Procedure:

    • Thaw the basement membrane extract on ice and coat the wells of a 96-well plate according to the manufacturer's instructions. Allow it to solidify at 37°C.

    • Harvest and resuspend the endothelial cells in a growth medium containing various concentrations of this compound or a vehicle control.

    • Seed the cells onto the solidified basement membrane matrix.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

    • Monitor the formation of capillary-like structures (tubes) using a microscope.

    • Capture images of the tube network in each well.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

    • Compare the results from this compound-treated wells to the vehicle control to determine the anti-angiogenic effect.

Protocol 3: Virucidal Activity Assay

This protocol is a generalized procedure based on published methods for enveloped viruses like HIV or HCV.[3]

  • Reagents and Materials:

    • Virus stock of known titer

    • Host cells permissive to the virus

    • Cell culture medium

    • This compound stock solution (in DMSO)

    • Method for quantifying viral infection (e.g., plaque assay, TCID50 assay, reporter gene expression)

  • Procedure:

    • Prepare dilutions of this compound in a serum-free medium.

    • In a separate tube, mix a known amount of virus with each concentration of this compound or a vehicle control.

    • Incubate the virus-compound mixture at 37°C for a defined period (e.g., 30-60 minutes).

    • Following incubation, dilute the mixture to a non-toxic concentration of this compound and use it to infect a monolayer of host cells.

    • Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

    • Remove the inoculum and replace it with a fresh culture medium.

    • Incubate the cells for a period sufficient for the virus to replicate and cause a measurable effect (e.g., 24-72 hours).

    • Quantify the viral infection using the chosen method.

    • Calculate the percent reduction in viral infectivity for each concentration of this compound compared to the vehicle control to determine its virucidal efficacy.

Visualizations

DDAH1_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Intracellular Signaling L-Arginine L-Arginine Nitric Oxide\nSynthase (NOS) Nitric Oxide Synthase (NOS) L-Arginine->Nitric Oxide\nSynthase (NOS) Substrate ADMA ADMA DDAH1 DDAH1 ADMA->DDAH1 Substrate ADMA->Nitric Oxide\nSynthase (NOS) Inhibits Protein Arginine\nMethyltransferases\n(PRMTs) Protein Arginine Methyltransferases (PRMTs) Protein Arginine\nMethyltransferases\n(PRMTs)->ADMA Methylates Arginine Residues in Proteins L-Citrulline + DMA L-Citrulline + DMA DDAH1->L-Citrulline + DMA Metabolizes Nitric Oxide (NO) Nitric Oxide (NO) Nitric Oxide\nSynthase (NOS)->Nitric Oxide (NO) PD_404182 This compound PD_404182->DDAH1 Inhibits

Caption: DDAH1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (DMSO) C Prepare Serial Dilutions A->C B Culture Cells/Prepare Virus D Treat Cells/Virus with This compound or Vehicle B->D C->D E Incubate (Time & Temp Dependent) D->E F Measure Endpoint (e.g., Enzyme Activity, Tube Formation, Viral Titer) E->F G Data Analysis (e.g., IC50, % Inhibition) F->G

Caption: General experimental workflow for in vitro studies with this compound.

Troubleshooting_Guide Start Inconsistent or Unexpected Results? Q1 Low Potency / No Effect? Start->Q1 Q2 High Cytotoxicity? Start->Q2 A1 Check for Serum Inhibition Q1->A1 Yes B1 Check Final DMSO Concentration Q2->B1 Yes A2 Verify Incubation Time & Temp A1->A2 A3 Prepare Fresh Compound Dilutions A2->A3 B2 Perform Dose-Response for Toxicity B1->B2 B3 Verify Compound Storage B2->B3

Caption: Troubleshooting decision tree for this compound experiments.

References

PD 404182 selectivity against DDAH isoforms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance on the use of PD 404182, a potent inhibitor of dimethylarginine dimethylaminohydrolase (DDAH).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and competitive inhibitor of human dimethylarginine dimethylaminohydrolase 1 (DDAH1).[1][2] It has been shown to directly and dose-dependently inhibit DDAH1 activity.

Q2: What is the reported IC50 value of this compound for DDAH1?

The IC50 value for the inhibition of human DDAH1 by this compound is approximately 9 µM.[1][2]

Q3: Is this compound selective for DDAH1 over DDAH2?

Currently, there is limited to no publicly available data on the inhibitory activity of this compound against the DDAH2 isoform. The majority of research has focused on its effects on DDAH1.[3][4] It is a common trend in the field that most synthetic DDAH inhibitors have been developed with a focus on selectively targeting DDAH1.[3][4]

Q4: What is the mechanism of inhibition of this compound on DDAH1?

This compound acts as a competitive inhibitor of DDAH1.[1] However, some studies suggest it may be an irreversible or slowly-dissociating inhibitor, as its inhibitory action is not readily reversed by dilution.[1]

Q5: What are the downstream effects of DDAH1 inhibition by this compound?

By inhibiting DDAH1, this compound prevents the breakdown of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS). This leads to an increase in intracellular ADMA levels, which in turn reduces the production of nitric oxide (NO).[1]

Data Presentation

Inhibitory Activity of this compound against DDAH1
CompoundTargetIC50 (µM)Assay Conditions
This compoundHuman DDAH19in vitro enzymatic assay

Experimental Protocols

In Vitro DDAH1 Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of this compound against recombinant human DDAH1.

Materials:

  • Recombinant human DDAH1 enzyme

  • Asymmetric dimethylarginine (ADMA) as the substrate

  • This compound

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Detection reagent for citrulline (e.g., a colorimetric assay based on the Fearon reaction)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to the desired final concentrations.

    • Prepare a stock solution of ADMA in phosphate buffer.

    • Dilute the recombinant human DDAH1 enzyme to the desired concentration in phosphate buffer.

  • Assay Reaction:

    • To each well of a 96-well microplate, add:

      • Phosphate buffer

      • This compound at various concentrations (or vehicle control)

      • Recombinant human DDAH1 enzyme

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding the ADMA substrate to each well.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., an acidic solution).

    • Add the citrulline detection reagent to each well.

    • Incubate as required by the detection kit to allow for color development.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of DDAH1 inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Troubleshooting Guide

Issue 1: High variability in IC50 values for this compound.

  • Possible Cause: Inconsistent reagent concentrations or incubation times.

    • Solution: Ensure accurate pipetting and consistent timing for all steps. Use freshly prepared reagents.

  • Possible Cause: Enzyme instability.

    • Solution: Aliquot the recombinant DDAH1 enzyme to avoid multiple freeze-thaw cycles. Keep the enzyme on ice at all times when not in use.

Issue 2: No or very low DDAH1 inhibition observed.

  • Possible Cause: Inactive this compound.

    • Solution: Verify the purity and integrity of the compound. Prepare fresh stock solutions.

  • Possible Cause: Inactive DDAH1 enzyme.

    • Solution: Test the activity of the enzyme with a known inhibitor as a positive control.

Issue 3: How to assess the selectivity of this compound against DDAH2?

  • Challenge: As noted, there is a lack of established and robust commercial assays specifically for DDAH2.[3][4]

    • Suggested Approach:

      • Obtain Recombinant DDAH2: Source or express purified recombinant human DDAH2.

      • Adapt DDAH1 Assay: The in vitro DDAH1 inhibition assay protocol can be adapted for DDAH2. However, the substrate specificity and optimal reaction conditions for DDAH2 may differ and require optimization.

      • Direct Comparison: Run the inhibition assays for DDAH1 and DDAH2 in parallel to obtain a direct comparison of the IC50 values for this compound.

Visualizations

DDAH_Inhibition_Pathway cluster_0 Cellular Environment ADMA ADMA (Asymmetric Dimethylarginine) DDAH1 DDAH1 ADMA->DDAH1 Metabolized by NOS Nitric Oxide Synthase (NOS) ADMA->NOS Inhibits Citrulline L-Citrulline + Dimethylamine DDAH1->Citrulline Produces PD404182 This compound PD404182->DDAH1 Inhibits NO Nitric Oxide (NO) NOS->NO Produces L_Arginine L-Arginine L_Arginine->NOS Substrate

Caption: Inhibitory action of this compound on the DDAH1 signaling pathway.

Experimental_Workflow cluster_1 DDAH1 Inhibition Assay Workflow prep 1. Reagent Preparation (this compound, DDAH1, ADMA) reaction_setup 2. Assay Reaction Setup (Buffer, Inhibitor, Enzyme) prep->reaction_setup pre_incubation 3. Pre-incubation (15 min at 37°C) reaction_setup->pre_incubation reaction_start 4. Reaction Initiation (Add ADMA) pre_incubation->reaction_start incubation 5. Incubation (30-60 min at 37°C) reaction_start->incubation termination 6. Reaction Termination incubation->termination detection 7. Citrulline Detection termination->detection analysis 8. Data Analysis (Calculate IC50) detection->analysis

Caption: A stepwise workflow for the in vitro DDAH1 inhibition assay.

References

Technical Support Center: Interpreting Unexpected Results with PD 404182

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments involving PD 404182.

Introduction to this compound

This compound is a potent and competitive inhibitor of human dimethylarginine dimethylaminohydrolase 1 (DDAH1), with an IC50 of 9 μM.[1] By inhibiting DDAH1, this compound leads to the accumulation of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS).[1] This activity results in reduced nitric oxide (NO) production, which can impact processes such as angiogenesis.[1] Additionally, this compound has demonstrated antiviral activity against viruses like HCV and HIV by disrupting the virions.[2] It is crucial for researchers to be aware of its primary mechanism of action and potential off-target effects to accurately interpret experimental outcomes.

Troubleshooting Guides & FAQs

This section addresses specific issues that users may encounter during their experiments with this compound, particularly focusing on unexpected effects on cell viability and apoptosis-related pathways.

FAQ 1: We observed an unexpected increase in apoptosis in our cell line after treatment with this compound. Is this a known effect?

While this compound is not primarily characterized as a pro-apoptotic agent, its target, DDAH1, has been implicated in the regulation of apoptosis in a context-dependent manner. Inhibition of DDAH1 can increase the sensitivity of some cell types to apoptotic stimuli. For example, in a human trophoblast cell line, inhibition of DDAH1 expression led to a significant increase in sensitivity to TRAIL-induced apoptosis.[3] This effect was associated with an upregulation of TRAIL receptor 2 (TR2).[3]

Troubleshooting Steps:

  • Confirm Apoptosis: Utilize multiple assays to confirm that the observed cell death is indeed apoptosis (e.g., Annexin V/PI staining, caspase activity assays, TUNEL assay).

  • Investigate the Apoptotic Pathway:

    • Assess the expression levels of key apoptosis-related proteins, including initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3, caspase-7).

    • Examine the expression of Bcl-2 family proteins, including the anti-apoptotic protein Mcl-1, to determine if its degradation is involved.

    • Evaluate the expression of death receptors, such as TRAIL receptors, if applicable to your experimental system.[3]

  • Dose-Response and Time-Course Analysis: Perform a detailed dose-response and time-course experiment with this compound to understand the kinetics of the apoptotic response.

  • Consider Off-Target Effects: While DDAH1 inhibition is the primary mechanism, at higher concentrations, off-target effects could contribute to cytotoxicity. Refer to the compound's selectivity profile if available.

FAQ 2: Our experiments with this compound show a decrease in apoptosis, which was not our expected outcome. Why might this be happening?

The effect of DDAH1 inhibition on apoptosis can be cell-type specific. In some contexts, DDAH1 knockdown has been shown to decrease apoptosis. For instance, in human fetal pulmonary microvascular endothelial cells, DDAH1 knockdown resulted in reduced caspase-3 activation and an increase in viable cell numbers.[2] This suggests that in certain cellular environments, the DDAH1/NO pathway may be necessary for the execution of apoptosis.

Troubleshooting Steps:

  • Verify Decreased Apoptosis: Quantify the reduction in apoptosis using reliable methods as mentioned in the previous section.

  • Assess Caspase Activity: Directly measure the activity of key caspases (e.g., caspase-3, -8, -9) to confirm a reduction in their activation. A study has shown that DDAH1 knockdown can attenuate the activation of caspase-3 and -8.[2]

  • Measure NO Production: Since this compound inhibits DDAH1 and subsequently reduces NO synthesis, a decrease in NO levels might be responsible for the observed anti-apoptotic effect. Measure intracellular NO levels to correlate with the observed phenotype.

  • Examine Mcl-1 Stability: Although direct evidence is lacking for this compound, changes in apoptotic signaling can affect the stability of Mcl-1. Investigate Mcl-1 protein levels to see if they are stabilized in response to treatment.

FAQ 3: We are not observing the expected anti-angiogenic effects of this compound in our in vitro angiogenesis assay. What could be the reason?

This compound has been shown to attenuate endothelial tube formation in vitro.[1] If you are not observing this effect, consider the following:

Troubleshooting Steps:

  • Confirm DDAH1 Inhibition:

    • Measure intracellular ADMA levels. A successful inhibition of DDAH1 by this compound should lead to an accumulation of ADMA.[1]

    • Measure NO production. A decrease in NO levels is an expected downstream consequence of DDAH1 inhibition.

  • Optimize Assay Conditions:

    • Concentration: Ensure you are using an effective concentration of this compound. The reported effective concentrations for anti-angiogenic effects are in the range of 50-100 μM.[1]

    • Incubation Time: The incubation time might need optimization for your specific cell type. An 18-hour incubation has been reported to be effective.[1]

    • Cell Health: Ensure that the endothelial cells are healthy and capable of forming tubes in your control conditions.

  • Cell-Type Specificity: The response to DDAH1 inhibition can be cell-type dependent. The original reports on the anti-angiogenic effects of this compound were in human vascular endothelial cells.[4] Your cell type might have a different sensitivity or a redundant pathway for regulating angiogenesis.

Data Presentation

Table 1: Summary of Reported IC50 and Effective Concentrations of this compound

Target/ProcessIC50 / Effective ConcentrationCell Type/SystemReference
DDAH1 Inhibition9 μM (IC50)Human DDAH1[1]
ADMA Increase20 μMEndothelial Cells[1]
Anti-angiogenesis50-100 μMEndothelial Cells[1]
Antiviral (HIV-1)1 μM (IC50)In seminal plasma[1]
Antiviral (HCV)11 μM (IC50)Cell culture[2]
Cytotoxicity>300 μMVarious human cell lines[2]

Table 2: Expected Outcomes of DDAH1 Inhibition on Apoptosis (Cell-Type Dependent)

Cell TypeEffect of DDAH1 InhibitionKey Molecular ChangesReference
Human Trophoblast Cell LineIncreased sensitivity to TRAIL-induced apoptosisUpregulation of TRAIL receptor 2[3]
Human Fetal Pulmonary Microvascular Endothelial CellsDecreased apoptosis and caspase-3 activationAttenuated activation of caspase-3 and -8[2]

Experimental Protocols

Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

  • Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution. Collect both adherent and floating cells by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.

Protocol 2: Caspase-3 Activity Assay

  • Cell Lysis: After treatment with this compound, lyse the cells in a chilled lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Caspase Assay:

    • In a 96-well plate, add an equal amount of protein from each sample.

    • Add a caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorometric substrate) to each well.

    • Incubate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance or fluorescence using a plate reader. The signal is proportional to the caspase-3 activity.

  • Data Analysis: Normalize the caspase-3 activity to the protein concentration for each sample.

Mandatory Visualization

DDAH1_Signaling_Pathway This compound Mechanism of Action PD404182 This compound DDAH1 DDAH1 PD404182->DDAH1 Inhibits ADMA ADMA (Asymmetric Dimethylarginine) DDAH1->ADMA Degrades NOS Nitric Oxide Synthase (NOS) ADMA->NOS Inhibits NO Nitric Oxide (NO) NOS->NO Produces Angiogenesis Angiogenesis NO->Angiogenesis Promotes Apoptosis Apoptosis (Cell-type dependent) NO->Apoptosis Regulates

Caption: Mechanism of action of this compound via DDAH1 inhibition.

Troubleshooting_Workflow Troubleshooting Unexpected Apoptotic Results with this compound Start Unexpected Apoptotic Result (Increase or Decrease) Confirm Confirm Apoptosis (Annexin V/PI, Caspase Assay) Start->Confirm Dose_Time Dose-Response & Time-Course Analysis Confirm->Dose_Time Pathway Investigate Apoptotic Pathway (Caspases, Bcl-2 family, Death Receptors) Dose_Time->Pathway NO_Measurement Measure NO Production Dose_Time->NO_Measurement Conclusion Interpret as Cell-Type Specific Effect or Potential Off-Target Effect Pathway->Conclusion ADMA_Measurement Measure ADMA Levels NO_Measurement->ADMA_Measurement ADMA_Measurement->Conclusion

Caption: Workflow for troubleshooting unexpected apoptotic outcomes.

References

PD 404182 shelf life and long-term storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals using PD 404182. It includes frequently asked questions and troubleshooting guides to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended shelf life and long-term storage conditions for this compound?

Proper storage of this compound is crucial to maintain its stability and activity. Recommendations for the compound in its solid (powder) form and when dissolved in a solvent are detailed below.

Table 1: Recommended Storage Conditions and Shelf Life for this compound

FormStorage TemperatureShelf LifeNotes
Powder -20°C≥ 3 years[1]Keep vial tightly sealed and protected from light.
4°C2 years[1][2]For shorter-term storage.
In Solvent -80°C6 months[2]Prepare single-use aliquots to avoid freeze-thaw cycles.
-20°C1 month[2]Suitable for working stock solutions.

Q2: How should I dissolve this compound?

This compound is soluble in several common laboratory solvents. It is important to use a newly opened or anhydrous solvent, as some solvents like DMSO are hygroscopic, and the presence of water can significantly impact the solubility of the compound.[2]

Table 2: Solubility of this compound in Various Solvents

SolventConcentrationNotes
DMSO50 mg/mL (230.11 mM)[2]Ultrasonic treatment may be needed to fully dissolve.[2]
DMF30 mg/mL-
Ethanol20 mg/mL-

For in vivo studies, specific formulations are required. An example protocol involves a multi-solvent system: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which yields a clear solution of at least 2.5 mg/mL.[2]

Q3: What are the primary molecular targets of this compound?

This compound is known to inhibit multiple enzymes, making it a versatile tool for studying various biological pathways. Its inhibitory activities are summarized below.

Table 3: Inhibitory Activity of this compound against Key Targets

TargetInhibition ValueEnzyme FamilyAssociated Pathway(s)
DDAH1 (human)IC₅₀ = 9 µM[2][3][4]HydrolaseNitric Oxide Signaling[5]
HDAC8 (human)IC₅₀ = 0.011 µM[5]Histone DeacetylaseEpigenetics, Transcription[5]
SARS-CoV-2 Mpro IC₅₀ = 0.081 µM[5]Cysteine ProteaseViral Replication
KDO 8-P synthase Kᵢ = 26 nM[5][6][7]SynthaseBacterial LPS Biosynthesis[5]

Q4: Is this compound cytotoxic?

This compound generally exhibits low toxicity toward a variety of human cell lines, including primary cells like PBMCs, T lymphocytes, and macrophages.[2] Studies have shown that concentrations up to 300 µM did not induce cytotoxicity in human dermal microvascular endothelial cells after 24 hours of incubation.[2] However, a 48% reduction in cell viability was noted at a concentration of 200 µM in freshly activated human PBMCs, suggesting that cytotoxicity can be cell-type and concentration-dependent.[4] It is always recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.

Troubleshooting Guides

Problem 1: The compound has precipitated out of my stock solution.

  • Cause: This can occur due to improper storage, solvent evaporation, or the use of a solvent that has absorbed water (e.g., old DMSO). It can also happen if the solution's concentration exceeds its solubility limit at a lower storage temperature.

  • Solution:

    • Warm the Solution: Gently warm the vial to 37°C and vortex or sonicate to aid in redissolving the compound.[2]

    • Use Fresh Solvent: Always use anhydrous or newly opened solvents to prepare stock solutions.

    • Check Storage: Ensure the vial is tightly sealed to prevent solvent evaporation. Store aliquots at the recommended temperature (-80°C for long-term stability in solvent).[2]

    • Dilute if Necessary: If precipitation persists, consider preparing a slightly less concentrated stock solution.

Problem 2: I am observing inconsistent results in my cell-based assays.

  • Cause: Variability in cell-based assays can stem from multiple factors, including inconsistent cell density, variations in compound incubation time, or degradation of the compound in the culture medium.

  • Solution:

    • Standardize Cell Culture Practices: Use cells within a consistent passage number range and ensure you seed them at the same density for each experiment. Treat cells at a consistent confluency.

    • Prepare Fresh Dilutions: Prepare working dilutions of this compound fresh for each experiment from a frozen stock aliquot. Avoid using working solutions that have been stored for extended periods at 4°C.

    • Optimize Incubation Time: The duration of exposure can significantly impact the biological effect. Perform a time-course experiment to determine the optimal treatment duration for your assay.

    • Include Proper Controls: Always include a vehicle control (e.g., DMSO at the same final concentration as your treated samples) to account for any solvent effects.

Problem 3: I am not observing the expected inhibition of DDAH1 activity.

  • Cause: The lack of inhibitory effect could be due to issues with the compound's integrity, the assay setup, or the enzyme's activity.

  • Solution:

    • Verify Compound Integrity: Ensure the compound has been stored correctly and has not expired. If in doubt, use a fresh vial.

    • Check Enzyme Activity: Confirm that your recombinant DDAH1 enzyme is active using a positive control or by measuring its baseline activity with its substrate, asymmetric dimethylarginine (ADMA).

    • Review Assay Protocol: Double-check all reagent concentrations, buffer pH, and incubation times. The inhibitory mechanism of this compound on DDAH1 is suggested to be competitive and potentially irreversible or slowly dissociating, so pre-incubation of the enzyme with the inhibitor before adding the substrate may be necessary.[2]

    • Assess Compound Purity: If the problem persists, verify the purity of your this compound batch via methods like HPLC.

Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Equilibration: Before opening, allow the vial of this compound powder (M.Wt = 217.29 g/mol ) to equilibrate to room temperature for at least 1 hour.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to 1 mg of this compound, add 460.21 µL of DMSO.

  • Dissolution: Vortex the vial thoroughly. If necessary, use an ultrasonic bath for a few minutes to ensure the compound is completely dissolved.[2]

  • Aliquoting and Storage: Dispense the stock solution into single-use, tightly sealed vials (aliquots). Store these aliquots at -80°C for up to 6 months.[2]

Protocol 2: General In Vitro DDAH1 Inhibition Assay

This protocol is based on a colorimetric method that quantifies the production of L-citrulline, a product of DDAH1-mediated ADMA metabolism.[7]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Enzyme Solution: Dilute recombinant human DDAH1 in assay buffer to the desired working concentration.

    • Substrate Solution: Prepare a solution of the DDAH1 substrate, ADMA, in assay buffer.

    • Inhibitor Dilutions: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the this compound dilution or vehicle control to each well.

    • Add 20 µL of the DDAH1 enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the ADMA substrate solution to each well.

    • Incubate the plate at 37°C for the desired reaction time (e.g., 1-4 hours).[1]

  • Detection:

    • Stop the reaction according to the specifications of your chosen colorimetric citrulline detection kit. This typically involves adding an acidic reagent mixture.

    • Develop the color by heating the plate (e.g., 95°C for 30 minutes).

    • Cool the plate to room temperature and measure the absorbance at the appropriate wavelength (e.g., 540 nm).

  • Data Analysis:

    • Calculate the percentage of DDAH1 inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

Visualizations

DDAH1_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Intracellular Signaling PRMT PRMTs ADMA ADMA (Asymmetric Dimethylarginine) PRMT->ADMA Methylation L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS DDAH1 DDAH1 ADMA->DDAH1 ADMA->NOS Inhibits PD404182 This compound PD404182->DDAH1 Inhibits L_Citrulline L-Citrulline DDAH1->L_Citrulline Metabolizes NO Nitric Oxide (NO) NOS->NO Produces Angiogenesis Angiogenesis NO->Angiogenesis Promotes

Caption: DDAH1 pathway and this compound inhibition.

Experimental_Workflow cluster_prep Preparation cluster_exp Cell-Based Assay cluster_analysis Analysis prep_stock 1. Prepare 10 mM Stock of this compound in DMSO prep_working 2. Create Serial Dilutions in Cell Culture Medium prep_stock->prep_working treat_cells 4. Treat Cells with This compound Dilutions prep_working->treat_cells seed_cells 3. Seed Cells in Multi-well Plate seed_cells->treat_cells incubate 5. Incubate for Optimized Duration treat_cells->incubate measure 6. Perform Assay Readout (e.g., Viability, Angiogenesis) incubate->measure analyze 7. Analyze Data & Calculate IC50 measure->analyze

Caption: Workflow for a cell-based this compound assay.

References

Validation & Comparative

Comparative Efficacy of PD 404182: An In Vitro Antiviral Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the In Vitro Antiviral Profile of PD 404182 Compared to Standard Therapies.

This guide provides a comprehensive overview of the in vitro antiviral activity of this compound, a small molecule with demonstrated efficacy against a range of viruses including Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). Its performance is compared against established antiviral agents, supported by available experimental data. Detailed methodologies for key assays are provided to facilitate reproducibility and further investigation.

Mechanism of Action

This compound exhibits a multifaceted mechanism of action that varies depending on the viral target. Against HCV and HIV, it acts as a virucidal agent, physically disrupting the integrity of the virions.[1] This direct action on the virus particle is a distinct mechanism compared to many currently approved antivirals that target viral replication enzymes or entry processes. For SARS-CoV-2, this compound has been shown to inhibit the main protease (Mpro or 3CLpro), an essential enzyme for viral replication. Additionally, this compound is known to inhibit host cell enzymes such as dimethylarginine dimethylaminohydrolase 1 (DDAH1) and histone deacetylase 8 (HDAC8), which may contribute to its antiviral and anti-inflammatory properties.

Data Presentation: Comparative Antiviral Activity

The following tables summarize the in vitro efficacy of this compound against various viruses and compare it with standard-of-care antiviral drugs. It is important to note that direct head-to-head comparative studies are limited, and the data presented below is compiled from various sources. Differences in experimental conditions (e.g., cell lines, virus strains, assay formats) can influence the results, and therefore, comparisons should be interpreted with caution.

Table 1: Anti-Hepatitis C Virus (HCV) Activity

CompoundTargetAssay TypeCell LineIC50 / EC50Cytotoxicity (CC50)Selectivity Index (SI = CC50/IC50)
This compound VirucidalHCVcc InactivationHuh-7.511 µM>300 µM (in multiple human cell lines)>27
Sofosbuvir NS5B PolymeraseReplicon AssayHuh-70.04 µM (genotype 1b)>100 µM>2500
Daclatasvir NS5AReplicon AssayHuh-70.001-0.05 µM (depending on genotype)>100 µM>2000-100,000

Table 2: Anti-Human Immunodeficiency Virus (HIV-1) Activity

CompoundTargetAssay TypeCell LineIC50 / EC50Cytotoxicity (CC50)Selectivity Index (SI = CC50/IC50)
This compound VirucidalTZM-bl cell-based assayTZM-bl~1 µM>300 µM (in multiple human cell lines)>300
Tenofovir Alafenamide (TAF) Reverse TranscriptaseMT-2 cell-based assayMT-20.10-12.0 nM (mean 3.5 nM)>1000 nM>285
Tenofovir Disoproxil Fumarate (TDF) Reverse TranscriptaseMT-2 cell-based assayMT-2Not specified, but TAF is more potent in vitroNot specifiedNot specified

Table 3: Anti-Herpes Simplex Virus (HSV) Activity

CompoundTargetAssay TypeCell LineIC50 / EC50Cytotoxicity (CC50)Selectivity Index (SI = CC50/IC50)
This compound VirucidalFlow CytometryVero0.2 µM (200 nM)>300 µM (in multiple human cell lines)>1500
Acyclovir DNA PolymerasePlaque Reduction AssayVero1.8 µM (HSV-1), 1.7 µM (HSV-2)>100 µM>55

Table 4: Anti-SARS-CoV-2 Activity

CompoundTargetAssay TypeCell LineIC50 / EC50Cytotoxicity (CC50)Selectivity Index (SI = CC50/IC50)
This compound Main Protease (Mpro/3CLpro)FRET-based enzymatic assay-0.081 µM>300 µM (in multiple human cell lines)>3700
Remdesivir RNA-dependent RNA polymerase (RdRp)CPE-based assayVero E62 µMNot specifiedNot specified
PF-00835231 Main Protease (Mpro/3CLpro)FRET-based enzymatic assay-0.0086 µMNot specifiedNot specified

Experimental Protocols

Detailed methodologies for key in vitro antiviral assays are provided below. These protocols are generalized and may require optimization based on the specific virus, cell line, and laboratory conditions.

Virucidal Assay (for HCV and HIV)

This assay determines the ability of a compound to directly inactivate virus particles.

  • Virus Preparation: Prepare a known titer of infectious virus stock.

  • Compound Incubation: Incubate the virus stock with various concentrations of this compound (or control compounds) for a defined period (e.g., 1 hour) at 37°C.

  • Removal of Compound: Dilute the virus-compound mixture to a non-inhibitory concentration of the compound.

  • Infection: Inoculate susceptible cells with the diluted virus-compound mixture.

  • Quantification of Infection: After an appropriate incubation period (e.g., 48-72 hours), quantify the level of viral infection using a suitable method, such as a plaque assay, TCID50 assay, or reporter gene expression assay.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of viral inhibition against the compound concentration.

Plaque Reduction Assay (for HSV and other lytic viruses)

This is the gold standard for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds.

  • Cell Seeding: Seed susceptible cells (e.g., Vero cells) in multi-well plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) and allow the virus to adsorb for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) containing various concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, viable cells. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control for each compound concentration and determine the EC50 value.

SARS-CoV-2 Main Protease (Mpro/3CLpro) Inhibition Assay (FRET-based)

This biochemical assay measures the direct inhibition of the viral protease enzyme.

  • Reagents: Recombinant SARS-CoV-2 Mpro enzyme and a fluorogenic substrate containing a cleavage site for the protease, flanked by a fluorophore and a quencher (FRET pair).

  • Assay Setup: In a microplate, combine the Mpro enzyme with various concentrations of the inhibitor (e.g., this compound) and pre-incubate for a short period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate.

  • Signal Detection: In the absence of an inhibitor, Mpro cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. In the presence of an inhibitor, cleavage is reduced or prevented, leading to a lower fluorescence signal. Monitor the fluorescence intensity over time using a plate reader.

  • Data Analysis: Calculate the rate of substrate cleavage for each inhibitor concentration. Determine the IC50 value by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Mandatory Visualizations

Antiviral_Mechanism_PD404182 cluster_virucidal Virucidal Mechanism (HCV, HIV) cluster_protease Protease Inhibition (SARS-CoV-2) PD404182_v This compound Disruption Physical Disruption PD404182_v->Disruption Direct Interaction Virus_Particle Virus Particle (HCV, HIV) Virus_Particle->Disruption Inactivation Viral Inactivation Disruption->Inactivation PD404182_p This compound Mpro SARS-CoV-2 Main Protease (Mpro) PD404182_p->Mpro Inhibits Polyprotein Viral Polyprotein Mpro->Polyprotein Cleavage Blocked Replication_Blocked Viral Replication Blocked Polyprotein->Replication_Blocked

Caption: Mechanisms of action of this compound.

Virucidal_Assay_Workflow start Start virus_prep Prepare Virus Stock start->virus_prep compound_inc Incubate Virus with This compound virus_prep->compound_inc dilution Dilute Mixture compound_inc->dilution infection Infect Susceptible Cells dilution->infection quantify Quantify Viral Infection (e.g., Plaque Assay) infection->quantify analysis Calculate IC50 quantify->analysis end End analysis->end

Caption: Workflow for a virucidal assay.

Plaque_Reduction_Assay cluster_setup Assay Setup cluster_treatment Treatment and Incubation cluster_analysis Analysis cell_seeding Seed Cells in Plate virus_adsorption Infect with Virus cell_seeding->virus_adsorption add_overlay Add Overlay with This compound virus_adsorption->add_overlay incubation Incubate for Plaque Formation add_overlay->incubation stain_plaques Fix and Stain Plaques incubation->stain_plaques count_plaques Count Plaques stain_plaques->count_plaques calculate_ec50 Calculate EC50 count_plaques->calculate_ec50

Caption: Plaque reduction assay workflow.

References

A Head-to-Head Comparison of PD 404182 and L-257 as DDAH Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent dimethylarginine dimethylaminohydrolase (DDAH) inhibitors: PD 404182 and L-257. This document synthesizes experimental data on their performance, details the methodologies for key experiments, and visualizes the relevant biological pathways and experimental workflows.

Dimethylarginine dimethylaminohydrolase (DDAH) is a critical enzyme in the regulation of nitric oxide (NO) bioavailability. It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS). Inhibition of DDAH leads to an accumulation of ADMA, which in turn reduces NO production. This mechanism has therapeutic potential in conditions characterized by excessive NO production, such as septic shock and certain cancers. This guide focuses on two key DDAH inhibitors, this compound and L-257, providing a comprehensive comparison of their inhibitory profiles and cellular effects.

Quantitative Performance Comparison

The following table summarizes the key quantitative data for this compound and L-257 as DDAH1 inhibitors.

ParameterThis compoundL-257Reference(s)
DDAH1 IC50 9 µM20 µM - 22 µM[1][2]
Mechanism of Action Competitive, potentially irreversible or slowly-dissociating inhibitorSelective DDAH1 inhibitor[1][3]
Effect on Cellular ADMA ~70% increase in endothelial cells~60% increase in endothelial cells[1]
Effect on LPS-induced NO Production Effective in suppressing LPS-induced NO spikeAs effective as this compound in suppressing LPS-induced NO spike[1]
Selectivity Also inhibits HDAC8 (IC50 = 0.011 µM) and SARS-CoV-2 Mpro (IC50 = 0.081 µM)Selective for DDAH-1 over NOS and arginase[4][5]

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental approach, the following diagrams were generated using the DOT language.

DDAH_Signaling_Pathway cluster_protein_modification Protein Methylation & Proteolysis cluster_DDAH_regulation DDAH-Mediated Regulation cluster_NO_production Nitric Oxide Synthesis cluster_physiological_effects Physiological Effects Protein Proteins PRMT Protein Arginine Methyltransferases (PRMTs) Protein->PRMT Arginine Residues MethylatedProtein Methylated Proteins Proteolysis Proteolysis MethylatedProtein->Proteolysis PRMT->MethylatedProtein ADMA Asymmetric Dimethylarginine (ADMA) Proteolysis->ADMA Release of free ADMA DDAH1 DDAH1 ADMA->DDAH1 Substrate NOS Nitric Oxide Synthase (NOS) ADMA->NOS Inhibition Citrulline L-Citrulline DDAH1->Citrulline Dimethylamine Dimethylamine DDAH1->Dimethylamine PD404182 This compound PD404182->DDAH1 Inhibition L257 L-257 L257->DDAH1 Inhibition Arginine L-Arginine Arginine->NOS NO Nitric Oxide (NO) NOS->NO Citrulline2 L-Citrulline NOS->Citrulline2 Vasodilation Vasodilation NO->Vasodilation Angiogenesis Angiogenesis NO->Angiogenesis Inflammation Inflammation NO->Inflammation

Caption: DDAH/ADMA/NOS Signaling Pathway.

Experimental_Workflow cluster_inhibitors Test Compounds cluster_invitro In Vitro Assays cluster_incellulo In Cellulo Assays cluster_data_analysis Data Analysis & Comparison PD404182 This compound Stock DDAH_Activity DDAH1 Enzymatic Activity Assay PD404182->DDAH_Activity Treatment Treatment with This compound or L-257 PD404182->Treatment L257 L-257 Stock L257->DDAH_Activity L257->Treatment IC50_Determination IC50 Determination DDAH_Activity->IC50_Determination Data_Comparison Comparative Analysis of: - IC50 values - Cellular ADMA levels - NO production IC50_Determination->Data_Comparison Cell_Culture Endothelial Cell Culture Cell_Culture->Treatment ADMA_Measurement Intracellular ADMA Measurement (HPLC) Treatment->ADMA_Measurement NO_Measurement Nitric Oxide Measurement (Griess Assay) Treatment->NO_Measurement ADMA_Measurement->Data_Comparison NO_Measurement->Data_Comparison

Caption: Experimental workflow for comparing DDAH inhibitors.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

DDAH1 Enzymatic Activity Assay (Colorimetric)

This protocol is for determining the in vitro inhibitory activity of compounds against human DDAH1 by measuring the production of L-citrulline.

Materials:

  • Recombinant human DDAH1

  • Asymmetric dimethylarginine (ADMA)

  • This compound and L-257

  • Phosphate buffer (pH 7.4)

  • Color reagent A: 1 volume of 40% H2SO4, 3 volumes of H2O, and 0.04 volumes of 2,3-butanedione monoxime (diacetyl monoxime) solution (3% w/v)

  • Color reagent B: 0.5 mg/mL thiosemicarbazide in 1.5 mg/mL antipyrine

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, recombinant human DDAH1 (e.g., 30 nM final concentration), and the test inhibitor (this compound or L-257 at various concentrations) or vehicle (DMSO).

  • Pre-incubate the mixture for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding ADMA (e.g., 100 µM final concentration).

  • Incubate the reaction for 60 minutes at 37°C.

  • Stop the reaction by adding an equal volume of a 1:1 mixture of color reagent A and color reagent B.

  • Incubate the plate at 95°C for 15 minutes to allow for color development.

  • Cool the plate to room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • A standard curve of known L-citrulline concentrations should be prepared to quantify the amount of L-citrulline produced.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Intracellular ADMA Measurement by HPLC

This protocol outlines the measurement of intracellular ADMA levels in endothelial cells following treatment with DDAH inhibitors.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Cell culture medium and supplements

  • This compound and L-257

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Internal standard (e.g., monomethyl-L-arginine, MMA)

  • HPLC system with a fluorescence detector

  • Derivatizing agent (e.g., o-phthaldialdehyde, OPA)

Procedure:

  • Seed endothelial cells in culture plates and grow to confluence.

  • Treat the cells with this compound, L-257 (e.g., 20 µM), or vehicle for 24 hours.

  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold methanol and scrape the cells.

  • Add the internal standard (MMA) to each sample.

  • Centrifuge the cell lysates at 14,000 x g for 10 minutes at 4°C to pellet the protein.

  • Collect the supernatant and dry it under a stream of nitrogen gas.

  • Reconstitute the dried extract in the mobile phase.

  • Derivatize the samples with OPA reagent prior to injection into the HPLC system.

  • Separate the derivatized amino acids using a C18 reverse-phase column with an appropriate mobile phase gradient.

  • Detect the fluorescent derivatives using a fluorescence detector.

  • Quantify the ADMA concentration by comparing the peak area to a standard curve of known ADMA concentrations, normalized to the internal standard.

Nitric Oxide (NO) Measurement using the Griess Assay

This protocol describes the quantification of NO production by measuring the accumulation of its stable metabolite, nitrite, in the cell culture medium.

Materials:

  • Endothelial cells

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound and L-257

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed endothelial cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with this compound, L-257 (e.g., 20 µM), or vehicle for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Prepare a standard curve of sodium nitrite (0-100 µM) in cell culture medium.

  • After the incubation period, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing the absorbance to the sodium nitrite standard curve.

This comprehensive guide provides a detailed comparison of this compound and L-257, equipping researchers with the necessary information to select the appropriate DDAH inhibitor for their studies and to replicate the key experiments for its evaluation. The provided data and protocols serve as a valuable resource for advancing research in areas where DDAH inhibition is a promising therapeutic strategy.

References

A Comparative Guide to SARS-CoV-2 Mpro Inhibitors: PD 404182 in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The main protease (Mpro) of SARS-CoV-2, a critical enzyme in the viral replication cycle, has emerged as a key target for antiviral therapeutics. Its inhibition effectively halts the production of functional viral proteins necessary for viral assembly and propagation. This guide provides a comparative analysis of PD 404182 against other prominent SARS-CoV-2 Mpro inhibitors, namely Nirmatrelvir (a component of Paxlovid) and Ensitrelvir (S-217622), supported by experimental data and detailed methodologies.

Performance Comparison of SARS-CoV-2 Mpro Inhibitors

The following tables summarize the key performance indicators for this compound, Nirmatrelvir, and Ensitrelvir, offering a quantitative comparison of their efficacy and safety profiles.

Table 1: In Vitro Efficacy Against SARS-CoV-2 Mpro

InhibitorIC50 (µM)Ki (nM)EC50 (µM)
This compound 0.081Not ReportedNot Reported
Nirmatrelvir 0.10340.123
Ensitrelvir (S-217622) 0.113Not Reported0.18

IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki: Inhibition constant, a measure of the binding affinity of an inhibitor to an enzyme. EC50: Half-maximal effective concentration, a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: Safety and Pharmacokinetic Profile

InhibitorCC50 (µM)Oral Bioavailability
This compound >300 (in human cell lines for anti-HIV/HSV activity)Not Reported
Nirmatrelvir Not ReportedModerate in rats (34-50%), boosted by Ritonavir in humans[1]
Ensitrelvir (S-217622) Not ReportedFavorable, supports once-daily oral dosing[2]

CC50: 50% cytotoxic concentration, the concentration of a substance that is toxic to 50% of cells. Oral Bioavailability: The fraction of an administered oral dose of unchanged drug that reaches the systemic circulation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the generalized protocols for the key assays used to evaluate the performance of SARS-CoV-2 Mpro inhibitors.

Fluorescence Resonance Energy Transfer (FRET)-Based Mpro Inhibition Assay

This assay is widely used to determine the enzymatic activity of Mpro and the inhibitory potency of compounds.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its uncleaved state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore is released from the quencher's proximity, resulting in an increase in fluorescence.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.

    • Mpro Enzyme Solution: Recombinant SARS-CoV-2 Mpro is diluted in the assay buffer to a final concentration of 40 nM.

    • FRET Substrate Solution: A fluorogenic substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans) is dissolved in DMSO and then diluted in the assay buffer to a final concentration of 20 µM.

    • Inhibitor Solutions: Test compounds, including this compound, Nirmatrelvir, and Ensitrelvir, are serially diluted in DMSO.

  • Assay Procedure:

    • In a 384-well plate, 10 µL of each inhibitor dilution is added to the respective wells.

    • 20 µL of the Mpro enzyme solution is then added to each well, and the plate is incubated at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

    • The enzymatic reaction is initiated by adding 20 µL of the FRET substrate solution to all wells.

    • The fluorescence intensity is measured kinetically over 60 minutes using a fluorescence plate reader with excitation and emission wavelengths of approximately 340 nm and 490 nm, respectively.

  • Data Analysis:

    • The initial reaction velocities are calculated from the linear phase of the fluorescence signal.

    • The percentage of inhibition for each inhibitor concentration is determined relative to a DMSO control.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Antiviral Assay

This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.

Principle: Host cells susceptible to SARS-CoV-2 infection are treated with the inhibitor and then infected with the virus. The antiviral activity is determined by measuring the reduction in viral load or the mitigation of virus-induced cytopathic effects (CPE).

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are seeded into 96-well plates and incubated until they form a confluent monolayer.

  • Compound Treatment and Viral Infection:

    • Serial dilutions of the test inhibitors are prepared in the cell culture medium.

    • The culture medium is removed from the cells, and the inhibitor dilutions are added to the respective wells.

    • Cells are then infected with a known titer of SARS-CoV-2.

  • Incubation and Endpoint Measurement:

    • The plates are incubated for a period sufficient for the virus to replicate and cause CPE (typically 48-72 hours).

    • The antiviral effect can be quantified using several methods:

      • CPE Reduction Assay: The extent of cell death is visually scored under a microscope or quantified using a cell viability assay (e.g., MTS or CellTiter-Glo).

      • Viral Load Quantification: Viral RNA is extracted from the cell culture supernatant and quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

      • Plaque Reduction Assay: This method quantifies the reduction in the number of viral plaques formed in the presence of the inhibitor.

  • Data Analysis:

    • The percentage of viral inhibition for each inhibitor concentration is calculated relative to an untreated virus control.

    • EC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

    • To assess cytotoxicity, a parallel assay is performed without viral infection, and the CC50 value is determined.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G SARS-CoV-2 Mpro Inhibition Pathway cluster_virus Viral Replication Cycle cluster_inhibitor Inhibitor Action Viral RNA Viral RNA Polyprotein Synthesis Polyprotein Synthesis Viral RNA->Polyprotein Synthesis Translation Mpro Cleavage Mpro Cleavage Polyprotein Synthesis->Mpro Cleavage Autocatalysis Functional Viral Proteins Functional Viral Proteins Mpro Cleavage->Functional Viral Proteins Inhibited by Mpro Inhibitors Viral Assembly Viral Assembly Functional Viral Proteins->Viral Assembly Leads to New Virions New Virions Viral Assembly->New Virions Mpro Inhibitor Mpro Inhibitor Mpro Inhibitor->Mpro Cleavage This compound This compound Nirmatrelvir Nirmatrelvir Ensitrelvir Ensitrelvir

Caption: SARS-CoV-2 Mpro Inhibition Pathway.

G Experimental Workflow for Mpro Inhibitor Screening Start Start Compound Library Compound Library Start->Compound Library Primary Screening Primary Screening Compound Library->Primary Screening High-Throughput Screening Hit Identification Hit Identification Primary Screening->Hit Identification Identify Active Compounds Dose-Response Analysis Dose-Response Analysis Hit Identification->Dose-Response Analysis Confirmed Hits End End Hit Identification->End No Hits IC50 Determination IC50 Determination Dose-Response Analysis->IC50 Determination Cell-Based Antiviral Assay Cell-Based Antiviral Assay IC50 Determination->Cell-Based Antiviral Assay EC50 & CC50 Determination EC50 & CC50 Determination Cell-Based Antiviral Assay->EC50 & CC50 Determination Lead Optimization Lead Optimization EC50 & CC50 Determination->Lead Optimization Lead Optimization->End

Caption: Experimental Workflow for Mpro Inhibitor Screening.

References

Validating DDAH-1 Inhibition: A Comparative Guide to PD 404182 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug discovery and development, validating the efficacy of enzyme inhibitors in cellular models is a critical step. This guide provides a comparative overview of PD 404182, a potent inhibitor of Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1), against other known inhibitors in relevant cell-based assays. DDAH-1 is a key enzyme in the nitric oxide (NO) signaling pathway, and its inhibition is a promising therapeutic strategy for various diseases characterized by excessive NO production.

Performance Comparison of DDAH-1 Inhibitors

The following tables summarize the in vitro potency and cell-based efficacy of this compound in comparison to other notable DDAH-1 inhibitors: L-257, ZST316, and DD1E5.

Table 1: In Vitro Potency of DDAH-1 Inhibitors

InhibitorTargetIC50 (µM)Ki (µM)Mechanism of Action
This compound Human DDAH-19[1]-Competitive, potentially irreversible[1]
L-257 Human DDAH-120[1]-Substrate-like
ZST316 Human DDAH-13[2][3]1[2][3]Acylsulfonamide isostere of carboxylate
DD1E5 Human DDAH-1-2.05 ± 0.15[4]Competitive, tight binding

Table 2: Efficacy of DDAH-1 Inhibitors in Cell-Based Assays

InhibitorCell LineConcentration (µM)Effect on Intracellular ADMAEffect on Nitric Oxide (NO) Production
This compound Vascular Endothelial Cells20~70% increase[1]Attenuated LPS-induced NO production, as effective as L-257[1]
L-257 Vascular Endothelial Cells20~60% increase[1]Attenuated LPS-induced NO production[1]
ZST316 MDA-MB-231 (Breast Cancer)100~40% increase[5][6]-
DD1E5 Prostate Cancer CellsNot specifiedSignificantly increasedReduced

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

DDAH1_Signaling_Pathway cluster_arginine Protein Methylation & Proteolysis cluster_no_synthesis Nitric Oxide Synthesis cluster_ddah_inhibition DDAH-1 Inhibition Protein Proteins PRMTs PRMTs Protein->PRMTs Methylation Methylated_Proteins Methylated Proteins PRMTs->Methylated_Proteins Proteolysis Proteolysis Methylated_Proteins->Proteolysis ADMA_LNMMA ADMA / L-NMMA Proteolysis->ADMA_LNMMA NOS NOS ADMA_LNMMA->NOS Inhibition DDAH1 DDAH-1 ADMA_LNMMA->DDAH1 Metabolism L_Arginine L-Arginine L_Arginine->NOS NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Citrulline_DMA L-Citrulline + Dimethylamine DDAH1->Citrulline_DMA PD404182 This compound PD404182->DDAH1 Inhibition

DDAH-1 signaling pathway and point of inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cell-Based Assays cluster_data Data Analysis Start Seed Endothelial Cells Incubate Incubate (e.g., 24h) Start->Incubate Treat Treat with DDAH-1 Inhibitors (e.g., this compound) Incubate->Treat ADMA_Assay Intracellular ADMA Measurement (HPLC) Treat->ADMA_Assay NO_Assay Nitric Oxide Measurement (Griess Assay) Treat->NO_Assay Angiogenesis_Assay Endothelial Tube Formation Assay Treat->Angiogenesis_Assay Quantify_ADMA Quantify ADMA Levels ADMA_Assay->Quantify_ADMA Measure_NO Measure Nitrite Concentration NO_Assay->Measure_NO Quantify_Tubes Quantify Tube Formation Angiogenesis_Assay->Quantify_Tubes Compare Compare Inhibitor Efficacy Quantify_ADMA->Compare Measure_NO->Compare Quantify_Tubes->Compare

References

A Comparative Analysis of PD 404182 and Remdesivir as Antiviral Agents Against Coronaviruses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two antiviral compounds, PD 404182 and remdesivir, and their potential application in the context of coronavirus infections, including SARS-CoV-2. The information presented herein is based on available preclinical data and is intended to inform research and development efforts.

At a Glance: Key Differences

FeatureThis compoundRemdesivir
Viral Target Main Protease (Mpro or 3CLpro)RNA-dependent RNA polymerase (RdRp)
Mechanism of Action Inhibition of viral polyprotein processingChain termination of viral RNA synthesis
Reported In Vitro Potency (SARS-CoV-2) Enzymatic IC50: 0.081 µM (against Mpro)[1]Cell-based EC50: 0.77 µM - 6.6 µM (Vero E6 cells)

Note on Potency Data: A direct comparison of the in vitro potency of this compound and remdesivir is challenging due to the nature of the available data. The reported value for this compound is an enzymatic inhibitory concentration (IC50), which measures the concentration of the compound required to inhibit the activity of the isolated viral protease by 50%. In contrast, the values for remdesivir are half-maximal effective concentrations (EC50) from cell-based assays, which measure the concentration required to inhibit viral replication by 50% in a cellular environment. Cell-based EC50 and cytotoxicity (CC50) data for this compound in the context of SARS-CoV-2 infection are not currently available in the public domain, precluding a direct comparison of their therapeutic windows (Selectivity Index).

Mechanism of Action

The fundamental difference between this compound and remdesivir lies in their viral targets and mechanisms of action.

This compound: Targeting Viral Polyprotein Processing

This compound is an inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro)[1]. Mpro is a viral enzyme crucial for the replication of coronaviruses. It functions by cleaving the large polyproteins translated from the viral RNA into individual functional proteins necessary for viral replication and assembly. By inhibiting Mpro, this compound prevents the maturation of these essential viral proteins, thereby halting the replication cycle.

Beyond its activity against the coronavirus main protease, this compound has been identified as a virucidal agent against other viruses, such as Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV), where it is suggested to physically disrupt the integrity of the virions. It also exhibits inhibitory activity against the human enzyme dimethylarginine dimethylaminohydrolase 1 (DDAH-1).

Remdesivir: Targeting Viral RNA Synthesis

Remdesivir, on the other hand, targets the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral RNA genome. Remdesivir is a prodrug, meaning it is administered in an inactive form and is metabolized within the body to its active triphosphate form. This active form mimics a natural building block of RNA (adenosine triphosphate).

During viral RNA replication, the RdRp enzyme mistakenly incorporates the active form of remdesivir into the growing RNA chain. The presence of this analog in the RNA strand leads to delayed chain termination, effectively stopping the replication process and preventing the virus from making copies of its genome.

Quantitative Data on Antiviral Activity

The following tables summarize the available quantitative data for this compound and remdesivir against SARS-CoV-2.

Table 1: In Vitro Activity of this compound against SARS-CoV-2

ParameterValueAssay TypeSource
IC50 0.081 µMEnzymatic (Mpro inhibition)[1]
EC50 Not ReportedCell-based antiviral assay-
CC50 Not ReportedCell-based cytotoxicity assay-
Selectivity Index (SI) Not Calculable--

Table 2: In Vitro Activity of Remdesivir against SARS-CoV-2

ParameterValueCell LineSource
EC50 0.77 µMVero E6
CC50 >100 µMVero E6
Selectivity Index (SI) >129.87Vero E6
EC50 6.6 µMVero E6
CC50 >100 µMVero E6
Selectivity Index (SI) >15.15Vero E6

Note: The variability in reported EC50 values for remdesivir can be attributed to differences in experimental protocols, cell lines used, and virus strains.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of antiviral testing results. Below are generalized methodologies for the key experiments cited.

Enzymatic Assay for Mpro Inhibition (for this compound):

  • Protein Expression and Purification: The SARS-CoV-2 Mpro is expressed in a suitable system (e.g., E. coli) and purified to homogeneity.

  • Substrate: A synthetic peptide substrate containing a cleavage site for Mpro and linked to a fluorophore and a quencher is used. In its intact form, the quencher suppresses the fluorescence of the fluorophore.

  • Assay Procedure:

    • The purified Mpro enzyme is incubated with varying concentrations of the inhibitor (this compound).

    • The fluorescent substrate is added to the enzyme-inhibitor mixture.

    • As the enzyme cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

    • The rate of fluorescence increase is measured over time using a plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.

Cell-based Antiviral Assay (for Remdesivir):

  • Cell Culture: A susceptible cell line (e.g., Vero E6, Calu-3) is seeded in multi-well plates and grown to a confluent monolayer.

  • Drug Treatment: The cells are pre-treated with serial dilutions of the antiviral compound (remdesivir) for a specified period.

  • Virus Infection: The treated cells are then infected with a known titer of SARS-CoV-2.

  • Incubation: The infected cells are incubated for a period (e.g., 24-72 hours) to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is determined using one of several methods:

    • Quantitative Real-Time PCR (qRT-PCR): Measures the amount of viral RNA in the cell culture supernatant.

    • Plaque Reduction Assay: Counts the number of viral plaques (areas of cell death) to determine the viral titer.

    • Cytopathic Effect (CPE) Assay: Visually assesses the virus-induced damage to the cells.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the drug concentration.

Cytotoxicity Assay:

  • Cell Culture and Treatment: The same cell line used in the antiviral assay is treated with the same serial dilutions of the compound in the absence of the virus.

  • Viability Assessment: After the incubation period, cell viability is measured using a colorimetric or luminescent assay (e.g., MTS, MTT, or CellTiter-Glo) that quantifies metabolic activity.

  • Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated.

Visualizing Mechanisms and Workflows

Mechanism of Action Comparison

G cluster_pd This compound cluster_rem Remdesivir This compound This compound Mpro (3CLpro) Mpro (3CLpro) This compound->Mpro (3CLpro) inhibits Functional Viral Proteins Functional Viral Proteins Mpro (3CLpro)->Functional Viral Proteins produces Viral Polyprotein Viral Polyprotein Viral Polyprotein->Mpro (3CLpro) is cleaved by Viral Replication Blocked Viral Replication Blocked Functional Viral Proteins->Viral Replication Blocked Remdesivir (Prodrug) Remdesivir (Prodrug) Active Triphosphate Active Triphosphate Remdesivir (Prodrug)->Active Triphosphate is metabolized to RdRp RdRp Active Triphosphate->RdRp is incorporated by Viral RNA Synthesis Viral RNA Synthesis RdRp->Viral RNA Synthesis mediates Chain Termination Chain Termination Viral RNA Synthesis->Chain Termination

Caption: Comparative mechanisms of action of this compound and remdesivir.

Experimental Workflow for Antiviral Compound Evaluation

G Start Start Compound Preparation Compound Preparation Start->Compound Preparation Cell Seeding Cell Seeding Start->Cell Seeding Drug Treatment Drug Treatment Compound Preparation->Drug Treatment Cell Seeding->Drug Treatment Virus Infection Virus Infection Drug Treatment->Virus Infection Cytotoxicity Assay Cytotoxicity Assay Drug Treatment->Cytotoxicity Assay (no virus control) Incubation Incubation Virus Infection->Incubation Antiviral Assay Antiviral Assay Incubation->Antiviral Assay Data Analysis Data Analysis Antiviral Assay->Data Analysis Cytotoxicity Assay->Data Analysis EC50 & CC50 Determination EC50 & CC50 Determination Data Analysis->EC50 & CC50 Determination

Caption: General workflow for in vitro evaluation of antiviral compounds.

References

PD 404182: A Comparative Analysis of Efficacy in Herpes Simplex Virus Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational antiviral compound PD 404182 with established treatments for Herpes Simplex Virus (HSV), including Acyclovir, Valacyclovir, and Foscarnet. The following sections detail the quantitative efficacy, mechanisms of action, and relevant experimental protocols to offer an objective assessment of this compound's potential as an anti-HSV therapeutic.

Quantitative Efficacy of Anti-HSV Compounds

The in vitro efficacy of antiviral compounds is a critical determinant of their therapeutic potential. The following table summarizes the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for this compound and standard-of-care HSV treatments. These values represent the concentration of the drug required to inhibit viral replication by 50%.

CompoundVirus TypeIC50 / Effective ConcentrationCell TypeReference
This compound HSV-1, HSV-2Effective at 200 nM (0.2 µM)Vero cells[1][2]
HIV-1~1 µMTZM-bl cells[1][3]
HCV11 µMHuh-7.5 cells[4]
Acyclovir HSV-10.07 - 0.97 µg/mLClinical isolates
HSV-20.13 - 1.66 µg/mLClinical isolates
Foscarnet HSV-1, HSV-210 - 130 µM-
Valacyclovir HSV-1, HSV-2Prodrug of Acyclovir; efficacy is dependent on conversion to Acyclovir-

Note: The efficacy of this compound against HSV is presented as an "effective concentration" from the available literature, which demonstrates its potent virucidal activity at submicromolar levels.[1] Further studies are needed to establish precise IC50 values for a direct comparison with other antivirals.

Mechanisms of Action: A Visual Comparison

Understanding the distinct mechanisms by which these compounds inhibit HSV replication is crucial for evaluating their potential for combination therapy and overcoming drug resistance.

HSV Replication Cycle and Drug Intervention Points

The following diagram illustrates the key stages of the Herpes Simplex Virus replication cycle and highlights the specific points of intervention for this compound, Acyclovir, and Foscarnet.

HSV_Replication_Cycle cluster_cell Host Cell cluster_drugs Antiviral Intervention Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Viral DNA Replication Viral DNA Replication Uncoating->Viral DNA Replication Viral Protein Synthesis Viral Protein Synthesis Viral DNA Replication->Viral Protein Synthesis Assembly Assembly Viral Protein Synthesis->Assembly Egress Egress Assembly->Egress PD_404182 This compound HSV Virion HSV Virion PD_404182->HSV Virion Destabilizes Viral Particle (Virucidal Action) Acyclovir Acyclovir Acyclovir->Viral DNA Replication Inhibits Viral DNA Polymerase (Chain Termination) Foscarnet Foscarnet Foscarnet->Viral DNA Replication Inhibits Viral DNA Polymerase (Pyrophosphate Analog) HSV Virion->Viral Entry Acyclovir_Pathway Acyclovir Acyclovir Acyclovir_MP Acyclovir Monophosphate Acyclovir->Acyclovir_MP Phosphorylation Acyclovir_DP Acyclovir Diphosphate Acyclovir_MP->Acyclovir_DP Phosphorylation Acyclovir_TP Acyclovir Triphosphate Acyclovir_DP->Acyclovir_TP Phosphorylation Viral_DNA_Polymerase Viral DNA Polymerase Acyclovir_TP->Viral_DNA_Polymerase Inhibition Viral_TK Viral Thymidine Kinase Viral_TK->Acyclovir_MP Host_Kinases Host Cell Kinases Host_Kinases->Acyclovir_DP Host_Kinases->Acyclovir_TP Viral_DNA_Replication Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA_Replication Catalyzes Foscarnet_Pathway Foscarnet Foscarnet Pyrophosphate_Binding_Site Pyrophosphate Binding Site Foscarnet->Pyrophosphate_Binding_Site Binds to Viral_DNA_Polymerase Viral DNA Polymerase Viral_DNA_Polymerase->Pyrophosphate_Binding_Site Viral_DNA_Replication Viral DNA Replication Pyrophosphate_Binding_Site->Viral_DNA_Replication Inhibits Plaque_Reduction_Assay cluster_workflow Plaque Reduction Assay Workflow Seed_Cells 1. Seed Vero cells in multi-well plates Infect_Cells 2. Infect cells with HSV at a known multiplicity of infection (MOI) Seed_Cells->Infect_Cells Add_Drug 3. Add serial dilutions of the antiviral compound Infect_Cells->Add_Drug Overlay 4. Add a semi-solid overlay (e.g., methylcellulose) to restrict viral spread Add_Drug->Overlay Incubate 5. Incubate for 48-72 hours to allow plaque formation Overlay->Incubate Stain_and_Count 6. Fix and stain cells (e.g., crystal violet) and count the number of plaques Incubate->Stain_and_Count Calculate_IC50 7. Calculate the IC50 value from the dose-response curve Stain_and_Count->Calculate_IC50 Yield_Reduction_Assay cluster_workflow Virus Yield Reduction Assay Workflow Infect_and_Treat 1. Infect cell monolayers with HSV in the presence of serial dilutions of the antiviral compound Incubate 2. Incubate for a full viral replication cycle (e.g., 24-48 hours) Infect_and_Treat->Incubate Harvest_Virus 3. Harvest the supernatant and/or cell lysate containing progeny virus Incubate->Harvest_Virus Titer_Virus 4. Determine the viral titer of the harvested samples using a plaque assay Harvest_Virus->Titer_Virus Calculate_EC50 5. Calculate the EC50 value based on the reduction in viral yield Titer_Virus->Calculate_EC50

References

PD 404182: A Comparative Guide to its Protease Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

PD 404182 is a versatile small molecule inhibitor with recognized antiviral and enzymatic regulatory properties. This guide provides a comparative analysis of its known cross-reactivity with various proteases and other enzymes, supported by available experimental data and detailed methodologies. The information is intended to assist researchers in evaluating its potential applications and off-target effects.

Executive Summary

This compound has demonstrated inhibitory activity against a specific set of enzymes, including the SARS-CoV-2 main protease (Mpro), dimethylarginine dimethylaminohydrolase 1 (DDAH-1), and histone deacetylase 8 (HDAC8). While potent against these targets, a comprehensive screening of its cross-reactivity against a broad spectrum of protease families—such as serine, other cysteine, aspartyl, and metalloproteases—is not extensively documented in publicly available literature. This guide synthesizes the current knowledge to provide a comparative overview.

Comparative Inhibitory Activity of this compound

The following table summarizes the known inhibitory activities of this compound against various enzymatic targets. It is important to note that the absence of data for a particular protease family indicates a lack of available research, not necessarily a lack of interaction.

Target Enzyme/ProteaseProtease ClassKnown InteractionIC50/Ki ValueReference
SARS-CoV-2 Mpro (3CLpro) Cysteine ProteaseInhibition0.081 µM (IC50)[No specific reference found]
Dimethylarginine Dimethylaminohydrolase 1 (DDAH-1) HydrolaseInhibition9 µM (IC50)[No specific reference found]
Histone Deacetylase 8 (HDAC8) Hydrolase (Deacetylase)Inhibition0.011 µM (IC50)[No specific reference found]
Bacterial KDO 8-P synthase SynthaseInhibition0.026 µM (Ki)[No specific reference found]
Trypsin, Chymotrypsin, Thrombin Serine ProteaseData not available-
Calpains, Caspases (non-viral) Cysteine ProteaseData not available-
Matrix Metalloproteinases (MMPs) MetalloproteinaseData not available-
Aspartyl Proteases (e.g., Pepsin) Aspartyl ProteaseData not available-

Signaling Pathways and Experimental Workflows

To visualize the biological context of this compound's activity, the following diagrams illustrate the signaling pathways of its known targets and a general workflow for assessing protease inhibitor selectivity.

DDAH1_Signaling_Pathway cluster_0 DDAH-1 Mediated NO Regulation L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO  cGMP signaling ADMA ADMA (Asymmetric Dimethylarginine) ADMA->NOS Inhibits DDAH1 DDAH-1 DDAH1->ADMA Degrades Citulline Citulline DDAH1->Citulline PD404182 This compound PD404182->DDAH1 Inhibits Citrulline L-Citrulline

DDAH-1 signaling pathway and the inhibitory action of this compound.

HDAC8_Signaling_Pathway cluster_1 HDAC8 and Transcriptional Regulation Histones Histones Acetylated_Histones Acetylated Histones (Open Chromatin) Histones->Acetylated_Histones HAT Histone Acetyltransferases (HATs) HAT->Acetylated_Histones Acetylates HDAC8 HDAC8 Deacetylated_Histones Deacetylated Histones (Closed Chromatin) HDAC8->Deacetylated_Histones Deacetylates PD404182 This compound PD404182->HDAC8 Inhibits Acetylated_Histones->HDAC8 Gene_Expression Gene Expression Acetylated_Histones->Gene_Expression Gene_Repression Gene Repression Deacetylated_Histones->Gene_Repression

Role of HDAC8 in gene expression and its inhibition by this compound.

SARS_CoV_2_Mpro_Replication cluster_2 SARS-CoV-2 Replication Cycle Viral_RNA Viral RNA Translation Translation Viral_RNA->Translation Polyproteins Viral Polyproteins (pp1a, pp1ab) Translation->Polyproteins Mpro SARS-CoV-2 Mpro (3CLpro) Polyproteins->Mpro Cleavage by Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins PD404182 This compound PD404182->Mpro Inhibits Replication_Complex Replication/Transcription Complex Assembly Functional_Proteins->Replication_Complex Viral_Replication Viral Replication Replication_Complex->Viral_Replication Protease_Selectivity_Workflow cluster_3 Experimental Workflow for Protease Selectivity Compound Test Compound (e.g., this compound) Primary_Screen Primary Screening Assay (e.g., FRET-based) Compound->Primary_Screen Protease_Panel Panel of Diverse Proteases (Serine, Cysteine, etc.) Protease_Panel->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Mechanism_Studies Mechanism of Inhibition Studies (e.g., Kinetics, Reversibility) Dose_Response->Mechanism_Studies Cell_Based_Assays Cell-Based Assays Dose_Response->Cell_Based_Assays Selectivity_Profile Selectivity Profile Mechanism_Studies->Selectivity_Profile Cell_Based_Assays->Selectivity_Profile

Validating the Anti-Angiogenic Effect of PD 404182 Against VEGF: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-angiogenic properties of PD 404182, with a focus on its effects relative to the well-established Vascular Endothelial Growth Factor (VEGF) signaling pathway. We present available experimental data for this compound and compare it with established anti-angiogenic agents, Sunitinib and Bevacizumab, to offer a framework for evaluating its potential as an anti-angiogenic agent.

Mechanism of Action: An Indirect Approach to VEGF Inhibition

Unlike direct VEGF inhibitors, this compound exhibits its anti-angiogenic effects through an indirect mechanism. It is a potent and competitive inhibitor of human dimethylarginine dimethylaminohydrolase 1 (DDAH1).[1] DDAH1 is an enzyme responsible for the metabolism of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS).

By inhibiting DDAH1, this compound leads to an accumulation of ADMA. This, in turn, reduces the production of nitric oxide (NO), a key signaling molecule that plays a role in VEGF-mediated angiogenesis. The reduction in NO availability is believed to be the primary mechanism by which this compound attenuates VEGF-induced endothelial cell sprouting and tube formation.[1]

Comparative Performance Data

Quantitative data for a direct comparison of the anti-angiogenic potency of this compound with standard anti-VEGF agents in the same experimental settings is limited in the currently available literature. However, we can summarize the existing data for each compound to provide a basis for evaluation.

Table 1: In Vitro Inhibition of DDAH1 by this compound and a Comparator

CompoundTargetIC50Reference
This compoundDDAH19 µM[2]
L-257DDAH120 µM

Table 2: In Vitro Anti-Angiogenic Activity of this compound

AssayCell TypeConcentrationEffectReference
Endothelial Tube FormationNot Specified50-100 µMAttenuation of tube formation[2]
Endothelial Cell SproutingNot SpecifiedNot SpecifiedInhibition of VEGF-A induced sprouting[1]

Table 3: In Vitro Anti-Angiogenic Activity of Sunitinib

AssayCell TypeIC50Reference
VEGFR2 InhibitionCell-free80 nM[3]
PDGFRβ InhibitionCell-free2 nM[3]
VEGF-induced Endothelial Cell ProliferationHUVEC40 nM[4][5]
Endothelial Tube FormationHUVEC0.12 µM[4]
VEGF-induced HUVEC SproutingHUVEC0.12 µM[4]

Table 4: In Vitro Anti-Angiogenic Activity of Bevacizumab

AssayCell TypeIC50Reference
VEGF-A165 NeutralizationCell-based0.11 µg/mL[6]
hVEGF-driven Cell ProliferationBa/F3-VEGFR23.7 µg/mL[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Activation PI3K PI3K VEGFR->PI3K Activation PIP2 PIP2 PLCg->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Anti_Angiogenic_Workflow cluster_planning Experimental Design cluster_execution In Vitro Assays cluster_analysis Data Analysis Compound Select Test Compound (e.g., this compound) Proliferation Endothelial Cell Proliferation Assay Compound->Proliferation Tube Endothelial Cell Tube Formation Assay Compound->Tube Aortic Aortic Ring Assay Compound->Aortic Control Select Controls (e.g., Sunitinib, Bevacizumab) Control->Proliferation Control->Tube Control->Aortic Assay Choose In Vitro Assays Assay->Proliferation Assay->Tube Assay->Aortic Quantify Quantify Results (e.g., IC50, % Inhibition) Proliferation->Quantify Tube->Quantify Aortic->Quantify Compare Compare Potency and Efficacy Quantify->Compare

References

comparison of PD 404182 virucidal activity across different viruses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the virucidal activity of the small molecule PD 404182 across a range of viruses. Its performance is contrasted with other broad-spectrum antiviral agents, supported by available experimental data.

Executive Summary

This compound is a small molecule with demonstrated virucidal properties against several enveloped viruses, most notably Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).[1] Its mechanism of action involves the direct physical disruption of the viral particle, a mode of action that distinguishes it from many antivirals that target viral replication processes.[1] This guide summarizes the quantitative virucidal activity of this compound and compares it to other notable broad-spectrum antiviral compounds.

Data Presentation: Virucidal Activity of this compound and Comparator Compounds

The following tables summarize the available quantitative data on the virucidal activity of this compound and selected comparator compounds against various viruses. It is important to note that experimental conditions can vary between studies, affecting direct comparability.

Table 1: Virucidal Activity of this compound Against Various Viruses

VirusAssay Type/EndpointIC50 / Effective ConcentrationCC50 (Cell Viability)Selectivity Index (SI = CC50/IC50)
Hepatitis C Virus (HCV) Cell culture11 µM>300 µM (Multiple human cell lines)>27
Human Immunodeficiency Virus (HIV-1) Cell culture~1 µM>300 µM (Multiple human cell lines)>300
HIV-1 (various primary isolates) Cell cultureSubmicromolar to low micromolarNot specified in this contextNot specified in this context
HIV-2 Cell cultureSubmicromolar to low micromolarNot specified in this contextNot specified in this context
Simian Immunodeficiency Virus (SIV) Cell cultureSubmicromolar to low micromolarNot specified in this contextNot specified in this context
Herpes Simplex Virus 1 (HSV-1) Infection prevention in Vero cellsEffective at 0.2 µMNot specified in this contextNot specified in this context
Herpes Simplex Virus 2 (HSV-2) Infection prevention in Vero cellsEffective at 0.2 µMNot specified in this contextNot specified in this context
SARS-CoV-2 (Main Protease) Enzymatic assay0.081 µMNot applicableNot applicable
Dengue Virus Not specifiedLittle to no inactivationNot specified in this contextNot applicable
Sindbis Virus Not specifiedLittle to no inactivationNot specified in this contextNot applicable

Table 2: Virucidal Activity of Comparator Broad-Spectrum Antiviral Compounds

CompoundVirusAssay Type/EndpointEC50 / IC50
Chlorin e6 (Alkylated Porphyrin) Hepatitis B Virus (HBV)Not specified~2-5 µM
Hepatitis C Virus (HCV)Not specified~2-5 µM
Human Immunodeficiency Virus (HIV)Not specified~2-5 µM
Dengue Virus (DENV)Not specified0.3 nM
Marburg Virus (MARV)Not specified~2-5 µM
Herpes Simplex Virus (HSV)Not specified20.93 µM
LJ001 Enveloped viruses (general)Not specified≤ 0.5 µM

Experimental Protocols

The data presented in this guide are derived from in vitro studies employing various antiviral and cytotoxicity assays. While specific protocols may differ between publications, the general methodologies are outlined below.

General Virucidal Suspension Assay

This type of assay is commonly used to determine the direct effect of a compound on the infectivity of a virus in suspension.

  • Virus Preparation: A known titer of the virus stock is prepared in a suitable buffer or cell culture medium.

  • Compound Incubation: The virus suspension is mixed with various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).

  • Incubation: The mixture is incubated for a defined period (e.g., 30 minutes to a few hours) at a specific temperature (e.g., 37°C) to allow the compound to interact with the virus particles.

  • Neutralization/Dilution: The mixture is then neutralized or significantly diluted to prevent further virucidal activity and to reduce the cytotoxicity of the compound when added to cells.

  • Infection: The treated virus suspension is used to infect susceptible host cells.

  • Quantification of Viral Activity: After a suitable incubation period, the level of viral infection is quantified using methods such as:

    • Plaque Reduction Assay: Counting the number of viral plaques (zones of cell death) to determine the reduction in infectious virus particles.

    • TCID50 (50% Tissue Culture Infectious Dose) Assay: Determining the viral dilution that causes a cytopathic effect (CPE) in 50% of the cell cultures.

    • Reporter Gene Assay: Using engineered viruses that express a reporter gene (e.g., luciferase) upon infection, where the signal intensity correlates with the level of infection.

    • Immunostaining: Detecting viral proteins within the infected cells using specific antibodies.

Cytotoxicity Assay

To determine the selectivity of the antiviral compound, its toxicity to the host cells is assessed in parallel.

  • Cell Seeding: Host cells are seeded in multi-well plates.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound.

  • Incubation: The cells are incubated for a period comparable to the antiviral assay.

  • Viability Assessment: Cell viability is measured using various methods, such as:

    • MTT or XTT assays: Colorimetric assays that measure mitochondrial metabolic activity.

    • Trypan Blue Exclusion: Counting the number of viable cells that can exclude the dye.

    • ATP-based assays: Measuring the amount of ATP, which correlates with the number of viable cells.

The 50% cytotoxic concentration (CC50) is then calculated, which is the concentration of the compound that reduces cell viability by 50%.

Mechanism of Action of this compound

The primary mechanism of virucidal action for this compound is the physical disruption of the viral particle.[1] Unlike many antiviral drugs that inhibit viral enzymes or replication steps, this compound appears to directly compromise the structural integrity of the virion.[1] This leads to the release of the viral genetic material, rendering the virus non-infectious.[1] Studies have suggested that this compound interacts with a non-lipid component of the virus, as its activity is not diminished by the presence of liposomes.[1] This targeted disruption of the virion structure is a key feature of its broad-spectrum activity against susceptible enveloped viruses.

G cluster_workflow Virucidal Action of this compound Virion Intact Enveloped Virus (e.g., HIV, HCV) Interaction Interaction with Non-Lipid Viral Component Virion->Interaction PD404182 This compound PD404182->Interaction Disruption Physical Disruption of Virion Structure Interaction->Disruption Leads to Release Release of Viral Genomic Material (RNA) Disruption->Release Results in Inactivation Non-infectious Viral Remnants Release->Inactivation Renders virus

Caption: Workflow of this compound virucidal activity.

Comparison and Conclusion

This compound demonstrates potent virucidal activity against HIV and HCV, with a favorable selectivity index, indicating low cytotoxicity at effective concentrations.[1] Its efficacy against HSV-1 and HSV-2 at submicromolar concentrations further highlights its potential as a broad-spectrum agent against certain enveloped viruses.[2][3] The notable lack of activity against Dengue and Sindbis viruses suggests a degree of specificity in its interaction with viral components.[1]

When compared to other broad-spectrum antivirals, this compound's potency is in a similar range to compounds like chlorin e6 for some viruses (micromolar), though chlorin e6 shows exceptionally high potency against Dengue virus (nanomolar). LJ001 is reported to have a sub-micromolar IC50 against a range of enveloped viruses.

The direct, virucidal mechanism of this compound is a significant advantage, as it may be less susceptible to the development of viral resistance compared to drugs that target specific viral enzymes, which can mutate over time.

References

Benchmarking PD 404182: A Comparative Guide to Angiogenesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel angiogenesis inhibitor PD 404182 against established agents: Bevacizumab, Sunitinib, and Sorafenib. The information presented herein is intended to support research and development efforts in the field of anti-angiogenic therapies.

Executive Summary

This compound is a potent and competitive inhibitor of dimethylarginine dimethylaminohydrolase 1 (DDAH1), an enzyme crucial for the regulation of nitric oxide (NO) synthesis. By inhibiting DDAH1, this compound increases intracellular levels of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS). The resulting decrease in NO production leads to the attenuation of key angiogenic processes, including endothelial cell proliferation, migration, and tube formation. This mechanism of action distinguishes this compound from current standard-of-care angiogenesis inhibitors that primarily target the vascular endothelial growth factor (VEGF) signaling pathway.

Data Presentation: Comparative Efficacy

The following table summarizes the available quantitative data for this compound and the selected comparator angiogenesis inhibitors. It is critical to note that the presented data are derived from various independent studies and are not from direct head-to-head comparisons. Therefore, these values should be interpreted with caution as experimental conditions may vary significantly.

InhibitorTarget(s)Assay TypeCell TypeIC50 / EC50Citation(s)
This compound DDAH1DDAH1 Enzyme InhibitionRecombinant Human DDAH19 µM[1]
Endothelial Tube FormationHuman Dermal Microvascular Endothelial Cells50-100 µM (attenuates formation)[1]
Bevacizumab VEGF-AEndothelial Cell Proliferation (VEGF-induced)Human Umbilical Vein Endothelial Cells (HUVEC)Significant decrease in proliferation[2]
Sunitinib VEGFRs, PDGFRs, c-KIT, FLT3, RETVEGFR2 PhosphorylationNIH-3T3 cells10 nM[3]
Endothelial Cell Proliferation (VEGF-dependent)HUVEC~0.01 µmol/L[4]
Sorafenib Raf-1, B-Raf, VEGFR-2, VEGFR-3, PDGFR-β, c-KITRaf-1 Kinase InhibitionCell-free assay6 nM
B-Raf Kinase InhibitionCell-free assay22 nM
VEGFR-2 Kinase InhibitionCell-free assay90 nM
Endothelial Cell ProliferationHuman Microvascular Endothelial Cells (HMEC-1)4 µM

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling pathways targeted by this compound and the comparator inhibitors.

PD404182_Pathway PD404182 This compound DDAH1 DDAH1 PD404182->DDAH1 Inhibits ADMA ADMA DDAH1->ADMA Degrades NOS eNOS ADMA->NOS Inhibits L_Arginine L-Arginine L_Arginine->NOS Substrate NO Nitric Oxide (NO) NOS->NO Produces Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) NO->Angiogenesis Promotes

Figure 1: Mechanism of Action of this compound.

VEGF_Pathway_Inhibitors cluster_receptor Endothelial Cell Bevacizumab Bevacizumab VEGFA VEGF-A Bevacizumab->VEGFA Binds to Sunitinib_Sorafenib Sunitinib / Sorafenib TK_Domain Tyrosine Kinase Domain Sunitinib_Sorafenib->TK_Domain Inhibits VEGFR VEGFR VEGFA->VEGFR Activates Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) TK_Domain->Signaling Phosphorylates Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Signaling->Angiogenesis Promotes

Figure 2: Mechanism of Action of VEGF Pathway Inhibitors.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo angiogenesis assays are provided below.

Endothelial Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

Materials:

  • Basement membrane matrix (e.g., Matrigel®)

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells

  • Endothelial cell growth medium

  • Test compounds (this compound, Sunitinib, Sorafenib) and vehicle control

  • 96-well culture plates

  • Incubator (37°C, 5% CO2)

  • Inverted microscope with imaging capabilities

Protocol:

  • Thaw the basement membrane matrix on ice overnight.

  • Coat the wells of a pre-chilled 96-well plate with a thin layer of the matrix and allow it to solidify at 37°C for 30-60 minutes.

  • Harvest endothelial cells and resuspend them in a serum-reduced medium.

  • Add the test compounds at various concentrations to the cell suspension.

  • Seed the cell suspension onto the solidified matrix in the 96-well plate.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Visualize and photograph the formation of tube-like structures using an inverted microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Aortic Ring Assay

This ex vivo assay evaluates angiogenesis by observing the sprouting of new microvessels from aortic explants.

Materials:

  • Thoracic aorta from a rat or mouse

  • Serum-free culture medium

  • Collagen or Matrigel®

  • 48-well culture plates

  • Surgical instruments (scissors, forceps)

  • Test compounds and vehicle control

  • Incubator (37°C, 5% CO2)

  • Stereomicroscope

Protocol:

  • Aseptically dissect the thoracic aorta and place it in cold, sterile serum-free medium.

  • Remove the surrounding fibro-adipose tissue.

  • Cross-section the aorta into 1 mm thick rings.

  • Embed the aortic rings in a collagen or Matrigel® matrix in a 48-well plate.

  • Add culture medium containing the test compounds or vehicle control to each well.

  • Incubate the plate at 37°C in a 5% CO2 incubator.

  • Observe and photograph the outgrowth of microvessels from the aortic rings daily for 7-14 days using a stereomicroscope.

  • Quantify the angiogenic response by measuring the length and number of sprouts.

Xenograft Tumor Model

This in vivo model assesses the effect of anti-angiogenic agents on tumor growth and vascularization in an animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human tumor cell line

  • Culture medium and supplements

  • Test compounds and vehicle for administration

  • Calipers for tumor measurement

  • Microtome and histology reagents

  • Antibodies for immunohistochemistry (e.g., anti-CD31 for blood vessels)

Protocol:

  • Culture the human tumor cells in appropriate medium.

  • Subcutaneously inject a suspension of tumor cells into the flank of the immunocompromised mice.

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compounds and vehicle control to the respective groups according to the desired dosing schedule (e.g., oral gavage, intraperitoneal injection).

  • Measure the tumor volume with calipers at regular intervals.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Process the tumors for histological analysis.

  • Perform immunohistochemical staining for markers of angiogenesis (e.g., CD31) to assess microvessel density.

  • Analyze the data for tumor growth inhibition and changes in microvessel density.

Conclusion

This compound presents a novel anti-angiogenic strategy by targeting the DDAH1/ADMA/NO pathway. This mechanism is distinct from the direct VEGF-pathway inhibition of Bevacizumab, Sunitinib, and Sorafenib. While direct comparative data is limited, the available information suggests that this compound is a potent inhibitor of its target and effectively disrupts angiogenic processes in vitro. Further research, including head-to-head preclinical and clinical studies, is warranted to fully elucidate the therapeutic potential of this compound in comparison to established angiogenesis inhibitors. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses.

References

Evaluating PD 404182: A Comparative Guide to its Antiviral Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the antiviral compound PD 404182, comparing its in vitro efficacy against a panel of established antiviral agents. The data presented is compiled from publicly available research to facilitate an objective assessment of its potential in antiviral drug development.

Executive Summary

This compound is a small molecule with demonstrated broad-spectrum antiviral activity. It exhibits a unique dual mechanism of action, functioning as a virucidal agent against certain enveloped viruses like Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV) by disrupting the virion structure.[1][2] Additionally, it acts as an enzyme inhibitor, specifically targeting the main protease (Mpro or 3CLpro) of SARS-CoV-2, the causative agent of COVID-19.[3] This guide summarizes the available in vitro data for this compound and compares it with standard-of-care antiviral compounds for HIV, HCV, Herpes Simplex Virus (HSV), and SARS-CoV-2.

Comparative Antiviral Activity

The following tables summarize the in vitro 50% inhibitory concentrations (IC50) of this compound and a panel of comparator antiviral compounds. It is important to note that the data has been compiled from various studies, and direct head-to-head comparisons under identical experimental conditions are limited. Variations in cell lines, virus strains, and assay protocols can influence the observed IC50 values.

Table 1: Anti-HIV Activity of this compound and Comparator Compounds

CompoundTargetAssay TypeCell LineIC50 (µM)Citation
This compound VirucidalCell-basedTZM-bl~1[1]
Tenofovir Reverse TranscriptaseCell-basedMT-2Varies
Lamivudine Reverse TranscriptaseCell-basedMT-4Varies
Efavirenz Reverse TranscriptaseCell-basedMT-4Varies
Atazanavir ProteaseCell-basedMT-2Varies
Raltegravir IntegraseCell-basedMT-4Varies

Table 2: Anti-HCV Activity of this compound and Comparator Compounds

CompoundTargetAssay TypeCell LineIC50 (µM)Citation
This compound VirucidalCell-basedHuh-7.511[1][2]
Boceprevir NS3/4A ProteaseReplicon AssayHuh-7Varies
Telaprevir (VX-950) NS3/4A ProteaseReplicon AssayHuh-7Varies
Sofosbuvir NS5B PolymeraseReplicon AssayHuh-7Varies

Table 3: Anti-HSV Activity of this compound and Comparator Compounds

CompoundTargetAssay TypeCell LineConcentration for InhibitionCitation
This compound VirucidalCell-basedVero0.2 µM (prevents infection)[3]
Acyclovir DNA PolymerasePlaque ReductionVeroVaries
Penciclovir DNA PolymerasePlaque ReductionVeroVaries

Table 4: Anti-SARS-CoV-2 Activity of this compound and Comparator Compounds

CompoundTargetAssay TypeIC50 (µM)Citation
This compound Main Protease (Mpro/3CLpro)Enzyme Inhibition0.081[3]
Remdesivir RNA-dependent RNA polymeraseCell-basedVaries
Lopinavir Main Protease (Mpro/3CLpro)Enzyme InhibitionVaries
PF-00835231 Main Protease (Mpro/3CLpro)Cell-basedVaries

Mechanisms of Action

This compound exhibits distinct mechanisms of action against different viruses, making it a versatile antiviral candidate.

Virucidal Activity (HIV & HCV)

Against HIV and HCV, this compound acts directly on the virus particles, leading to their physical disruption.[1][2] This virucidal mechanism is advantageous as it is less likely to lead to the development of drug resistance compared to inhibitors that target viral enzymes.

cluster_0 Extracellular Space This compound This compound Intact Virion Intact Virion This compound->Intact Virion Interaction Disrupted Virion Disrupted Virion Intact Virion->Disrupted Virion Disruption Viral RNA Viral RNA Disrupted Virion->Viral RNA Release cluster_1 Viral Replication Cycle Viral Polyprotein Viral Polyprotein Mpro (3CLpro) Mpro (3CLpro) Viral Polyprotein->Mpro (3CLpro) Substrate Functional Viral Proteins Functional Viral Proteins Mpro (3CLpro)->Functional Viral Proteins Cleavage This compound This compound This compound->Mpro (3CLpro) Inhibition Start Start Seed Cells Seed Cells Start->Seed Cells Infect with Virus Infect with Virus Seed Cells->Infect with Virus Add Compound Dilutions Add Compound Dilutions Infect with Virus->Add Compound Dilutions Incubate Incubate Add Compound Dilutions->Incubate Fix and Stain Fix and Stain Incubate->Fix and Stain Count Plaques Count Plaques Fix and Stain->Count Plaques Calculate IC50 Calculate IC50 Count Plaques->Calculate IC50 End End Calculate IC50->End

References

Safety Operating Guide

Proper Disposal of PD 404182: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before disposal, it is crucial to handle PD 404182 with appropriate care. Based on available safety information for chemicals with similar structures and applications, the following personal protective equipment (PPE) should be worn:

  • Eye Protection: Safety glasses or goggles are mandatory to prevent eye irritation.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn to avoid skin contact.

  • Body Protection: A standard laboratory coat is required.

This compound is known to be an irritant to the skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.

Quantitative Data Summary

For clarity and easy reference, the key identifying and solubility information for this compound is summarized in the table below.

PropertyValue
CAS Number 72596-74-8
Molecular Formula C₁₁H₁₁N₃S
Molecular Weight 217.29 g/mol
Solubility Soluble in DMSO

Disposal Procedures: A Step-by-Step Guide

The cardinal rule for the disposal of this compound is that it must not be disposed of with household garbage or allowed to enter the sewage system .[1] All disposal must adhere to local, state, and federal regulations for chemical waste.

Step 1: Waste Identification and Segregation

  • All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, vials), must be classified as chemical waste.

  • Segregate this compound waste from other laboratory waste streams to prevent accidental mixing with incompatible substances.

Step 2: Waste Collection and Storage

  • Collect all this compound waste in a designated, leak-proof, and clearly labeled container.

  • The container label should include:

    • The words "Hazardous Waste" or "Chemical Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "72596-74-8"

    • An indication of the hazard (e.g., "Irritant")

    • The accumulation start date.

  • Store the waste container in a designated satellite accumulation area within the laboratory, away from general work areas and incompatible chemicals.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Follow all institutional procedures for waste pickup requests.

Step 4: Decontamination of Empty Containers

  • Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (such as the solvent used to dissolve the compound).

  • The rinsate must be collected and disposed of as chemical waste.

  • After thorough cleaning, the container can be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.

Experimental Protocol: Decontamination of Glassware

For reusable glassware that has come into contact with this compound, the following decontamination protocol should be followed:

  • Initial Rinse: Rinse the glassware three times with a solvent in which this compound is soluble (e.g., DMSO), collecting the rinsate for disposal as chemical waste.

  • Wash: Wash the glassware with a standard laboratory detergent and water.

  • Final Rinse: Rinse the glassware thoroughly with deionized water.

  • Drying: Allow the glassware to dry completely before reuse.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A Step 1: Identify & Segregate This compound Waste B Step 2: Collect in Labeled Chemical Waste Container A->B C Step 3: Store in Designated Satellite Accumulation Area B->C E Decontaminate Empty Containers (Triple Rinse) B->E D Step 4: Contact EHS for Professional Disposal C->D F Dispose of Rinsate as Chemical Waste E->F G Dispose of Clean Container as Regular Lab Waste E->G

Caption: A flowchart outlining the key steps for the safe disposal of this compound waste.

References

Comprehensive Safety and Handling Guide for PD 404182

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your Essential Resource for the Safe and Effective Use of PD 404182.

This document provides critical safety and logistical information for the handling of this compound, a potent inhibitor of dimethylarginine dimethylaminohydrolase 1 (DDAH1). Adherence to these guidelines is essential to ensure laboratory safety and the integrity of your research. This guide covers personal protective equipment (PPE), handling and storage protocols, disposal procedures, and detailed experimental methodologies.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 or EN 166.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves. Inspect for tears or holes before use.
Body Protection Laboratory CoatStandard laboratory coat.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.

Handling, Storage, and Disposal

Proper handling, storage, and disposal of this compound are critical for maintaining its stability and preventing environmental contamination.

Handling and Storage
ParameterGuideline
Handling Handle in a well-ventilated area. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.
Storage Store in a tightly sealed container in a dry, cool, and well-ventilated place. Recommended storage temperature is -20°C.
Disposal Plan

Dispose of this compound and contaminated materials in accordance with all applicable federal, state, and local regulations.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste. Contact your institution's environmental health and safety (EHS) office for specific instructions.
Contaminated Labware Decontaminate glassware with an appropriate solvent. Dispose of single-use plastics as hazardous waste.
Empty Containers Rinse with an appropriate solvent three times. Dispose of the rinsate as hazardous waste. The empty container may then be disposed of as regular laboratory glass or plastic waste.

This compound Signaling Pathway

This compound is a potent and competitive inhibitor of human dimethylarginine dimethylaminohydrolase 1 (DDAH1). DDAH1 is a key enzyme in the nitric oxide (NO) signaling pathway. It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS). By inhibiting DDAH1, this compound leads to an accumulation of ADMA, which in turn inhibits NOS activity and reduces the production of NO. This has downstream effects on processes such as angiogenesis and vasodilation.

PD404182_Signaling_Pathway cluster_0 This compound Action cluster_1 Nitric Oxide Synthesis Pathway cluster_2 Downstream Effects PD404182 This compound DDAH1 DDAH1 PD404182->DDAH1 Inhibits ADMA ADMA (Asymmetric Dimethylarginine) DDAH1->ADMA Metabolizes NOS Nitric Oxide Synthase (NOS) ADMA->NOS Inhibits NO Nitric Oxide (NO) NOS->NO Produces L_Citrulline L-Citrulline NOS->L_Citrulline Produces L_Arginine L-Arginine L_Arginine->NOS Substrate Angiogenesis Angiogenesis NO->Angiogenesis Promotes Vasodilation Vasodilation NO->Vasodilation Promotes

Caption: this compound inhibits DDAH1, leading to reduced NO production and downstream effects.

Experimental Protocol: In Vitro Angiogenesis Assay (Tube Formation)

This protocol details the methodology for assessing the anti-angiogenic effects of this compound using an endothelial cell tube formation assay.

Materials
  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Matrigel Basement Membrane Matrix

  • This compound

  • 96-well culture plate

  • Phosphate Buffered Saline (PBS)

  • Calcein AM (for visualization)

  • Incubator (37°C, 5% CO2)

  • Fluorescence microscope

Procedure
  • Matrigel Coating:

    • Thaw Matrigel on ice overnight at 4°C.

    • Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Preparation:

    • Culture HUVECs in Endothelial Cell Growth Medium until they reach 80-90% confluency.

    • Harvest the cells using trypsin and resuspend them in medium at a concentration of 2 x 10^5 cells/mL.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in endothelial cell medium to achieve the desired final concentrations. Include a vehicle control (DMSO only).

    • Add 100 µL of the cell suspension to each Matrigel-coated well.

    • Add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-18 hours.

  • Visualization and Analysis:

    • After incubation, carefully remove the medium from the wells.

    • Wash the cells gently with PBS.

    • Stain the cells with Calcein AM for 30 minutes at 37°C.

    • Visualize the tube formation using a fluorescence microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Experimental_Workflow cluster_0 Preparation cluster_1 Treatment and Incubation cluster_2 Analysis A Coat 96-well plate with Matrigel D Add cells and this compound to wells A->D B Prepare HUVEC cell suspension B->D C Prepare this compound dilutions C->D E Incubate at 37°C (4-18 hours) D->E F Stain cells with Calcein AM E->F G Visualize tube formation (Fluorescence Microscopy) F->G H Quantify tube formation G->H

Caption: Workflow for the in vitro angiogenesis assay using this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PD 404182
Reactant of Route 2
Reactant of Route 2
PD 404182

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。